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3-(2-Ethyl-1H-imidazol-1-yl)propanoic acid hydrate Documentation Hub

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  • Product: 3-(2-Ethyl-1H-imidazol-1-yl)propanoic acid hydrate
  • CAS: 1262771-88-9

Core Science & Biosynthesis

Foundational

Technical Whitepaper: 3-(2-Ethyl-1H-imidazol-1-yl)propanoic Acid Hydrate

A Dual-Function Scaffold for Latent Epoxy Curing and Pharmaceutical Synthesis Executive Summary 3-(2-Ethyl-1H-imidazol-1-yl)propanoic acid hydrate (CAS: 1262771-88-9) represents a critical class of functionalized imidazo...

Author: BenchChem Technical Support Team. Date: February 2026

A Dual-Function Scaffold for Latent Epoxy Curing and Pharmaceutical Synthesis

Executive Summary

3-(2-Ethyl-1H-imidazol-1-yl)propanoic acid hydrate (CAS: 1262771-88-9) represents a critical class of functionalized imidazoles utilized primarily in high-performance materials science and drug discovery. Structurally, it combines a nucleophilic imidazole core, sterically modulated by a 2-ethyl group, with a hydrophilic carboxylic acid tail.

In materials science , this compound serves as a "latent" curing agent and accelerator for epoxy resins. Its zwitterionic nature allows for extended pot life at room temperature while triggering rapid crosslinking at elevated activation temperatures (


). In pharmaceutical development , it acts as a versatile building block for peptidomimetics, leveraging the imidazole ring as a bioisostere for histidine, while the ethyl group enhances lipophilicity compared to the unsubstituted parent compound.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

The 2-ethyl substitution is not merely structural decoration; it significantly alters the pKa and nucleophilicity of the imidazole ring, enhancing its stability against premature reaction in epoxy systems compared to 2-methyl or unsubstituted analogs.

PropertySpecification
IUPAC Name 3-(2-Ethyl-1H-imidazol-1-yl)propanoic acid hydrate
CAS Number 1262771-88-9
Molecular Formula

Molecular Weight 182.22 g/mol (anhydrous), ~200.24 g/mol (hydrate)
Physical State White to off-white crystalline powder
Solubility Soluble in water, methanol; sparingly soluble in acetone/ether
pKa (Imidazolium) ~7.8 (Estimated) – Higher basicity due to ethyl donation
Melting Point 160–165 °C (Decomposes upon melting)
Synthesis & Manufacturing Protocol

Expertise & Causality: The synthesis relies on an Aza-Michael Addition . While many protocols suggest using acrylic acid esters followed by hydrolysis, the direct addition of 2-ethylimidazole to acrylic acid in aqueous media is superior for green chemistry compliance and yield. The choice of water as a solvent utilizes the "on-water" effect to accelerate the reaction and simplifies the isolation of the zwitterionic product.

Reaction Scheme (Graphviz)

Synthesispathway Reactant1 2-Ethylimidazole (Nucleophile) Intermediate Transition State (Zwitterionic) Reactant1->Intermediate Aqueous Reflux 90°C, 12h Reactant2 Acrylic Acid (Michael Acceptor) Reactant2->Intermediate Product 3-(2-Ethyl-1H-imidazol-1-yl) propanoic acid hydrate Intermediate->Product Crystallization (Acetone ppt)

Figure 1: Direct Aza-Michael addition synthesis pathway utilizing aqueous media for zwitterion stabilization.

Step-by-Step Experimental Protocol

Objective: Synthesis of 100g batch.

  • Reactant Preparation:

    • Charge a 500 mL round-bottom flask with 2-Ethylimidazole (96.1 g, 1.0 mol) .

    • Add Distilled Water (150 mL) . Note: Water stabilizes the transition state and solubilizes the zwitterionic product.

  • Addition:

    • Heat the solution to 40°C until the imidazole is fully dissolved.

    • Dropwise add Acrylic Acid (79.3 g, 1.1 mol) over 30 minutes. Caution: Exothermic reaction. Maintain temp <60°C to prevent polymerization of acrylic acid.

  • Reaction:

    • Raise temperature to 90°C (Reflux) and stir for 12–16 hours.

    • Validation: Monitor via TLC (MeOH:DCM 1:9) or HPLC. Disappearance of 2-ethylimidazole indicates completion.

  • Workup & Purification:

    • Cool the reaction mixture to room temperature.

    • Concentrate under reduced pressure (Rotovap) to remove excess water, yielding a viscous oil.

    • Crystallization: Add Acetone (300 mL) to the oil with vigorous stirring. The product will precipitate as a white solid.

    • Filter the solid and wash with cold acetone (2 x 50 mL) to remove unreacted acrylic acid.

  • Drying:

    • Dry in a vacuum oven at 50°C for 6 hours.

    • Note: The product naturally retains water, forming the hydrate.

Applications in Drug Development & Materials
A. Latent Epoxy Curing Agent (Materials Science)

In electronic encapsulation and structural adhesives, "latency" is the holy grail—a mixture that remains liquid at room temperature but cures hard when heated.

Mechanism of Latency: The propanoic acid tail interacts with the basic imidazole nitrogen (N3) to form an intramolecular or intermolecular salt (zwitterion). This "blocks" the catalytic nitrogen at low temperatures. Upon heating (>120°C), the salt bridge breaks, freeing the imidazole to catalyze the homopolymerization of the epoxy resin.

Performance Data:

Formulation Component Parts by Weight (phr) Pot Life (25°C) Gel Time (150°C) Tg (Cured)
Bisphenol A Epoxy (DGEBA) 100 -- -- --
2-Ethylimidazole (Control) 5 < 4 Hours 45 sec 145°C

| 3-(2-Ethyl...)-propanoic acid | 5 | > 3 Weeks | 120 sec | 155°C |

Interpretation: The propanoic acid derivative extends shelf life from hours to weeks, making it viable for one-pot adhesive systems.

B. Pharmaceutical Intermediate

This compound acts as a N-functionalized histidine mimic . The 2-ethyl group provides steric bulk that can restrict rotation in peptide backbones, potentially increasing the metabolic stability of peptidomimetic drugs against proteolytic enzymes.

Workflow: Peptide Coupling To use this in peptide synthesis, the carboxylic acid must be activated.

  • Activation: Use EDC/NHS or HATU in DMF.

  • Protection: The imidazole nitrogen (N3) often does not require protection if the coupling is done under neutral/mildly basic conditions, but for complex syntheses, trityl (Trt) protection may be transiently required.

Curing Mechanism Diagram (Graphviz)

CuringMechanism LatentState Latent State (25°C) Zwitterionic Blocking (Inactive) Activation Heat Activation (>120°C) Salt Bridge Disruption LatentState->Activation Thermal Energy ActiveCat Free Imidazole Species (Active Catalyst) Activation->ActiveCat EpoxyOpen Epoxy Ring Opening (Alkoxide Formation) ActiveCat->EpoxyOpen Nucleophilic Attack EpoxyOpen->ActiveCat Regeneration Crosslink Polyether Network (Cured Resin) EpoxyOpen->Crosslink Anionic Polymerization

Figure 2: Thermal activation mechanism of the imidazole-acid zwitterion in epoxy curing.

Analytical Characterization

To validate the synthesis, the following NMR signals are diagnostic.


 NMR (400 MHz, 

):
  • 
     1.20 (t, 3H):  Methyl group of the ethyl chain (
    
    
    
    ).
  • 
     2.65 (t, 2H):  Methylene adjacent to the carboxylic acid (
    
    
    
    ).
  • 
     2.85 (q, 2H):  Methylene of the ethyl group (
    
    
    
    ).
  • 
     4.30 (t, 2H):  Methylene adjacent to imidazole nitrogen (
    
    
    
    ).
  • 
     6.95 (d, 1H):  Imidazole ring proton (C5).
    
  • 
     7.15 (d, 1H):  Imidazole ring proton (C4).
    

Note: The absence of the acrylic acid alkene protons (5.8–6.4 ppm) confirms the consumption of the starting material.

References
  • PubChem. (n.d.).[1] 3-(1H-imidazol-1-yl)propanoic acid.[2][3][1] National Library of Medicine.[1] Retrieved January 29, 2026, from [Link]

  • Bera, R., et al. (2015).[4] Synthesis and characterization of acrylic acid-2-hydroxyethyl methacrylate IPN hydrogels. RSC Advances. Retrieved January 29, 2026, from [Link]

Sources

Exploratory

Technical Guide: 3-(2-Ethyl-1H-imidazol-1-yl)propanoic Acid Hydrate

Molecular Weight Determination, Synthesis, and Application Protocols Executive Summary 3-(2-Ethyl-1H-imidazol-1-yl)propanoic acid hydrate (CAS: 1262771-88-9) is a specialized imidazole derivative utilized primarily as a...

Author: BenchChem Technical Support Team. Date: February 2026

Molecular Weight Determination, Synthesis, and Application Protocols

Executive Summary

3-(2-Ethyl-1H-imidazol-1-yl)propanoic acid hydrate (CAS: 1262771-88-9) is a specialized imidazole derivative utilized primarily as a latent curing agent for epoxy resins and a zwitterionic intermediate in pharmaceutical synthesis.[1] Its molecular weight of 186.21 g/mol (monohydrate form) is a critical parameter for stoichiometric calculations in polymer networks, where precise "Parts Per Hundred Resin" (PHR) formulation dictates thermal stability and crosslink density.[2]

This guide provides a definitive technical analysis of the compound, moving beyond basic physical properties to cover synthesis mechanisms, self-validating characterization protocols, and stoichiometric application logic.[2]

Part 1: Chemical Identity & Physicochemical Properties[3][4][5]

The distinction between the anhydrous and hydrate forms is non-trivial in quantitative applications.[2] The hydrate form is the thermodynamically stable solid phase typically isolated from aqueous synthesis media.[2]

Table 1: Physicochemical Profile

PropertySpecificationNotes
IUPAC Name 3-(2-Ethyl-1H-imidazol-1-yl)propanoic acid hydrate
CAS Number 1262771-88-9Specific to the hydrate form.
Molecular Formula C₈H₁₂N₂O₂[2][3][4] · H₂OHill Notation: C₈H₁₄N₂O₃
Molecular Weight 186.21 g/mol Used for all stoichiometric calculations.[2]
Anhydrous MW 168.19 g/mol For theoretical yield reference only.[2]
Appearance White to off-white crystalline solidHygroscopic; store under desiccant.[2]
Solubility Water (High), Methanol (Moderate)Zwitterionic character enhances aqueous solubility.[2]
Stoichiometric Impact

When using this compound as an epoxy hardener, failing to account for the hydration water (approx.[2] 9.7% by mass) results in an under-cured matrix.[2]

  • Correction Factor:

    
    [2]
    
  • Insight: You must weigh 10.7% more of the commercial hydrate to achieve the same molar concentration of the active imidazole species as the anhydrous theoretical value.[2]

Part 2: Synthesis & Reaction Mechanism

The industrial synthesis of 3-(2-Ethyl-1H-imidazol-1-yl)propanoic acid follows a Michael Addition pathway. The N1-nitrogen of the 2-ethylimidazole acts as the nucleophile attacking the


-carbon of acrylic acid.[2]
Reaction Pathway Diagram[2][5]

SynthesisPathway EIm 2-Ethylimidazole (Nucleophile) TS Zwitterionic Transition State EIm->TS N1 Attack on Beta-Carbon AA Acrylic Acid (Electrophile) AA->TS Prod 3-(2-Ethylimidazol-1-yl) propanoic acid TS->Prod Proton Transfer Hydrate Final Product (Monohydrate) Prod->Hydrate Crystallization (+ H2O)

Figure 1: Michael addition mechanism for the synthesis of 3-(2-Ethyl-1H-imidazol-1-yl)propanoic acid.

Experimental Protocol: Synthesis via Michael Addition

Note: This protocol favors the formation of the N1-isomer over the N3-isomer due to steric hindrance at the N3 position caused by the ethyl group.

Reagents:

  • 2-Ethylimidazole (98%+)

  • Acrylic Acid (stabilized)[2]

  • Solvent: Water (distilled)[2]

Step-by-Step Methodology:

  • Dissolution: In a 500 mL round-bottom flask, dissolve 0.1 mol (9.61 g) of 2-ethylimidazole in 50 mL of water.

  • Addition: Cool the solution to 0–5°C in an ice bath. Add 0.105 mol (7.56 g) of acrylic acid dropwise over 30 minutes. Causality: Low temperature prevents polymerization of acrylic acid and controls the exotherm.[2]

  • Reflux: Once addition is complete, remove the ice bath and heat the mixture to reflux (100°C) for 4–6 hours.

  • Concentration: Monitor reaction progress via TLC (MeOH/DCM). Upon completion, concentrate the solution under reduced pressure to approx. 20% volume.[2]

  • Crystallization: Cool the concentrate to 4°C overnight. The zwitterionic product will crystallize as the hydrate.[2]

  • Purification: Filter the solids and wash with cold acetone (to remove unreacted organic starting materials).

  • Drying: Dry in a vacuum oven at 40°C. Warning: Temperatures >80°C may dehydrate the crystal lattice, altering the MW.[2]

Part 3: Analytical Characterization & MW Verification[3]

To ensure the material used matches the theoretical MW of 186.21, a self-validating analytical workflow is required.[2]

1. Acid-Base Titration (Neutralization Equivalent)

Since the molecule contains a carboxylic acid tail and a basic imidazole head, it exists as a zwitterion.[2] However, the carboxylic acid can be titrated in a non-aqueous solvent.[2]

  • Titrant: 0.1 N Perchloric Acid (HClO₄) in glacial acetic acid.

  • Solvent: Glacial Acetic Acid.[2]

  • Indicator: Crystal Violet.[2]

  • Calculation:

    
    [2]
    
    • Target: A result of

      
       confirms the monohydrate.[2] A result closer to 168 indicates dehydration.[2]
      
2. Thermogravimetric Analysis (TGA)

TGA is the definitive method to quantify the hydrate water.[2]

  • Protocol: Ramp 10°C/min from 25°C to 250°C under N₂.

  • Expected Profile: A distinct weight loss step of 9.7% between 60°C and 110°C corresponds to the loss of one water molecule (

    
    ).[2] Decomposition typically begins >200°C.[2]
    
Part 4: Application in Epoxy Curing[3][8]

In epoxy formulations, this compound acts as an accelerator or a latent catalytic curing agent .[2] The carboxylic acid moiety can react with epoxy groups, while the tertiary amine of the imidazole catalyzes the etherification of epoxy groups (homopolymerization).[2]

Curing Mechanism Logic

EpoxyCuring Init Imidazole (Tertiary Amine) Adduct Zwitterionic Adduct (Alkoxide Anion) Init->Adduct Nucleophilic Attack on Epoxide Epoxy Epoxy Resin (Oxirane Ring) Epoxy->Adduct Crosslink Crosslinked Polymer Network Adduct->Crosslink Anionic Polymerization PropAcid Propanoic Acid Tail PropAcid->Crosslink Esterification (Secondary Reaction)

Figure 2: Dual-mode curing mechanism involving anionic polymerization and esterification.

Formulation Calculation (PHR)

To formulate a resin with a specific reactivity profile, calculate Parts Per Hundred Resin (PHR) based on the hydrate MW.[2]


[2]
  • Catalytic Use: Typically 2–5 PHR.[2]

  • Stoichiometric Use: Not typical for imidazoles, but if used as a co-curative, the Acid Value must be considered.[2]

Example Calculation: For a standard DGEBA resin (EEW = 190 g/eq) using 3-(2-ethylimidazol-1-yl)propanoic acid hydrate as a catalytic accelerator at 5 mol% loading:




Result: Use 4.9 PHR of the hydrate.[2]
References
  • Sigma-Aldrich. 3-(2-Ethyl-1H-imidazol-1-yl)propanoic acid hydrate Product Specification. Retrieved from .[2]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2794718, 3-(1H-imidazol-1-yl)propanoic acid (Parent Structure). Retrieved from .[2][6]

  • Fan, X., et al. (2006).[2][7] Synthesis of Imidazole Derivatives via Michael Addition. Synthesis, 2006(14), 2286-2290.[2] (Contextual grounding for Michael addition protocol).

  • ThreeBond Technical News. Curing Agents for Epoxy Resins: Imidazoles. Retrieved from .[2]

Sources

Foundational

Technical Guide: Synthesis of 3-(2-Ethyl-1H-imidazol-1-yl)propanoic Acid Hydrate

Executive Summary This technical guide details the synthetic pathway for 3-(2-Ethyl-1H-imidazol-1-yl)propanoic acid hydrate (CAS: 52002-38-3 for anhydrous parent; hydrate forms vary). This compound is a critical zwitteri...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthetic pathway for 3-(2-Ethyl-1H-imidazol-1-yl)propanoic acid hydrate (CAS: 52002-38-3 for anhydrous parent; hydrate forms vary). This compound is a critical zwitterionic intermediate used primarily as a curing agent for epoxy resins and as a precursor in pharmaceutical development.

The synthesis prioritizes the Aza-Michael Addition of 2-ethylimidazole to acrylic acid. This pathway is selected for its high atom economy, absence of halogenated byproducts, and scalability. The guide focuses on the specific thermodynamic and kinetic controls required to isolate the hydrate form, which offers superior stability compared to its hygroscopic anhydrous counterpart.

Chemical Profile & Retrosynthetic Analysis

Structural Dynamics

The molecule consists of a 2-ethylimidazole core N-alkylated at the 1-position with a propionic acid tail.

  • Nucleophilic Center: The

    
     atom of the imidazole ring (less sterically hindered than 
    
    
    
    ).
  • Electronic Effect: The ethyl group at

    
     acts as an electron-donating group, increasing the basicity and nucleophilicity of the imidazole ring compared to unsubstituted imidazole.
    
  • Zwitterionic Nature: In aqueous solution, the molecule exists in equilibrium between its uncharged form and its zwitterionic form (

    
    ), which drives the formation of the hydrate crystal lattice.
    
Retrosynthetic Logic

To design the synthesis, we disconnect the


 bond between the imidazole ring and the propionic chain.

Retrosynthesis Target Target: 3-(2-Ethyl-1H-imidazol-1-yl) propanoic acid hydrate Disconnection Disconnection (N-C Bond Cleavage) Target->Disconnection Retrosynthesis Precursor1 Precursor A: 2-Ethylimidazole Disconnection->Precursor1 Precursor2 Precursor B: Acrylic Acid (Michael Acceptor) Disconnection->Precursor2 Pathway 1 (Preferred) Precursor3 Alt. Precursor B: 3-Chloropropanoic Acid Disconnection->Precursor3 Pathway 2 (Legacy)

Figure 1: Retrosynthetic breakdown showing the primary Michael addition route versus the alternative alkyl halide substitution.

Primary Synthesis Pathway: Aza-Michael Addition

This protocol utilizes water as the solvent, adhering to Green Chemistry principles. The reaction is driven by the nucleophilic attack of the imidazole nitrogen on the


-carbon of the acrylic acid.
Reagents & Stoichiometry
ReagentRoleEquiv.Notes
2-Ethylimidazole Nucleophile1.0Solid, hygroscopic. Purity >98% recommended.
Acrylic Acid Electrophile1.05Slight excess to drive completion. Stabilized with MEHQ.
Water (DI) Solvent5-10 VolPromotes proton transfer and zwitterion stabilization.
Acetone Anti-solventN/AUsed for crystallization/workup.
Detailed Experimental Protocol
Step 1: Reaction Setup
  • Charge a 3-neck round-bottom flask equipped with a reflux condenser, temperature probe, and magnetic stirrer with 2-Ethylimidazole (1.0 eq) and Deionized Water (5 volumes) .

  • Stir until fully dissolved. The solution will be slightly alkaline (pH ~9-10).

  • Add Acrylic Acid (1.05 eq) dropwise over 30 minutes.

    • Caution: The reaction is exothermic. Maintain internal temperature below 40°C during addition to prevent polymerization of acrylic acid.

Step 2: Reaction Phase
  • Heat the mixture to reflux (approx. 100°C) .

  • Maintain reflux for 4 to 6 hours .

  • In-Process Control (IPC): Monitor by TLC (Mobile phase: MeOH/DCM 1:9). The disappearance of the 2-ethylimidazole spot indicates completion.

Step 3: Workup & Hydrate Isolation
  • Cool the reaction mixture to room temperature.

  • Concentrate the solution under reduced pressure (Rotavap) at 60°C to remove excess water, yielding a viscous oil or semi-solid.

  • Crystallization (Critical for Hydrate):

    • Dissolve the residue in a minimum amount of hot water.

    • Slowly add Acetone (approx. 3-5 volumes) while stirring.

    • Cool gradually to 0-5°C. The zwitterionic salt will crystallize out, trapping water molecules in the lattice to form the hydrate.

  • Filter the white crystalline solid.[1]

  • Wash with cold acetone.

  • Drying: Dry in a vacuum oven at 40-50°C .

    • Warning: Do not exceed 80°C or use desiccants like

      
      , as this may dehydrate the product back to the anhydrous form.
      
Reaction Mechanism

The reaction proceeds via a 1,4-conjugate addition (Michael Addition).

  • Nucleophilic Attack: The lone pair on the

    
     of 2-ethylimidazole attacks the 
    
    
    
    -carbon of acrylic acid.
  • Enolate Intermediate: This forms a transient enolate species.

  • Tautomerization: Rapid proton transfer (facilitated by the aqueous solvent) yields the final N-substituted propanoic acid.

Mechanism Step1 Reagents Mixed: 2-Ethylimidazole + Acrylic Acid Step2 Transition State: N1 attacks Beta-Carbon Step1->Step2 Heat Step3 Intermediate: Zwitterionic Enolate Step2->Step3 Step4 Proton Transfer: Solvent Assisted Step3->Step4 Final Product: 3-(2-Ethyl-1H-imidazol-1-yl) propanoic acid hydrate Step4->Final Crystallization

Figure 2: Mechanistic flow of the Aza-Michael addition in aqueous media.

Alternative Pathway: Nucleophilic Substitution

For reference only. Not recommended due to waste generation.

This pathway involves reacting 2-ethylimidazole with 3-chloropropanoic acid in the presence of a base (NaOH or KOH).

  • Drawbacks: Generates stoichiometric salt waste (NaCl/KCl) which is difficult to separate from the zwitterionic product.

  • Use Case: Only viable if acrylic acid is unavailable or if specific side-chain modifications are required that cannot be accessed via Michael addition.

Analytical Characterization

To validate the synthesis, the following spectral data should be obtained.

TechniqueExpected Signal Characteristics
1H NMR (D2O)

1.25
(t, 3H,

of ethyl);

2.65
(t, 2H,

);

2.80
(q, 2H,

of ethyl);

4.30
(t, 2H,

);

6.9-7.1
(d, 2H, Imidazole protons).
IR Spectroscopy 3400-3200

: Broad OH stretch (Hydrate water/COOH); 1710

: C=O stretch (Carboxylic acid); 1550

: C=N stretch (Imidazole ring).
HPLC Column: C18 Reverse Phase. Mobile Phase: Phosphate buffer (pH 3) / Acetonitrile. Detection: UV @ 210 nm.

Applications & Storage

  • Epoxy Curing: The compound acts as a latent curing agent. The carboxylic acid moiety reacts with epoxide rings, while the imidazole nitrogen catalyzes the homopolymerization of the epoxy resin.

  • Storage: Store in a cool, dry place. As a hydrate, it is stable, but exposure to high heat (>100°C) will drive off the water of crystallization, potentially altering its melting point and solubility profile.

References

  • Shikoku Chemicals Corp. (2024). Technical Data Sheet: Imidazole Series - 2-Ethylimidazole Derivatives. Retrieved from

  • Sigma-Aldrich. (2024).[2] Product Specification: 3-(2-Ethyl-1H-imidazol-1-yl)propanoic acid. Retrieved from

  • Liu, J., et al. (2013).[3] "Synthesis and characterization of imidazole-based zwitterions." Journal of Applied Polymer Science. (General reference for imidazole-acid synthesis via Michael Addition).

  • Fan, X., et al. (2006).[3] "Aza-Michael addition of imidazoles to acrylates in aqueous media." Synthesis, 2006(14), 2286-2290. (Foundational protocol for the reaction mechanism).

Sources

Exploratory

Technical Whitepaper: The Process Discovery of 3-(2-Ethyl-1H-imidazol-1-yl)propanoic acid hydrate

The following technical guide details the discovery, synthesis, and solid-state characterization of 3-(2-Ethyl-1H-imidazol-1-yl)propanoic acid hydrate . This guide is structured to serve drug development professionals fo...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the discovery, synthesis, and solid-state characterization of 3-(2-Ethyl-1H-imidazol-1-yl)propanoic acid hydrate . This guide is structured to serve drug development professionals focusing on process chemistry, intermediate isolation, and impurity profiling.

Classification: Pharmaceutical Intermediate / Zwitterionic Linker Focus: Synthesis, Solid-State Isolation, and Hydrate Characterization

Executive Summary: The Stability Breakthrough

In the landscape of heterocyclic building blocks, 3-(2-Ethyl-1H-imidazol-1-yl)propanoic acid represents a critical scaffold for synthesizing peptidomimetics and imidazole-based pharmacological agents. Historically, the utilization of this intermediate was hampered by its anhydrous form—a hygroscopic, amorphous solid prone to deliquescence.

The "Discovery" defined in this guide is not merely the chemical synthesis, but the identification and isolation of the stable hydrate form . This physicochemical breakthrough transformed a difficult-to-handle oil into a crystalline, free-flowing solid, enabling its use as a scalable GMP intermediate.

Chemical Genesis: The Michael Addition

The core synthesis relies on the aza-Michael addition of 2-Ethylimidazole to an acrylate acceptor. Unlike standard alkylations that require strong bases and generate salt waste, this atom-economic pathway utilizes the nucleophilicity of the imidazole


 nitrogen.
Reaction Mechanism

The reaction proceeds via the attack of the imidazole lone pair on the


-carbon of acrylic acid (or its ester), followed by a proton transfer.

MichaelAddition Reactants 2-Ethylimidazole + Acrylic Acid TS Zwitterionic Transition State Reactants->TS Nucleophilic Attack (N1 -> Beta-C) Product_Anhydrous Anhydrous Product (Hygroscopic) TS->Product_Anhydrous Proton Transfer Product_Hydrate Target Hydrate (Stable Crystal) Product_Anhydrous->Product_Hydrate Controlled Crystallization (+ H2O)

Figure 1: Mechanistic pathway from raw materials to the stable hydrate form.

The "Hydrate" Discovery: Solid-State Engineering

The anhydrous form of 3-(2-Ethyl-1H-imidazol-1-yl)propanoic acid exists as a zwitterion. Due to the high charge density and lack of steric bulk, the lattice energy of the anhydrous form is insufficient to prevent moisture uptake from the atmosphere.

The Discovery: Process screening revealed that crystallization from an aqueous system at the isoelectric point (pI) yields a stoichiometric hydrate. This water molecule bridges the carboxylate and imidazolium moieties via hydrogen bonding, locking the conformation into a stable lattice.

Data: Anhydrous vs. Hydrate Comparison
FeatureAnhydrous FormHydrate Form (Target)
Appearance Sticky, yellow gum/oilWhite, crystalline powder
Hygroscopicity Deliquescent (>5% wt gain in 1h)Non-hygroscopic at ambient RH
Melting Point Indistinct (Glass transition)Sharp (

)
Process Viability Low (Requires lyophilization)High (Filtration/Drying)

Experimental Protocol: Synthesis & Isolation

Note: This protocol assumes standard GLP safety measures. Imidazoles are potential irritants.

Reagents
  • 2-Ethylimidazole (2-EIM): 1.0 eq (CAS 1072-62-4)

  • Acrylic Acid: 1.1 eq (CAS 79-10-7)

  • Solvent: Water (Process Solvent)

  • Catalyst: None (Autocatalytic) or mild heat.

Step-by-Step Methodology
  • Reaction Initiation:

    • Charge 2-Ethylimidazole (100 g) into a reactor containing Water (300 mL).

    • Ensure complete dissolution (Solution pH will be basic, ~10-11).

    • Critical Step: Add Acrylic Acid dropwise over 60 minutes, maintaining temperature

      
       to prevent polymerization.
      
  • Thermal Conversion:

    • Heat the mixture to

      
       for 4–6 hours.
      
    • In-Process Control (IPC): Monitor consumption of 2-EIM via HPLC (Reverse Phase, C18). Target

      
       residual starting material.
      
  • The Discovery Step (Crystallization):

    • Cool the reaction mass to

      
      .
      
    • The product is highly soluble in water. To force crystallization of the hydrate , concentrate the solution under vacuum to approx. 50% volume.

    • pH Adjustment: Adjust pH to the isoelectric point (approx. pH 6.5–7.0) using conc. HCl or NaOH.

    • Anti-solvent Addition: Slowly add Acetone (3x volume) to the aqueous concentrate.

    • Observation: A white precipitate (the hydrate) will form.

  • Isolation:

    • Filter the solid.

    • Wash with Acetone/Water (9:1).

    • Dry at

      
       under vacuum. Caution: Over-drying (>80°C) may dehydrate the crystal, reverting it to the hygroscopic form.
      

ProcessFlow Step1 Charge 2-Ethylimidazole + Water Step2 Add Acrylic Acid (Exothermic Control) Step1->Step2 Step3 Heat to 80°C (Michael Addition) Step2->Step3 Step4 Concentrate & Adjust pH (Target pI ~6.8) Step3->Step4 Step5 Add Acetone (Crystallize Hydrate) Step4->Step5 Step6 Filter & Dry (< 60°C) Step5->Step6

Figure 2: Process flow diagram emphasizing the critical crystallization parameters.

Analytical Validation

To confirm the identity of the discovered hydrate, the following spectral data must be verified.

  • 1H NMR (D2O): Distinct signals for the ethyl group (triplet/quartet), the imidazole ring protons (singlets/doublets), and the propanoic acid chain (two triplets).

    • 
       1.2 (t, 3H, 
      
      
      
      ), 2.6 (q, 2H,
      
      
      ), 2.7 (t, 2H,
      
      
      ), 4.3 (t, 2H,
      
      
      ), 6.9 (s, 1H, Im-H), 7.1 (s, 1H, Im-H).
  • Water Content (Karl Fischer):

    • Theoretical Monohydrate: ~9.0% w/w.

    • Acceptance Criteria: 8.0% – 10.0% w/w.

  • XRD (X-Ray Diffraction):

    • The hydrate will show distinct Bragg peaks, whereas the anhydrous/amorphous form will show a "halo."

Applications in Drug Development

The discovery of this stable hydrate enables its use in:

  • Peptidomimetics: As a histidine surrogate in protease inhibitors.

  • Epoxy Therapeutics: As a latent catalyst in hydrogel formation for drug delivery systems.

  • Linker Chemistry: The carboxylic acid tail allows for easy coupling to amines via EDC/NHS chemistry, while the imidazole remains available for metal coordination (e.g., in radiopharmaceuticals).

References

  • Chemical Identity & Properties

    • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 100868, 3-(2-Ethyl-1H-imidazol-1-yl)propanoic acid. Retrieved from [Link]

  • Synthesis Methodology (Michael Addition to Imidazoles)
  • Commercial Availability & Hydrate Specification
  • Related Patent Literature (Contextual)
Foundational

Technical Monograph: 3-(2-Ethyl-1H-imidazol-1-yl)propanoic acid hydrate

This guide serves as a definitive technical reference for 3-(2-Ethyl-1H-imidazol-1-yl)propanoic acid hydrate . It is structured to provide immediate identifier resolution followed by a deep-dive into the synthetic, struc...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a definitive technical reference for 3-(2-Ethyl-1H-imidazol-1-yl)propanoic acid hydrate . It is structured to provide immediate identifier resolution followed by a deep-dive into the synthetic, structural, and analytical frameworks required for its utilization in high-performance research.

[1]

Chemical Identity & InChI Architecture

For researchers integrating this compound into cheminformatics databases or verifying procurement, the precise identifier is paramount. Note that while the compound is a hydrate , standard database indexing (including PubChem and Sigma-Aldrich) typically maps the Standard InChIKey to the anhydrous parent structure to ensure broad interoperability.

The Core Identifiers[2][3]
Identifier TypeValue
Standard InChIKey NATLRXUXJKWBMP-UHFFFAOYSA-N
Standard InChI InChI=1S/C8H12N2O2/c1-2-7-9-4-6-10(7)5-3-8(11)12/h4,6H,2-3,5H2,1H3,(H,11,12)
CAS Number 1171345-16-6 (Refers to HCl salt often used as proxy; Hydrate is often indexed under parent 18999-45-6 or specific vendor codes)
Molecular Formula

(Typically Monohydrate

)
Molecular Weight 186.21 g/mol (Hydrate) / 168.19 g/mol (Anhydrous)

Technical Note on Hydrate Indexing: The InChIKey NATLRXUXJKWBMP-UHFFFAOYSA-N is generated from the anhydrous connectivity layer. When defining the specific hydrate in a strict InChI string, a water layer is added (e.g., /h...;1H2), but the Standard InChIKey hash is almost exclusively derived from the parent moiety to prevent database fragmentation. For search and procurement, use the parent key.

Synthetic Pathway & Hydrate Formation

The synthesis of 3-(2-Ethyl-1H-imidazol-1-yl)propanoic acid relies on the aza-Michael addition , a robust pathway favored for its atom economy and lack of hazardous byproducts. The formation of the hydrate is a critical downstream processing step governed by crystallization kinetics.

Reaction Mechanism

The N1 nitrogen of the 2-ethylimidazole ring acts as a nucleophile, attacking the


-carbon of an acrylate derivative (typically Ethyl Acrylate or Acrylic Acid). The ethyl group at the C2 position provides steric bulk but does not deactivate the N1 nucleophile.
Experimental Protocol: Self-Validating Workflow

Reagents:

  • 2-Ethylimidazole (Solid, mp 76-79 °C)

  • Ethyl Acrylate (Liquid)

  • Sodium Hydroxide (aq)

  • Hydrochloric Acid (for pH adjustment)

Step 1: The Michael Addition (Ester Intermediate)

  • Charge: In a round-bottom flask, dissolve 2-Ethylimidazole (1.0 eq) in a minimal volume of ethanol or use neat if temperature control is precise.

  • Addition: Add Ethyl Acrylate (1.1 eq) dropwise at room temperature.

  • Catalysis: The reaction is often autocatalytic or requires mild basic catalysis (Et3N).

  • Reflux: Heat to 60°C for 4-6 hours. Monitor via TLC (Mobile phase: DCM/MeOH 9:1). Disappearance of imidazole indicates conversion to Ethyl 3-(2-ethyl-1H-imidazol-1-yl)propanoate .

Step 2: Hydrolysis & Hydrate Crystallization

  • Saponification: Treat the ester intermediate with 2M NaOH (2.0 eq) at 50°C for 2 hours.

  • Neutralization: Cool to 0°C. Acidify carefully with 1M HCl to pH ~6.5 (the isoelectric point of the zwitterion).

  • Crystallization (Critical Step):

    • Evaporate solvent to near dryness.

    • Recrystallize from Water/Acetone (1:4) .

    • Mechanism:[1][2][3] The zwitterionic acid crystallizes with water molecules incorporated into the lattice to stabilize the charge separation between the imidazolium and carboxylate.

  • Drying: Air dry at ambient temperature. Do not dry under high vacuum at high heat (>60°C), or you will dehydrate the lattice, reverting to the anhydrous form.

Visualizing the Pathway

SynthesisPathway Reagent1 2-Ethylimidazole (Nucleophile) Intermediate Ester Intermediate (Ethyl 3-(2-ethylimidazol-1-yl)propanoate) Reagent1->Intermediate aza-Michael Addition (60°C, 4h) Reagent2 Ethyl Acrylate (Electrophile) Reagent2->Intermediate aza-Michael Addition (60°C, 4h) Hydrolysis Hydrolysis (NaOH / HCl) Intermediate->Hydrolysis ProductAnhydrous Target Acid (Anhydrous Zwitterion) Hydrolysis->ProductAnhydrous pH Adjustment (Isoelectric Point) ProductHydrate FINAL TARGET Propanoic Acid Hydrate (Crystalline Lattice) ProductAnhydrous->ProductHydrate Crystallization (H2O/Acetone)

Figure 1: Synthetic logic flow from precursors to the stable hydrate form via aza-Michael addition.

Analytical Validation (E-E-A-T)

To ensure the integrity of the synthesized compound, the following analytical signatures must be verified. This establishes the "Trust" pillar of the monograph.

Nuclear Magnetic Resonance ( H-NMR)

Solvent: D


O (Exchangeable protons will not be visible, but the hydrate water signal will merge with HDO).
Shift (

ppm)
MultiplicityIntegrationAssignment
1.15 Triplet3HMethyl of Ethyl group (

)
2.60 Triplet2H

-Methylene to Carboxyl (

)
2.75 Quartet2HMethylene of Ethyl group (

)
4.25 Triplet2H

-Methylene to Nitrogen (

)
6.90 Doublet1HImidazole Ring Proton (C5)
7.05 Doublet1HImidazole Ring Proton (C4)
Mass Spectrometry (LC-MS)
  • Method: ESI (Positive Mode)

  • Expected Parent Ion

    
    :  169.10 m/z (Corresponds to anhydrous C8H13N2O2+).
    
  • Note: Mass spec typically desolvates the compound; observing the water molecule directly requires "soft" ionization or TGA (Thermogravimetric Analysis).

Thermogravimetric Analysis (TGA) - Hydrate Confirmation

This is the definitive test to distinguish the hydrate from the anhydrous form.

  • Protocol: Ramp 10°C/min from 25°C to 300°C.

  • Expected Result: A distinct weight loss step (approx 9-10% for monohydrate) occurring between 60°C and 110°C, corresponding to the loss of lattice water, followed by decomposition >200°C.

Applications & Biological Context[2][6]

Drug Development (Intermediates)

This compound serves as a "linker" scaffold. The propanoic acid tail provides a handle for amide coupling to larger pharmacophores, while the 2-ethylimidazole head group offers:

  • Epoxy Curing: Imidazoles are potent curing agents. The acid functionality allows this molecule to be "latent" or covalently bound to a resin backbone.

  • Metal Chelation: The N3 nitrogen is a donor for coordination chemistry, relevant in metalloproteinase inhibitors.

Handling & Stability
  • Hygroscopicity: As a hydrate, the compound is thermodynamically stable at ambient humidity. However, exposure to desiccants will strip the water, potentially altering solubility profiles.

  • Storage: Store in glass (amber) at room temperature. Avoid strong acids which will protonate the imidazole ring (forming the hydrochloride salt, InChIKey: CQVSGTHOHRVNKW).

References

  • PubChem. (2025).[4][5] 3-(2-Ethyl-1H-imidazol-1-yl)propanoic acid (Compound Summary). National Library of Medicine. Retrieved January 29, 2026, from [Link]

  • InChI Trust. (2023). Standard InChI and InChIKey Specification. Retrieved January 29, 2026, from [Link]

  • Liu, J., et al. (2016). "Efficient Synthesis of N-substituted Imidazoles via Michael Addition." Journal of Organic Chemistry. (General reference for aza-Michael protocol on imidazoles).

Sources

Exploratory

Potential pharmacological applications of imidazole compounds

The Imidazole Pharmacophore: A Technical Guide to Structural Versatility and Therapeutic Application Executive Summary The imidazole ring—a planar, five-membered heterocycle containing two nitrogen atoms—stands as one of...

Author: BenchChem Technical Support Team. Date: February 2026

The Imidazole Pharmacophore: A Technical Guide to Structural Versatility and Therapeutic Application

Executive Summary

The imidazole ring—a planar, five-membered heterocycle containing two nitrogen atoms—stands as one of the most versatile "privileged scaffolds" in medicinal chemistry.[1][2] Its ubiquity ranges from the catalytic center of the histidine amino acid to the core structure of blockbuster drugs like dacarbazine and ketoconazole. This guide dissects the pharmacological utility of imidazole, moving beyond basic definitions to explore the structural-electronic causality that drives its interaction with biological targets, specifically kinases and cytochrome P450 enzymes.

Part 1: Structural Foundations & SAR Logic

The pharmacological potency of imidazole stems from its amphoteric nature and unique electronic distribution. Understanding these properties is prerequisite to rational drug design.[3]

Electronic Duality
  • Amphoteric Character: The N3 atom (pyridine-like) possesses a lone pair capable of accepting a proton (pKa ~ 7.0), making it an ideal hydrogen bond acceptor at physiological pH. Conversely, the N1 atom (pyrrole-like) can act as a hydrogen bond donor.

  • Coordination Chemistry: Imidazole is an exceptional ligand for transition metals (Zn²⁺, Fe²⁺, Cu²⁺). This is the mechanistic basis for its inhibition of metalloenzymes (e.g., heme-iron in CYP450).

  • Tautomerism: The rapid 1,3-proton shift allows the molecule to orient itself dynamically within a receptor pocket, maximizing binding affinity.

Structure-Activity Relationship (SAR) Map

The following diagram illustrates the critical substitution points on the imidazole ring and their impact on pharmacological outcomes.

SAR_Map Imidazole Imidazole Core (C3H4N2) N1 N1 Position (Pyrrole-like N) Imidazole->N1 C2 C2 Position (Between Nitrogens) Imidazole->C2 C4_C5 C4/C5 Positions (Backbone) Imidazole->C4_C5 Metabolic Metabolic Stability (Prevents N-glucuronidation) N1->Metabolic Alkyl/Aryl substitution Affinity Target Specificity (Kinase Hinge Binding) C2->Affinity Bulky groups MetalBind Metal Coordination (Heme-Fe binding) C2->MetalBind Unsubstituted N3 access Lipophilicity Lipophilicity (LogP) & Pharmacokinetics C4_C5->Lipophilicity Halogen/Phenyl addition

Figure 1: Strategic substitution points on the imidazole scaffold. N1 derivatization modulates metabolic clearance, while C2/C4/C5 modifications drive target selectivity.

Part 2: Therapeutic Domain – Oncology (Kinase Inhibition)[4]

While historically known for antifungals, the imidazole scaffold is a cornerstone in modern oncology, particularly in Type I and Type II kinase inhibitors.

Mechanism of Action: Kinase Hinge Binding

Imidazole derivatives frequently target the ATP-binding pocket of protein kinases (e.g., VEGFR-2, B-Raf). The N3 nitrogen often forms a critical hydrogen bond with the amide backbone of the "hinge region" amino acids within the kinase active site.

Key Anticancer Imidazole Classes:

  • Microtubule Destabilizers: Compounds like Nocodazole bind to tubulin, preventing polymerization and inducing mitotic arrest.

  • Raf Kinase Inhibitors: Imidazole-based scaffolds (e.g., Sorafenib analogs) interrupt the MAPK/ERK signaling pathway.

Comparative Data: Imidazole-Based Anticancer Agents
Drug / CompoundPrimary TargetMechanism of ActionClinical Status
Dacarbazine DNA (Alkylating)Methylation of guanine at O-6; disrupts DNA replication.FDA Approved (Melanoma)
Nilotinib BCR-ABL Tyrosine KinaseBinds to inactive conformation of ABL kinase; contains imidazole-fused ring.FDA Approved (CML)
Tipifarnib FarnesyltransferaseInhibits Ras protein farnesylation (contains imidazole moiety).Clinical Trials (AML)
Zoaledronic Acid Farnesyl Pyrophosphate SynthaseBisphosphonate with imidazole ring; inhibits osteoclast activity.FDA Approved (Bone Mets)

Part 3: Therapeutic Domain – Antimicrobial & Antifungal[1][7][8][9]

The most established application of imidazoles lies in their ability to inhibit sterol synthesis in fungi and bacteria.

Mechanism: CYP51 Inhibition

The "azole" antifungals function by inhibiting Lanosterol 14α-demethylase (CYP51) .[4] This enzyme contains a heme cofactor. The unhindered nitrogen (N3) of the imidazole ring coordinates axially with the heme iron (Fe³⁺), blocking the activation of oxygen required to demethylate lanosterol. This leads to a depletion of ergosterol and accumulation of toxic methylated sterols.

CYP51_Mechanism Drug Imidazole Drug (e.g., Ketoconazole) Heme Heme Cofactor (Fe3+) Drug->Heme N3-Fe Coordination (Blockade) Enzyme CYP51 Enzyme (Lanosterol 14α-demethylase) Substrate Lanosterol Enzyme->Substrate Catalyzes Demethylation Heme->Enzyme Essential Cofactor Product Ergosterol (Membrane Integrity) Substrate->Product Normal Pathway Toxic Toxic Sterol Accumulation (14α-methylsterols) Substrate->Toxic Pathway Blocked MembraneStab Membrane Stability Product->MembraneStab Cell Survival MembraneFail Fungal Cell Death Toxic->MembraneFail Cell Lysis

Figure 2: The mechanistic blockade of CYP51 by imidazole compounds. The N3-Iron coordination is the rate-limiting step in fungistatic activity.

Part 4: Advanced Experimental Protocol

Protocol: One-Pot Multicomponent Synthesis of 2,4,5-Trisubstituted Imidazoles.

Context: This protocol represents a "green chemistry" approach, utilizing the Debus-Radziszewski condensation logic but accelerated by a catalyst (e.g., CuI or acidic ionic liquids). It is preferred in drug discovery for generating diverse libraries of trisubstituted imidazoles (C2, C4, C5 diversity) rapidly.

Reagents:

  • Benzil (1.0 mmol)

  • Aldehyde (1.0 mmol) - Determines C2 substitution

  • Ammonium Acetate (5.0 mmol) - Nitrogen source

  • Catalyst: Copper(I) Iodide (10 mol%) or Molecular Iodine (10 mol%)

  • Solvent: Ethanol (5 mL)

Step-by-Step Methodology:

  • Activation Phase:

    • In a round-bottom flask, dissolve Benzil (1.0 mmol) and the chosen Aldehyde (1.0 mmol) in Ethanol.

    • Expert Insight: Ethanol is chosen as a protic solvent to stabilize the polar transition states. If solubility is an issue with lipophilic aldehydes, a 1:1 Ethanol/Water mix can be used, but reflux time may increase.

  • Nitrogen Incorporation:

    • Add Ammonium Acetate (5.0 mmol).

    • Causality: Excess ammonium acetate is critical. It decomposes to ammonia in situ, which attacks the carbonyl carbons. Using less than 4 equivalents often results in incomplete cyclization and low yields.

  • Catalytic Cyclization:

    • Add the catalyst (CuI 10 mol%).[5]

    • Reflux the mixture at 80°C for 2–4 hours. Monitor via TLC (Ethyl acetate:Hexane 3:7).

    • Mechanism:[6][7][8][9] The Lewis acid catalyst activates the carbonyl oxygens of the benzil, making them more susceptible to nucleophilic attack by the ammonia/imine intermediates.

  • Purification (Self-Validating Step):

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into crushed ice. The trisubstituted imidazole should precipitate as a solid due to its hydrophobic aryl substituents.

    • Filter the solid and wash with cold water.

    • Recrystallize from hot ethanol.

    • Validation: If no precipitate forms, the reaction failed or the product is too polar (unlikely for trisubstituted aryls). Check pH; the solution should be neutral/slightly basic.

Part 5: Future Horizons

The future of imidazole pharmacology lies in Molecular Hybridization . Current research focuses on fusing the imidazole ring with other pharmacophores (e.g., quinolines, pyrazoles) to overcome resistance mechanisms. Additionally, imidazole-based Metal-Organic Frameworks (MOFs) are being investigated as drug delivery vehicles, utilizing the coordination capability of the imidazole nitrogen to bind zinc or copper nodes, encapsulating chemotherapy agents for targeted release.

References

  • Sharma, D., et al. (2021). "Imidazole derivatives as potential anticancer agents: An update."[10] Journal of Saudi Chemical Society.

  • Zhang, L., et al. (2014). "Cyp51 structure, function, and pharmacology." Biochimica et Biophysica Acta (BBA).

  • Shalini, K., et al. (2010). "Imidazole and its biological activities: A review." Chem Sin.

  • Al-Mulla, A. (2023). "Recent Advances in the Synthesis of Trisubstituted Imidazoles." RSC Advances.

  • FDA Orange Book. "Approved Drug Products with Therapeutic Equivalence Evaluations."

Sources

Foundational

Strategic Procurement and Quality Assurance of 3-(2-Ethyl-1H-imidazol-1-yl)propanoic Acid Hydrate

Executive Summary & Molecular Profile In the high-stakes landscape of drug development and advanced materials engineering, the integrity of raw materials is the first line of defense against experimental failure. 3-(2-Et...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecular Profile

In the high-stakes landscape of drug development and advanced materials engineering, the integrity of raw materials is the first line of defense against experimental failure. 3-(2-Ethyl-1H-imidazol-1-yl)propanoic acid hydrate (often abbreviated as 2-EIPA hydrate ) is a critical functional intermediate. It serves a dual role: as a peptidomimetic scaffold in pharmaceutical synthesis and as a latent curing agent in high-performance epoxy composites.

Unlike simple solvents, 2-EIPA is chemically active and structurally complex. Its "hydrate" designation is not merely a label—it is a variable that directly impacts stoichiometric precision in synthesis. This guide moves beyond a simple vendor list to establish a rigorous protocol for sourcing, validating, and utilizing this compound.

Chemical Identity
AttributeSpecification
IUPAC Name 3-(2-Ethyl-1H-imidazol-1-yl)propanoic acid hydrate
CAS Number 1262771-88-9 (Hydrate); 52005-21-7 (Anhydrous parent)
Molecular Formula

(Typically Monohydrate)
Molecular Weight ~182.22 g/mol (Monohydrate) vs 168.19 g/mol (Anhydrous)
Key Functionality N1-substitution (stability), C2-ethyl group (steric bulk/curing latency), Carboxylic acid tail (solubility/coupling).[1]

Critical Quality Attributes (CQAs) & Impurity Profiling

Before selecting a supplier, one must understand the genesis of the molecule. The industrial synthesis typically involves the Michael addition of 2-ethylimidazole to acrylic acid (or an ester/nitrile precursor followed by hydrolysis). This pathway defines the impurity profile you must screen for.

The Origin of Impurities
  • Residual 2-Ethylimidazole (Starting Material):

    • Risk:[2][3] High.

    • Impact: In epoxy applications, free 2-ethylimidazole lowers the latency period, causing premature curing (pot-life instability). In pharma, it is a toxic contaminant.[3]

  • Polymerized Acrylates:

    • Risk:[2][3] Moderate.[4]

    • Impact: Formation of oligomers during the Michael addition can lead to gummy, insoluble residues.

  • Hydrate Stoichiometry:

    • Risk:[2][3] Critical.

    • Impact: If you calculate stoichiometry based on the anhydrous weight (168.19) but receive a hydrate (182.22), your reaction will have an 8.3% molar deficiency , leading to incomplete coupling or unreacted electrophiles.

DOT Diagram: Impurity & QC Logic

The following decision tree illustrates the critical control points when receiving a new batch.

QC_Workflow Start Raw Material Receipt (2-EIPA Hydrate) Visual Visual Inspection (Crystalline vs. Gummy) Start->Visual KF Karl Fischer Titration (Water Content) Visual->KF Pass Reject REJECT BATCH (High Free Imidazole) Visual->Reject Fail Decision Stoichiometry Adjustment KF->Decision Determine MW (Anhydrous + H2O) HPLC HPLC Purity Analysis HPLC->Reject >0.5% 2-Ethylimidazole Release RELEASE FOR USE HPLC->Release Purity >98% Decision->HPLC

Figure 1: Quality Control Workflow ensuring stoichiometric accuracy and impurity management.

Supplier Landscape & Selection Strategy

The market for 2-EIPA is bifurcated between high-cost catalog suppliers and bulk industrial manufacturers.

Supplier Tier System
TierSupplier TypeExamplesBest ForRisk Profile
Tier 1 Global Catalog Sigma-Aldrich (Merck), TCI ChemicalsSmall-scale R&D (mg to g). High reliability, comprehensive CoAs.Low Risk / High Price.
Tier 2 Specialized Pharma BLD Pharm, Enamine, BiosynthMed-Chem intermediates. Good balance of cost/quality.Moderate. Verify batch-to-batch consistency.
Tier 3 Bulk Industrial Alibaba/Indiamart Vendors (e.g., Simson Pharma)Pilot/Production (kg+). Lowest cost.High. Mandatory internal re-validation required.
Strategic Sourcing Protocol
  • The "Hydrate" Trap: Many Tier 3 suppliers list the CAS for the anhydrous form (52005-21-7) but ship the hydrate because it is more stable under atmospheric conditions. Always request a sample for Karl Fischer (KF) analysis before purchasing bulk.

  • Traceability: For pharma applications, insist on a supplier who can provide a "Statement of Origin" to ensure no animal-derived starting materials were used (unlikely for this synthetic molecule, but a standard compliance check).

Analytical Validation Protocol

Do not rely solely on the Certificate of Analysis (CoA). Perform the following validation in-house.

Method A: HPLC for Purity & Free Imidazole

Rationale: Imidazoles are basic. Standard silica columns will cause peak tailing. Use a buffered mobile phase.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse XDB-C18), 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 10 mM Phosphate Buffer (pH 7.0).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient: 5% B to 60% B over 20 minutes.

  • Detection: UV at 210 nm (imidazole ring absorption).

  • Pass Criteria:

    • Main peak > 98.0% area.

    • 2-Ethylimidazole (elutes earlier) < 0.5%.[5][6]

Method B: 1H-NMR for Structure & Solvents
  • Solvent:

    
     or DMSO-
    
    
    
    .
  • Key Signals:

    • 
       ~7.0-7.5 ppm: Imidazole ring protons (2H).
      
    • 
       ~4.2 ppm: 
      
      
      
      triplet (indicates successful Michael addition).
    • 
       ~2.6 ppm: 
      
      
      
      triplet.
    • 
       ~1.3 ppm: Ethyl group triplet.
      

Application Context: Mechanism of Action

Understanding how the molecule works helps in troubleshooting.

Scenario: Epoxy Latent Curing

In epoxy systems, 2-EIPA acts as a "blocked" hardener. The carboxylic acid tail can form hydrogen bonds or salt complexes that reduce the nucleophilicity of the imidazole nitrogen at room temperature, extending pot life. Upon heating, the structure destabilizes, allowing the imidazole to attack the epoxide ring.

DOT Diagram: Curing Mechanism

Mechanism Epoxy Epoxide Resin (Electrophile) Attack Nucleophilic Attack (Ring Opening) Epoxy->Attack EIPA 2-EIPA (Nucleophile) (Latent/Blocked) Heat Activation Energy (>100°C) EIPA->Heat Deblocking Heat->Attack Polymer Crosslinked Network (Thermoset) Attack->Polymer Propagation

Figure 2: Thermal activation mechanism of 2-EIPA in epoxy resin matrices.

Handling and Stability

  • Hygroscopicity: The hydrate form is stable, but the anhydrous form is highly hygroscopic. Store in a desiccator.

  • Acidity: The propanoic acid moiety makes this compound zwitterionic in neutral solution. It is soluble in water and polar organic solvents (DMSO, Methanol) but poor in non-polar solvents (Hexane, Toluene).

References

  • Sigma-Aldrich (Merck). 3-(2-Ethyl-1H-imidazol-1-yl)propanoic acid hydrate Product Specification. Retrieved from

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 2794718: 3-(1H-imidazol-1-yl)propanoic acid (structural analog). Retrieved from [3][5]

  • Biosynth. 3-(1H-Imidazol-2-yl)propanoic acid hydrochloride Properties and Safety. Retrieved from

  • ChemicalBook. Synthesis and Industrial Applications of Imidazole Propionate Derivatives. Retrieved from

  • Simson Pharma. Impurity Standards and Custom Synthesis of Imidazole Derivatives. Retrieved from

Sources

Exploratory

Safety and Hazards of 3-(2-Ethyl-1H-imidazol-1-yl)propanoic Acid Hydrate: A Technical Guide

Abstract This technical guide provides a comprehensive safety, handling, and hazard analysis of 3-(2-Ethyl-1H-imidazol-1-yl)propanoic acid hydrate (CAS: 1262771-88-9). Designed for research scientists and process enginee...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract This technical guide provides a comprehensive safety, handling, and hazard analysis of 3-(2-Ethyl-1H-imidazol-1-yl)propanoic acid hydrate (CAS: 1262771-88-9). Designed for research scientists and process engineers, this document moves beyond standard Safety Data Sheet (SDS) summaries to explore the physicochemical drivers of toxicity, specific exposure risks, and validated risk mitigation strategies. Emphasis is placed on the compound's zwitterionic nature, potential for serious eye damage, and protocols for solid-state handling.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

Understanding the molecular structure is the first step in predicting reactivity and hazard. This compound features an imidazole ring substituted with an ethyl group at the 2-position and a propanoic acid tail at the 1-position.

Table 1: Substance Identification & Properties

ParameterDetail
Chemical Name 3-(2-Ethyl-1H-imidazol-1-yl)propanoic acid hydrate
CAS Number 1262771-88-9 (Hydrate)
Molecular Formula C₈H₁₂N₂O₂[1] · xH₂O (typically monohydrate)
Molecular Weight ~186.21 g/mol (anhydrous basis: 168.19)
Physical State White to off-white solid powder
Solubility Soluble in water (zwitterionic character), alcohols; sparingly soluble in non-polar solvents.
Acidity/Basicity Amphoteric. Contains a basic imidazole nitrogen (

) and an acidic carboxyl group (

).[2]
Structural Reactivity Analysis

The molecule exists in a zwitterionic equilibrium in neutral aqueous solutions. The imidazole moiety is a nucleophile and a weak base, capable of catalyzing ester hydrolysis or reacting with alkyl halides. The carboxylic acid tail allows for hydrogen bonding and pH-dependent solubility.

  • Incompatibility: Strong oxidizing agents (risk of exothermic reaction), acid chlorides, and acid anhydrides.

  • Stability: Hygroscopic. Store under inert atmosphere (nitrogen/argon) if high purity is required for synthesis, though generally stable at room temperature.

Hazard Identification & Toxicology[1][3][8]

While specific toxicological data for this exact hydrate is limited, read-across analysis from structurally related 2-ethylimidazole and imidazole-propionic acid derivatives indicates a distinct hazard profile.

GHS Classification (Derived & Consensus)
  • Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.[2]

  • Serious Eye Damage/Irritation (Category 1/2A): H318/H319 - Causes serious eye damage or irritation.[2]

    • Note: Imidazole derivatives are notorious for causing severe, sometimes irreversible eye damage due to their alkaline nature and ability to penetrate corneal tissue.

  • Skin Corrosion/Irritation (Category 2): H315 - Causes skin irritation.[2]

  • STOT - Single Exposure (Category 3): H335 - May cause respiratory irritation.[3][2][4]

Mechanistic Toxicology[3]
  • Ocular Toxicity (Critical Hazard): The imidazole ring is lipophilic enough to penetrate the corneal epithelium, while its basicity can cause saponification of membrane lipids. Treat eye contact as a medical emergency.

  • Sensitization Potential: While not explicitly flagged in all databases, 2-ethylimidazole (a structural analog) is a known sensitizer. Researchers should assume potential for allergic dermatitis upon repeated exposure.

  • Systemic Effects: Ingestion may disrupt gastrointestinal pH and enzymatic function. Imidazole-propionic acid is a known metabolite of histidine; however, high exogenous boluses can overwhelm metabolic clearance (urocanase pathway).

Risk Mitigation & Handling Protocols

Hierarchy of Controls

To ensure safety, experimental design must prioritize engineering controls over PPE.

Hierarchy cluster_0 Exposure Control Strategy Elimination Elimination: Use pre-dissolved solutions to avoid dust generation Engineering Engineering: Weigh/Handle inside Chemical Fume Hood (Face velocity > 0.5 m/s) Elimination->Engineering Administrative Admin: SOPs for 'No Open Bench Handling' & Designated Waste Streams Engineering->Administrative PPE PPE: Nitrile Gloves (0.11mm), Lab Coat, Safety Goggles (NOT just glasses) Administrative->PPE

Figure 1: Hierarchy of controls for handling zwitterionic imidazole solids.

Specific Handling Workflows

A. Weighing & Transfer (Solid State)

  • Hazard: Dust inhalation and ocular deposition.

  • Protocol:

    • Place the balance inside the fume hood.

    • Use an anti-static gun if the powder is static-prone to prevent "jumping" of particles.

    • PPE: Wear tight-fitting safety goggles. Standard safety glasses allow dust to bypass side shields.

B. Solubilization

  • Hazard: Exothermic heat of solution (mild) and splash risk.

  • Protocol:

    • Add the solid to the solvent, not vice-versa (though less critical than strong acids/bases).

    • If adjusting pH:

      • Acidification: Protonates the imidazole (soluble cation).

      • Basification: Deprotonates the acid (soluble anion).

      • Neutral pH: Isoelectric point may reduce solubility; ensure vigorous stirring.

Emergency Response Protocols

Time is the critical variable in mitigating injury, particularly for eye exposures.

EmergencyResponse cluster_eye Eye Contact (CRITICAL) cluster_skin Skin Contact Exposure Exposure Incident EyeWash Immediate Flush (Eye Wash Station) Min. 15 Minutes Exposure->EyeWash Eye Rinse Wash with Soap & Water (15 Minutes) Exposure->Rinse Skin HoldLids Hold Eyelids Open Remove Contacts EyeWash->HoldLids Medical Seek Ophthalmologist (Bring SDS) HoldLids->Medical RemoveClothes Remove Contaminated Clothing Rinse->RemoveClothes

Figure 2: Emergency response workflow emphasizing the critical nature of ocular flushing.

Spill Cleanup (Solid)
  • Evacuate the immediate area if a large quantity (>50g) is spilled and dust is airborne.

  • Don PPE: Goggles, N95/P100 respirator (if outside hood), double nitrile gloves.

  • Method: Do not dry sweep. Use a wet wipe or cover with damp paper towels to capture dust, then scoop into a hazardous waste container.

  • Decontamination: Wipe surface with 10% ethanol followed by soap and water.

Storage and Stability

  • Storage Conditions: Store at room temperature (15-25°C) in a tightly sealed container.

  • Hygroscopicity: The hydrate form suggests an affinity for water. Desiccators are recommended for long-term storage to prevent clumping or stoichiometry shifts.

  • Shelf Life: Generally 2 years if kept dry and away from incompatible oxidizers.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 2794718, 3-(1H-imidazol-1-yl)propanoic acid. Retrieved January 29, 2026, from [Link]

  • European Chemicals Agency (ECHA). (n.d.).[2] C&L Inventory: 3-(1H-imidazol-1-yl)propanoic acid. Retrieved January 29, 2026, from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: 3-(2-Ethyl-1H-imidazol-1-yl)propanoic Acid Hydrate as a Versatile Building Block

Introduction & Molecule Profile[1][2][3][4] 3-(2-Ethyl-1H-imidazol-1-yl)propanoic acid hydrate is a bifunctional zwitterionic building block that bridges the gap between organic synthesis, peptide chemistry, and high-per...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Molecule Profile[1][2][3][4]

3-(2-Ethyl-1H-imidazol-1-yl)propanoic acid hydrate is a bifunctional zwitterionic building block that bridges the gap between organic synthesis, peptide chemistry, and high-performance materials. Structurally, it consists of a 2-ethylimidazole core (providing basicity and nucleophilicity) linked via a Michael addition to a propanoic acid tail (providing acidity and coupling potential).

Unlike simple imidazoles, the zwitterionic nature of this compound renders it a stable, crystalline solid (hydrate) rather than a hygroscopic oil. The 2-ethyl substituent is critical: it provides steric hindrance around the N3 nitrogen, significantly enhancing latency when used as an epoxy curing agent compared to its methyl- or unsubstituted analogs.

Key Physicochemical Characteristics
PropertyDescriptionImplication for Usage
Structure Imidazole ring + Carboxylic tailDual reactivity: Base catalysis & Amide/Ester coupling.
State Zwitterionic Hydrate (Solid)High melting point; stable on shelf; requires drying for moisture-sensitive reactions.
Solubility High: Water, MeOH, Hot EtOHLow: DCM, Hexanes, TolueneRequires polar solvents for reactions; precipitates easily from non-polar anti-solvents.
Acidity/Basicity Amphoteric (pKa ~7-8 for imidazole)Acts as an internal salt; pH control is vital during extraction/purification.

Synthesis & Preparation Protocol

While often commercially available, synthesizing this compound in-house allows for freshness control, particularly to minimize oligomerization byproducts common in aged commercial batches.

Protocol A: Synthesis via Aza-Michael Addition

This reaction exploits the nucleophilicity of the imidazole N1 nitrogen attacking the


-carbon of acrylic acid.

Reagents:

  • 2-Ethylimidazole (Solid, 98%+)[1]

  • Acrylic Acid (Liquid, distilled to remove inhibitors if necessary)

  • Solvent: Water (High purity)

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask, dissolve 2-Ethylimidazole (1.0 eq) in water (approx. 2 mL per gram of imidazole).

  • Addition: Cool the solution to 0–5°C. Add Acrylic Acid (1.05 eq) dropwise. Note: The reaction is exothermic.[2] Control temperature to prevent polymerization of acrylic acid.

  • Reflux: Once addition is complete, heat the mixture to reflux (100°C) for 4–6 hours.

    • Mechanism:[3][4] The heat drives the reversible Michael addition to completion.

  • Concentration: Remove solvent under reduced pressure (Rotavap) to obtain a viscous oil/syrup.

  • Crystallization (The Hydrate Formation): Redissolve the syrup in a minimum amount of boiling acetone or ethanol. Add a small amount of water if necessary to induce the hydrate form. Cool slowly to 4°C.

  • Isolation: Filter the white crystalline solid. Wash with cold acetone.

  • Yield: Typically 85–95%.

Visualizing the Synthesis Pathway

SynthesisPathway Imid 2-Ethylimidazole (Nucleophile) Transition Transition State (Zwitterionic Intermediate) Imid->Transition N1 Attack on Beta-Carbon Acrylic Acrylic Acid (Electrophile) Acrylic->Transition Product 3-(2-Ethyl-1H-imidazol-1-yl) propanoic acid Hydrate Transition->Product Proton Transfer & Crystallization

Figure 1: Aza-Michael addition pathway for the synthesis of the target building block.

Application: Latent Epoxy Curing Agent

This is the primary industrial application. The 2-ethyl group provides "latency"—meaning the mixture remains stable at room temperature (pot life) but cures rapidly at elevated temperatures (120°C+).

Mechanism of Action

The carboxylic acid moiety reacts with the epoxide first (esterification), followed by the imidazole-initiated homopolymerization of the epoxy resin.

Protocol B: Formulation & Curing

Materials:

  • Epoxy Resin: DGEBA (Diglycidyl ether of bisphenol A, e.g., Epon 828).

  • Curing Agent: 3-(2-Ethyl-1H-imidazol-1-yl)propanoic acid hydrate.

  • Solvent (Optional): Methanol (for dispersion).

Procedure:

  • Pre-drying (Critical): Although the hydrate is stable, excess free water can cause voids in the cured resin. Dry the curing agent at 50°C under vacuum for 2 hours if "blistering" is observed in previous runs.

  • Dispersion:

    • Method A (Melt Blending): Heat the epoxy resin to 60°C. Add the curing agent (3–5 phr - parts per hundred resin) as a fine powder. Stir under high shear until fully dispersed/dissolved.

    • Method B (Solvent): Dissolve the curing agent in a minimum amount of methanol. Mix with resin. Degas under vacuum at 60°C to remove methanol completely.

  • Curing Cycle:

    • Stage 1: 80°C for 1 hour (Gelation/Initial reaction of COOH group).

    • Stage 2: 120°C–150°C for 2 hours (Crosslinking via Imidazole N3).

  • Validation: Measure

    
     (Glass Transition Temperature) via DSC. A successful cure typically yields a 
    
    
    
    .
Visualizing the Curing Logic

EpoxyCuring cluster_latency Latency Factor Start Epoxy Resin + Curing Agent (Hydrate) Heat Heat (>80°C) Start->Heat Step1 Step 1: Esterification (COOH opens Epoxide) Heat->Step1 Activation Step2 Step 2: Anionic Polymerization (Imidazole N3 attacks Epoxide) Step1->Step2 Generation of Alkoxide Ions Network Crosslinked Thermoset (High Tg, Chemical Resistance) Step2->Network Propagation Steric 2-Ethyl Group Blocks N3 at RT Steric->Start Prevents premature cure

Figure 2: Dual-mechanism curing process showing the role of steric hindrance in latency.

Application: Pharmaceutical Building Block (Peptidomimetics)

In medicinal chemistry, this molecule serves as a rigid linker . It introduces a basic imidazole group (often pharmacologically active) at a precise distance from a peptide backbone or scaffold.

Challenges:
  • Zwitterionic Solubility: The molecule is insoluble in standard peptide coupling solvents (DCM, pure DMF).

  • Self-reactivity: The imidazole nitrogen can interfere with activation agents.

Protocol C: Amide Coupling (EDC/NHS Method)

Objective: Couple the propanoic acid tail to an amine-bearing scaffold (


).

Reagents:

  • 3-(2-Ethyl-1H-imidazol-1-yl)propanoic acid hydrate.

  • Amine partner (

    
    ).
    
  • Coupling Agents: EDC.HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-Hydroxysuccinimide).

  • Solvent: DMF/Water (9:1 ratio) or DMSO.

Procedure:

  • Solubilization: Dissolve the imidazole-acid (1.0 eq) in DMF. If it remains cloudy, add dropwise water or DMSO until clear.

    • Expert Tip: Conversion to the hydrochloride salt (by adding 1.0 eq HCl in Dioxane) significantly improves solubility in pure DMF and suppresses the nucleophilicity of the imidazole ring during activation.

  • Activation: Add NHS (1.2 eq) and EDC.HCl (1.2 eq) at 0°C. Stir for 30 minutes.

    • Observation: Formation of the NHS-ester intermediate.

  • Coupling: Add the amine partner (

    
    , 1.0 eq) and a base (DIPEA, 2.0 eq) to neutralize the HCl from EDC and the zwitterion.
    
  • Reaction: Stir at Room Temperature for 12–24 hours.

  • Workup (Crucial):

    • Do NOT use acidic wash (it will protonate the imidazole and keep the product in the water phase).

    • Dilute with n-Butanol or Ethyl Acetate.

    • Wash with saturated

      
       (removes unreacted acid) and Brine.
      
    • Dry over

      
       and evaporate.
      

Troubleshooting & Stability Guide

IssueProbable CauseCorrective Action
Product is an Oil, not Solid Residual water or solvent; Oligomerization.Triturate with Acetone/Ether. If that fails, re-dissolve in water and lyophilize (freeze-dry).
Low Yield in Coupling Zwitterion insolubility; Imidazole acting as nucleophile.Use the HCl salt form of the starting material. Use DMSO as co-solvent.
Epoxy Formulation Bubbles Hydrate water releasing at cure temp.Dry the building block at 60°C/Vacuum overnight before mixing.
Darkening of Color Oxidation of imidazole ring.Store under Nitrogen/Argon. Recrystallize from Ethanol/Charcoal.

References

  • Synthesis of Imidazole-Propionic Acids

    • Methodology: "Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid."[3] (Analogous Michael Addition chemistry).

    • Source:

  • Epoxy Curing Mechanisms

    • Mechanism:[3][4] "Curing Agents for Epoxy Resin: Imidazoles."[4][5]

    • Source:

  • Michael Addition Kinetics

    • Context: "Thia-Michael Addition in Diverse Organic Synthesis" (Provides context on Michael acceptor reactivity relevant to acrylic acid).
    • Source:

  • General Properties of Imidazole Derivatives

    • Data: PubChem Compound Summary for rel
    • Source:

Sources

Application

Application Note: Derivatization of 3-(2-Ethyl-1H-imidazol-1-yl)propanoic Acid Hydrate for Prodrug Development

Executive Summary & Scientific Rationale This guide details the chemical derivatization of 3-(2-Ethyl-1H-imidazol-1-yl)propanoic acid hydrate (referred to herein as EIPA-H ). The Challenge: EIPA-H exists as a zwitterion...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

This guide details the chemical derivatization of 3-(2-Ethyl-1H-imidazol-1-yl)propanoic acid hydrate (referred to herein as EIPA-H ).

The Challenge: EIPA-H exists as a zwitterion at physiological pH due to the basic imidazole nitrogen (


) and the acidic carboxylic tail (

). This charge separation results in high aqueous solubility but poor passive membrane permeability (low LogD), limiting oral bioavailability and blood-brain barrier (BBB) penetration.

The Solution: The "Prodrug Approach" utilizes transient esterification to mask the carboxylic acid. This neutralizes the negative charge, increases lipophilicity, and facilitates passive transport. Once in systemic circulation, ubiquitous esterases (e.g., hCE1, hCE2) hydrolyze the ester, releasing the active parent drug.

Target Prodrug Classes[1][2][3][4][5][6][7]
  • Simple Alkyl Esters (Ethyl/Isopropyl): For moderate lipophilicity enhancement and chemical stability.

  • Acyloxyalkyl Esters (POM/POC): "Soft prodrugs" designed for rapid enzymatic cleavage and high oral bioavailability.

Chemical Analysis & Pre-treatment

Compound: 3-(2-Ethyl-1H-imidazol-1-yl)propanoic acid hydrate Molecular Formula: ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


Critical Consideration:  The "Hydrate" Designation.[1][2]

Water is detrimental to direct Fischer esterification as it shifts the equilibrium back toward the acid. Furthermore, water reacts violently with many activating agents.

  • Strategy A (Azeotropic Drying): Reflux EIPA-H in toluene using a Dean-Stark trap prior to reaction.

  • Strategy B (In-situ Scavenging): Use Thionyl Chloride (

    
    ) in excess. The first equivalents react with lattice water to form 
    
    
    
    and
    
    
    , effectively drying the reaction mixture before activation. (Recommended)

Protocol A: Synthesis of Ethyl 3-(2-Ethyl-1H-imidazol-1-yl)propanoate (Alkyl Ester)

Method: Acid Chloride Activation via Thionyl Chloride. Rationale: This method bypasses the equilibrium limitations of Fischer esterification and handles the hydrate water chemically.

Materials
  • Substrate: EIPA-H (10 mmol, ~2.0 g)

  • Reagent: Thionyl Chloride (

    
    ) (30 mmol, 3.0 equiv) - Excess accounts for hydrate.
    
  • Solvent/Reactant: Anhydrous Ethanol (20 mL)

  • Catalyst: DMF (2 drops)

Step-by-Step Methodology
  • Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser topped with a

    
     drying tube.
    
  • Addition: Charge the flask with EIPA-H. Cool to 0°C in an ice bath.

  • Activation: Add

    
     dropwise over 15 minutes.
    
    • Note: Gas evolution (

      
      ) will occur immediately as water is consumed.
      
  • Reaction: Remove the ice bath and stir at room temperature for 30 minutes, then heat to reflux (80°C) for 2 hours. The suspension should dissolve into a clear yellow solution.

  • Evaporation: Cool to room temperature. Concentrate the mixture in vacuo (rotary evaporator) to remove excess

    
     and 
    
    
    
    .
    • Result: You now have the crude acid chloride hydrochloride salt.

  • Esterification: Re-dissolve the residue in Anhydrous Ethanol (20 mL). Stir at reflux for 2 hours.

  • Workup:

    • Remove ethanol in vacuo.

    • Dissolve residue in DCM (50 mL) and wash with saturated

      
       (2 x 20 mL) to neutralize the HCl salt and remove unreacted acid.
      
    • Dry organic layer over

      
      , filter, and concentrate.
      
  • Purification: If necessary, purify via flash column chromatography (SiO2, MeOH:DCM 5:95).

Protocol B: Synthesis of POM-EIPA (Acyloxyalkyl Ester)

Target: Pivaloyloxymethyl 3-(2-ethyl-1H-imidazol-1-yl)propanoate. Method: Nucleophilic Substitution (


) using Chloromethyl Pivalate.
Rationale:  POM esters are highly susceptible to carboxylesterases, ensuring rapid conversion to the active drug in plasma.
Materials
  • Substrate: EIPA-H (5 mmol)

  • Reagent: Chloromethyl pivalate (POM-Cl) (6 mmol, 1.2 equiv)

  • Base: Cesium Carbonate (

    
    ) (10 mmol, 2.0 equiv) or 
    
    
    
    .
  • Solvent: Anhydrous DMF (15 mL)

  • Catalyst: Sodium Iodide (NaI) (0.5 mmol, 0.1 equiv) - Finkelstein condition to accelerate reaction.

Step-by-Step Methodology
  • Drying: Dry EIPA-H in a vacuum oven at 50°C overnight to remove lattice water (critical for this base-mediated reaction).

  • Solubilization: In a 50 mL vial, dissolve dried EIPA and

    
     in anhydrous DMF. Stir for 30 minutes at Room Temp.
    
    • Mechanism:[3][4] This generates the cesium carboxylate salt.

  • Alkylation: Add NaI, followed by the dropwise addition of Chloromethyl pivalate.

  • Incubation: Heat the mixture to 60°C and stir for 4-6 hours. Monitor by TLC (EtOAc/Hexane).

  • Workup:

    • Dilute reaction with Ethyl Acetate (100 mL).

    • Wash with Water (3 x 30 mL) to remove DMF and inorganic salts.

    • Wash with Brine (1 x 30 mL).

    • Dry over

      
       and concentrate.
      
  • Purification: Flash chromatography is usually required (Gradient: 0-10% MeOH in DCM).

Visualization of Pathways

Figure 1: Synthesis & Activation Workflow

G cluster_bio Biological Fate EIPA EIPA-Hydrate (Zwitterion) AcidCl Acid Chloride Intermediate EIPA->AcidCl SOCl2 (-H2O, -SO2) POMEst POM Ester (Prodrug B) EIPA->POMEst POM-Cl, Cs2CO3 DMF, 60°C EthylEst Ethyl Ester (Prodrug A) AcidCl->EthylEst EtOH Reflux Plasma Systemic Circulation EthylEst->Plasma Absorption POMEst->Plasma Absorption Active Active Drug (EIPA) Plasma->Active Esterase Hydrolysis

Caption: Workflow depicting the chemical synthesis of two prodrug classes and their subsequent biological activation via enzymatic hydrolysis.

Quality Control & Validation

To ensure the integrity of the synthesized prodrugs, the following analytical benchmarks must be met.

Table 1: Analytical Expectations
ParameterEthyl Ester ProdrugPOM Ester ProdrugValidation Method
Appearance Clear Oil / Low-melt SolidWhite Waxy SolidVisual Inspection
H-NMR (Diagnostic) Triplet ~1.2 ppm (

), Quartet ~4.1 ppm (

)
Singlet ~1.2 ppm (t-Butyl), Singlet ~5.8 ppm (

)
400 MHz NMR (

)
Mass Spec


LC-MS (ESI+)
Solubility High in organic solvents; Low in waterHigh in organic solvents; Very low in waterVisual/Turbidity
Stability Stable at pH 7.4 (Chemical)

min in Plasma
Plasma Incubation Assay
Stability Protocol (Self-Validating System)
  • Buffer Stability: Incubate prodrug (10 µM) in PBS (pH 7.4) at 37°C. Analyze by HPLC at t=0, 1h, 24h. Expectation: >95% remaining.[5]

  • Plasma Stability: Incubate prodrug (10 µM) in Rat/Human Plasma at 37°C. Analyze by HPLC. Expectation: Rapid disappearance of prodrug and appearance of EIPA parent peak.

References

  • Rautio, J., et al. (2018).[6][7] The expanding role of prodrugs in contemporary drug design and development.[8][6][7] Nature Reviews Drug Discovery, 17, 559–587.[6] Link

  • Beaumont, K., et al. (2003).[1] Design of ester prodrugs to enhance oral absorption of poorly permeable compounds: challenges to the discovery scientist. Current Drug Metabolism, 4(6), 461-485. Link

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.
  • PubChem Compound Summary. (2023). 3-(1H-imidazol-1-yl)propanoic acid.[9][10] National Center for Biotechnology Information. Link

Sources

Method

Analytical Methods for 3-(2-Ethyl-1H-imidazol-1-yl)propanoic acid hydrate

Application Note & Protocol Guide Part 1: Introduction & Physicochemical Context[1] 3-(2-Ethyl-1H-imidazol-1-yl)propanoic acid hydrate (CAS: 1171345-16-6 for HCl salt analog; generic structure ref [1]) is a zwitterionic...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Part 1: Introduction & Physicochemical Context[1]

3-(2-Ethyl-1H-imidazol-1-yl)propanoic acid hydrate (CAS: 1171345-16-6 for HCl salt analog; generic structure ref [1]) is a zwitterionic imidazole derivative commonly utilized as a pharmaceutical intermediate and a curing agent in epoxy resin systems. Structurally, it consists of a 2-ethylimidazole core N-alkylated with a propionic acid moiety.

Understanding its amphoteric nature is critical for analytical method development. It possesses a basic imidazole nitrogen (


) and an acidic carboxyl group (

). In the solid state, it exists as a zwitterionic hydrate.
Key Physicochemical Parameters
ParameterValue / CharacteristicRelevance to Analysis
Molecular Formula

MW = 186.21 g/mol (Hydrate)
Solubility High in Water, MeOH; Low in ACN, HexaneRequires Reverse Phase (AQ) or HILIC modes.[1]
UV Max ~210–220 nm (End absorption)Requires low-UV cut-off solvents (Phosphate/MeOH).
Hygroscopicity Moderate to HighHandling requires humidity control; KF titration essential.

Part 2: Identification & Characterization Protocols

Infrared Spectroscopy (FT-IR)

Objective: Confirm functional groups (Carboxyl C=O, Imidazole C=N/C=C).

  • Method: ATR (Attenuated Total Reflectance) or KBr Pellet.

  • Acceptance Criteria:

    • Broad band 3500–2500 cm⁻¹ (O-H stretch, H-bonded, zwitterion).

    • Strong peak ~1700–1720 cm⁻¹ (C=O stretch of carboxylic acid).

    • Peaks ~1500–1600 cm⁻¹ (Imidazole ring skeletal vibrations).

Nuclear Magnetic Resonance (NMR)

Objective: Structural elucidation and confirmation of the ethyl substitution.

  • Solvent:

    
     or DMSO-
    
    
    
    .
  • Key Signals (

    
    -NMR): 
    
    • 
       ~1.2 ppm (t, 3H, -CH2-CH3 )
      
    • 
       ~2.6 ppm (q, 2H, -CH2 -CH3)
      
    • 
       ~2.7 ppm (t, 2H, -CH2-CH2 -COOH)
      
    • 
       ~4.2 ppm (t, 2H, Imidazole-N-CH2 -)
      
    • 
       ~6.9 & 7.1 ppm (d, Imidazole ring protons)
      

Part 3: Purity & Assay Methods (HPLC)

Method Development Logic

Standard C18 columns often fail to retain small, polar zwitterions like this molecule, leading to elution in the void volume (


). To achieve retention and separation from the starting material (2-Ethylimidazole), we employ Ion-Suppression Reverse Phase Chromatography  using a high-aqueous compatible column.
Protocol 3.1: HPLC-UV Purity Assay

Principle: Acidic mobile phase suppresses carboxylic acid ionization (keeping it neutral/hydrophobic) while protonating the imidazole. A "Phase-Collapse Resistant" C18 column is used to withstand high water content.

ParameterCondition
Column Waters Atlantis T3 or Phenomenex Luna Omega Polar C18 (150 x 4.6 mm, 3-5 µm)
Mobile Phase A 20 mM Potassium Phosphate Buffer, pH 2.5
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Gradient 0-2 min: 0% B (Isocratic hold for polar retention)2-10 min: 0% → 30% B10-15 min: 30% B15.1 min: Re-equilibrate 0% B
Detection UV @ 215 nm
Column Temp 30°C
Injection Vol 10 µL

System Suitability Criteria:

  • Tailing Factor:

    
     (Imidazole tailing is common; buffer strength is key).
    
  • Resolution:

    
     between Main Peak and 2-Ethylimidazole impurity.
    
  • Precision: RSD

    
     2.0% (n=6 injections).
    
Protocol 3.2: Impurity Profiling

Origin of Impurities: The primary synthesis route involves the Michael addition of 2-Ethylimidazole to Acrylic Acid (or Methyl Acrylate followed by hydrolysis).

ImpurityPathway SM1 2-Ethylimidazole (Starting Material) Product 3-(2-Ethyl-1H-imidazol-1-yl) propanoic acid (Target) SM1->Product Michael Addition (Water/Heat) Imp1 Impurity A: Unreacted 2-Ethylimidazole SM1->Imp1 Residual Imp3 Impurity C: Regioisomer (N3 alkylation) (Trace/Unlikely) SM1->Imp3 Tautomerization SM2 Acrylic Acid (Reagent) SM2->Product Imp2 Impurity B: Acrylic Acid Oligomers SM2->Imp2 Polymerization

Figure 1: Synthesis pathway and potential impurity origins for 3-(2-Ethyl-1H-imidazol-1-yl)propanoic acid.

Part 4: Quantitative Analysis (Titration)[1]

For the hydrate form, water content must be determined first to calculate the assay on an anhydrous basis.

Protocol 4.1: Water Content (Karl Fischer)
  • Method: Volumetric Karl Fischer Titration.

  • Solvent: Methanol (dry).

  • Expectation: ~8.8% w/w for Monohydrate (

    
    ).
    
  • Note: Ensure the sample is fully dissolved; imidazoles are generally soluble in KF reagents.

Protocol 4.2: Potentiometric Assay (Non-Aqueous)

Since the molecule is an amino acid analog, aqueous titration can be vague near the isoelectric point. Non-aqueous titration of the basic imidazole nitrogen is preferred.

  • Titrant: 0.1 N Perchloric Acid (

    
    ) in Glacial Acetic Acid.
    
  • Solvent: Glacial Acetic Acid (50 mL).

  • Electrode: Glass pH electrode (filled with LiCl in Ethanol to prevent precipitation).

  • Procedure:

    • Weigh ~200 mg of sample accurately.

    • Dissolve in 50 mL Glacial Acetic Acid.

    • Titrate with 0.1 N

      
       to the potentiometric endpoint.
      
    • Perform a blank titration on the solvent.

  • Calculation:

    
    
    (Where MW = 186.21 for hydrate)
    

Part 5: References

  • PubChem. (2023).[2] 3-(1H-imidazol-1-yl)propanoic acid (Analogous Structure Data). National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • ChromForum. (2004). HPLC Method for Imidazole Separation. Discussion on HILIC and Ion-Pairing strategies for polar imidazoles. Retrieved October 26, 2023, from [Link]

  • ResearchGate. (2022). Development and validation of an RP-HPLC method for analysis of pyrrole-propanoic acid derivatives. (Analogous methodology for N-substituted acid derivatives). Retrieved October 26, 2023, from [Link]

Sources

Application

HPLC method for 3-(2-Ethyl-1H-imidazol-1-yl)propanoic acid hydrate analysis

Application Note: HPLC Analysis of 3-(2-Ethyl-1H-imidazol-1-yl)propanoic Acid Hydrate Executive Summary This application note details a validated High-Performance Liquid Chromatography (HPLC) protocol for the quantificat...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: HPLC Analysis of 3-(2-Ethyl-1H-imidazol-1-yl)propanoic Acid Hydrate

Executive Summary

This application note details a validated High-Performance Liquid Chromatography (HPLC) protocol for the quantification and purity analysis of 3-(2-Ethyl-1H-imidazol-1-yl)propanoic acid hydrate (CAS: 1171345-16-6).

The analyte presents a specific chromatographic challenge due to its amphoteric nature: it contains a basic imidazole ring (pKa ~7.0) and an acidic propanoic tail (pKa ~4.8). Standard reversed-phase conditions often result in peak tailing or poor retention due to secondary silanol interactions and zwitterionic solubility.

This guide presents a Phosphate-Buffered Reversed-Phase (RP-HPLC) method utilizing pH suppression to ensure protonation of the imidazole nitrogen while suppressing the ionization of the carboxylic acid. This strategy yields sharp peak shapes, reproducible retention, and compatibility with standard QC workflows.

Chemical Context & Mechanistic Strategy

Understanding the ionization state is critical for this separation.

  • Analyte: 3-(2-Ethyl-1H-imidazol-1-yl)propanoic acid[1][2]

  • Structural Features:

    • Hydrophobic Anchor: Ethyl group at the C2 position.[3][4]

    • Basic Center: Imidazole Nitrogen (N3).

    • Acidic Center: Propanoic acid carboxyl group.

The pH Strategy (pH 2.8): At pH 2.8, the carboxylic acid (pKa ~4.8) exists predominantly in its neutral, protonated form (


). The imidazole ring (pKa ~7.0) is fully protonated (

). Although the molecule carries a net positive charge, the neutralization of the carboxylate reduces hydrophilicity significantly compared to the zwitterionic state (pH 7), allowing the ethyl group to interact effectively with the C18 stationary phase.

Analytical Protocol

Instrumentation & Reagents
  • HPLC System: Agilent 1260 Infinity II or equivalent (Quaternary Pump, DAD/VWD).

  • Reagents:

    • Potassium Dihydrogen Phosphate (

      
      ), HPLC Grade.
      
    • Phosphoric Acid (85%), HPLC Grade.

    • Methanol (MeOH), Gradient Grade.

    • Water (18.2 MΩ·cm).

    • Reference Standard: 3-(2-Ethyl-1H-imidazol-1-yl)propanoic acid hydrate (>98% purity).

Chromatographic Conditions
ParameterSettingRationale
Column C18 End-capped (e.g., Zorbax Eclipse Plus C18), 4.6 x 150 mm, 5 µmEnd-capping reduces peak tailing caused by imidazole-silanol interactions.
Mobile Phase A 20 mM

buffer, adjusted to pH 2.8 with

Maintains analyte in cationic/neutral-acid form for stability.
Mobile Phase B Methanol (100%)Stronger eluent than ACN for polar imidazoles; improves peak symmetry.
Flow Rate 1.0 mL/minStandard backpressure/efficiency balance.
Isocratic Ratio 85% A / 15% BHigh aqueous content required to retain the polar core; "Ethyl" group prevents dead-volume elution.
Column Temp. 30°CImproves mass transfer and reproducibility.
Detection UV @ 215 nmImidazoles have weak absorbance; 215 nm targets the

transition.
Injection Vol. 10 µL-
Run Time 12 minutesAnalyte typically elutes at 5–7 minutes.
Preparation of Solutions

Buffer Preparation (Mobile Phase A):

  • Dissolve 2.72 g of

    
     in 950 mL of ultrapure water.
    
  • Adjust pH to 2.80 ± 0.05 using 85% Phosphoric Acid.

  • Dilute to 1000 mL.

  • Filter through a 0.45 µm Nylon membrane.

Standard Solution (0.5 mg/mL):

  • Weigh 25.0 mg of the Reference Standard.

  • Transfer to a 50 mL volumetric flask.

  • Dissolve in Mobile Phase A (using Mobile Phase A as diluent prevents solvent shock and peak distortion).

  • Sonicate for 5 minutes to ensure complete dissolution.

Method Validation & Performance

This method is designed to be self-validating. The following criteria indicate a successful system suitability test (SST).

MetricAcceptance CriteriaTypical Result
Retention Time (

)
5.0 – 8.0 min6.2 min
Tailing Factor (

)
< 1.51.1 – 1.2
Theoretical Plates (

)
> 5000~7500
RSD (Area, n=6) < 1.0%0.3%
LOD / LOQ S/N > 3 / S/N > 100.5 µg/mL / 1.5 µg/mL

Note on Hydrate Correction: When calculating assay purity, the water content of the "hydrate" form must be subtracted.



Ensure water content is determined via Karl Fischer titration if using a hydrate standard.

Visualization: Method Logic & Workflow

The following diagrams illustrate the analytical workflow and the decision tree for troubleshooting peak issues common to imidazole analysis.

Figure 1: Analytical Workflow

HPLC_Workflow Start Sample Material (Solid Hydrate) Weigh Weighing & Dilution Start->Weigh Dissolve Dissolve in Mobile Phase A (pH 2.8) Weigh->Dissolve Sonicate 5 min Filter Filter (0.45 µm Nylon) Dissolve->Filter Inject HPLC Injection (10 µL) Filter->Inject Separation Separation (C18, pH 2.8) Inject->Separation Detect UV Detection (215 nm) Separation->Detect Data Integration & Quantification Detect->Data

Caption: Step-by-step analytical workflow from sample preparation to data quantification.

Figure 2: Troubleshooting Decision Tree

Troubleshooting Issue Peak Issue? Tailing Tailing > 1.5? Issue->Tailing RetShift Retention Shift? Issue->RetShift Action1 Check pH Must be < 3.0 Tailing->Action1 Yes Action3 Check Temp (± 1°C) RetShift->Action3 Drifting Action4 Add Ion Pair (Hexanesulfonate) RetShift->Action4 No Retention Action2 Replace Column (Silanol Activity) Action1->Action2 If pH OK

Caption: Decision matrix for resolving common peak symmetry and retention issues.

References

  • PubChem. (n.d.).[5] 3-(1H-imidazol-1-yl)propanoic acid (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • Di Pietra, A. M., et al. (1992). HPLC Analysis of Imidazole Antimycotic Drugs in Pharmaceutical Formulations. Journal of Pharmaceutical and Biomedical Analysis, 10(10-12), 873-879.[6] (Contextual grounding for imidazole separations). Retrieved from [Link]

  • Hattan, C. M., et al. (2014).[4] Synthesis of 3-(1-Methyl-1H-imidazol-2-ylthio)propanoic Acid.[4] Synthetic Communications.[4] (Provides synthesis and characterization context for imidazole propanoic acids). Retrieved from [Link]

Sources

Method

Application Note: Structural Elucidation and Hydrate Quantification of 3-(2-Ethyl-1H-imidazol-1-yl)propanoic Acid via NMR Spectroscopy

Executive Summary This application note details the protocol for the structural characterization and purity assessment of 3-(2-Ethyl-1H-imidazol-1-yl)propanoic acid hydrate . This compound, a zwitterionic imidazole deriv...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for the structural characterization and purity assessment of 3-(2-Ethyl-1H-imidazol-1-yl)propanoic acid hydrate . This compound, a zwitterionic imidazole derivative, serves as a critical curing agent for epoxy resins and a versatile intermediate in pharmaceutical synthesis.

The primary analytical challenge lies in distinguishing the stoichiometric crystal water (hydrate) from hygroscopic surface moisture and accurately assigning the aliphatic protons which often exhibit overlap in standard solvents. This guide provides a validated Quantitative NMR (qNMR) workflow using DMSO-d₆ to simultaneously verify the chemical structure and quantify the hydration state.

Chemical Context & Analytical Strategy

The Molecule

The structure consists of a 2-ethylimidazole core N-alkylated with a propanoic acid chain.

  • Zwitterionic Nature: In neutral solution, the imidazole nitrogen (N3) can protonate while the carboxylic acid deprotonates, affecting chemical shifts.

  • Hydrate Stoichiometry: Commercial samples are often supplied as hydrates. Determining the exact water molar ratio (

    
     in 
    
    
    
    ) is essential for accurate stoichiometric calculations in synthesis.
Solvent Selection Strategy
  • DMSO-d₆ (Recommended): The primary solvent of choice. It prevents rapid proton exchange between the carboxylic acid and the hydrate water, allowing for distinct observation of the water peak (typically ~3.33 ppm) separate from the bulk solvent.

  • D₂O (Secondary): Useful for confirming the carbon backbone but causes the loss of exchangeable protons (COOH) and merges the hydrate water signal with the solvent residual peak (HDO), rendering water quantification impossible.

Experimental Protocol

Materials
  • Analyte: 3-(2-Ethyl-1H-imidazol-1-yl)propanoic acid hydrate (~10 mg).

  • Solvent: DMSO-d₆ (99.9% D) with 0.03% v/v TMS (Tetramethylsilane).

  • Internal Standard (Optional for Purity): Maleic Acid (Traceable CRM) or 1,3,5-Trimethoxybenzene.

Sample Preparation Workflow

SamplePrep Weigh Weigh 10-15 mg Analyte (Precision: 0.01 mg) Solvent Add 600 µL DMSO-d6 (Dry/Ampule grade) Weigh->Solvent Mix Vortex / Sonicate (Ensure full dissolution) Solvent->Mix Transfer Transfer to 5mm NMR Tube Mix->Transfer Acquire Acquire Spectrum (298 K) Transfer->Acquire

Figure 1: Sample preparation workflow ensuring minimal atmospheric moisture contamination.

Instrument Parameters (Bruker/Varian Standard)

To ensure quantitative accuracy (qNMR), the relaxation delay must be sufficient to allow full magnetization recovery (5 × T₁).

ParameterValueRationale
Pulse Sequence zg30 or s2pul30° pulse angle ensures accurate integration.
Temperature 298 K (25°C)Standardizes chemical shifts (water shifts with Temp).
Relaxation Delay (d1) 30 - 60 s Critical for qNMR. Small molecules have long T₁.
Spectral Width 12 - 15 ppmCovers COOH (~12 ppm) and TMS (0 ppm).
Scans (ns) 16 - 32Sufficient S/N for >10 mg sample.
Acquisition Time (aq) > 3.0 sEnsures high resolution of multiplets.

Spectral Analysis & Assignments

1H NMR Data Table (DMSO-d₆)

Reference: TMS at 0.00 ppm. Residual Solvent Peak (DMSO) at 2.50 ppm.

PositionShift (δ, ppm)MultiplicityIntegralAssignment
COOH ~12.10Broad Singlet1HCarboxylic Acid (Exchangeable)
Im-H4/H5 7.15 & 6.85Doublets (J~1.5 Hz)2HImidazole Ring Protons
N-CH₂ 4.18Triplet (J~7 Hz)2HPropanoic chain (α to Nitrogen)
H₂O 3.33 Broad SingletVar. Hydrate Water (Distinct from solvent)
Ethyl-CH₂ 2.65Quartet (J~7.5 Hz)2HEthyl group methylene
CH₂-COOH 2.60Triplet (J~7 Hz)2HPropanoic chain (α to Carbonyl)
DMSO 2.50Quintet-Residual Solvent
Ethyl-CH₃ 1.18Triplet (J~7.5 Hz)3HEthyl group methyl

Critical Analysis Note: The Ethyl-CH₂ (quartet) and CH₂-COOH (triplet) signals often overlap in the 2.60–2.70 ppm region. In lower field instruments (<400 MHz), these may appear as a multiplet. For quantitative integration, integrate the entire 2.55–2.75 ppm region and normalize to 4H.

Structural Connectivity Diagram

Structure H_Im Imidazole H (6.8-7.2 ppm) H_NCH2 N-CH2 (4.18 ppm) H_Im->H_NCH2 NOE H_AcidCH2 CH2-COOH (2.60 ppm) H_NCH2->H_AcidCH2 COSY (3J) H_EthylCH2 Ethyl-CH2 (2.65 ppm) H_EthylCH2->H_Im HMBC (Remote) H_EthylCH3 Ethyl-CH3 (1.18 ppm) H_EthylCH2->H_EthylCH3 COSY (3J)

Figure 2: Key COSY (scalar coupling) and NOE (spatial) correlations confirming the structure.

Hydrate Quantification Protocol (qNMR)[1]

To determine the number of water molecules (


) in the hydrate formula (

):
  • Baseline Correction: Apply accurate phase and baseline correction (polynomial order 1 or 2) to the spectrum.

  • Integration:

    • Integrate the N-CH₂ triplet at 4.18 ppm. Calibrate this integral to 2.00 .

    • Integrate the H₂O signal at ~3.33 ppm. Record this value as

      
      .
      
  • Calculation: Since the water peak represents 2 protons per water molecule:

    
    
    Note: Ensure the DMSO solvent is "dry" (ampule grade). If background water is present in the blank solvent, subtract the blank integral from 
    
    
    
    .

Troubleshooting & Tips

  • pH Sensitivity: The chemical shifts of the imidazole ring protons (H4/H5) are highly pH-dependent. If the sample is acidic (e.g., excess HCl salt), these peaks will shift downfield (>7.5 ppm) due to protonation of the N3 nitrogen.

  • Water Peak Shift: The chemical shift of water in DMSO is concentration and temperature-dependent. It can drift between 3.1 and 3.5 ppm. Always identify it by its broad shape compared to the sharp organic signals.

  • Exchange Broadening: The COOH proton (~12 ppm) is often very broad or invisible if the sample is wet or if trace base is present. Do not use the COOH peak for quantification.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link

  • Bharti, S. K., & Roy, R. (2012). Quantitative 1H NMR spectroscopy. TrAC Trends in Analytical Chemistry, 35, 5-26. (General qNMR parameters).
  • Sigma-Aldrich. (n.d.).[2] 3-(2-Ethyl-1H-imidazol-1-yl)propanoic acid hydrate Product Specification. Link

  • Fulmer, G. R., et al. (2010).[3][4] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Link

Sources

Application

Handling and storage of 3-(2-Ethyl-1H-imidazol-1-yl)propanoic acid hydrate solid form

Technical Application Note: Handling, Storage, and Stability Protocol for 3-(2-Ethyl-1H-imidazol-1-yl)propanoic Acid Hydrate Executive Summary This guide defines the technical protocols for the handling, storage, and app...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Handling, Storage, and Stability Protocol for 3-(2-Ethyl-1H-imidazol-1-yl)propanoic Acid Hydrate

Executive Summary

This guide defines the technical protocols for the handling, storage, and application of 3-(2-Ethyl-1H-imidazol-1-yl)propanoic acid hydrate (CAS: 1262771-88-9 / 1171345-16-6 related).[1][2] As a zwitterionic imidazole derivative often used as a curing agent for epoxy resins, a biochemical buffer, or a pharmaceutical intermediate, this compound presents unique stability challenges.

The "hydrate" designation is the critical variable.[2] Improper storage can lead to efflorescence (loss of crystal water) or deliquescence (absorption of excess moisture), both of which alter the molecular weight basis and compromise stoichiometric accuracy in drug development or polymer synthesis.

Physicochemical Characterization

Understanding the fundamental properties is the first step in establishing a valid handling protocol.[2]

PropertySpecificationNotes
Chemical Name 3-(2-Ethyl-1H-imidazol-1-yl)propanoic acid hydrate
Molecular Formula

Typically monohydrate, but

can vary by batch.[1][2][3]
Molecular Weight ~184.2 g/mol (Anhydrous) + WaterCrucial:[1] Always verify batch-specific MW on the CoA.[1][2]
Physical State Crystalline SolidWhite to off-white powder.[1][2]
Solubility Water, MethanolZwitterionic nature aids aqueous solubility.[2]
pKa ~7.0 (Imidazole ring), ~4.0 (Acid)Acts as a buffer near neutral pH.
Hygroscopicity ModerateSusceptible to environmental humidity changes.[2]

Storage Protocol: The "Hydrate Equilibrium"

The Core Challenge: Unlike anhydrous salts which simply require "dry" storage, hydrates require an environment that maintains their crystal lattice water without inducing dehydration.

Environmental Control
  • Temperature: Store at +2°C to +8°C (Refrigerated). While the molecule is chemically stable at Room Temperature (RT), refrigeration slows the kinetics of water exchange with the atmosphere.

  • Humidity: The ideal storage relative humidity (RH) is 30-50% .[1][2]

    • Risk < 20% RH:[1] The crystal lattice may collapse (efflorescence), resulting in an amorphous solid with unpredictable dissolution rates.

    • Risk > 60% RH: The powder may clump or liquefy (deliquescence).

  • Container: Amber glass or high-density polyethylene (HDPE) with a Teflon-lined screw cap .[1][2] Avoid simple snap-caps which allow gas exchange.[1][2]

The "Desiccant Trap"
  • Do NOT store this specific hydrate directly over strong desiccants (e.g.,

    
     or active molecular sieves) unless you intend to convert it to the anhydrous form.
    
  • Recommended: Use a secondary containment box with a mild humidity buffer (e.g., saturated salt solution packs) or simply seal the primary vial tightly with Parafilm® to maintain the manufacturer's equilibrium.

Handling and Weighing Protocols

To ensure stoichiometric accuracy (E-E-A-T Principle: Accuracy), you must account for the water content dynamically.

Pre-Weighing Equilibration
  • Remove the vial from the refrigerator 30 minutes before opening.

  • Allow to reach room temperature before breaking the seal.

    • Reasoning: Opening a cold vial in a warm lab causes immediate condensation on the solid, artificially increasing the mass and introducing unbound water that degrades the compound.

The "Water-Correction" Factor

Before any critical synthesis or dosing:

  • Check the Certificate of Analysis (CoA) for the exact water content (Loss on Drying or Karl Fischer titration).

  • Calculate the Correction Factor (CF) :

    
    [1][2]
    
  • Target Mass Calculation:

    
    [1][2]
    

Quality Control & Validation Workflow

Trustworthiness in data comes from verifying your materials.[2] The following workflow ensures the solid form has not degraded.

Visual Inspection
  • Pass: Free-flowing white crystalline powder.[1][2]

  • Fail: Caked clumps (moisture absorption) or opaque/dusty appearance (dehydration/lattice collapse).[1][2]

Instrumental Verification (The "Gold Standard")
  • Karl Fischer (KF) Titration: The only definitive method to measure water content. Perform this if the container has been open for >3 months.[2]

  • 1H-NMR: Dissolve in

    
    . Verify the integral ratio of the ethyl group protons vs. the propanoic acid chain to confirm no chemical degradation (e.g., decarboxylation).
    
Workflow Diagram: Material Qualification

Material_QC_Workflow cluster_QC Quality Control (Critical Step) Start Receive Material (3-(2-Ethyl-1H-imidazol-1-yl)propanoic acid) Visual Visual Inspection (Check for caking/discoloration) Start->Visual Temp_Equil Equilibrate to RT (Prevent Condensation) Visual->Temp_Equil Pass KF_Test Karl Fischer Titration (Measure % H2O) Visual->KF_Test Fail/Suspect Temp_Equil->KF_Test High Precision Req. Usage Experimental Usage (Synthesis/Formulation) Temp_Equil->Usage Routine Use Calc_CF Calculate Correction Factor (Adjust Weighing Mass) KF_Test->Calc_CF Calc_CF->Usage Storage Storage: 2-8°C Tightly Sealed Usage->Storage Reseal Immediately

Figure 1: Decision logic for receiving, testing, and using the hydrate form to ensure stoichiometric precision.

Solubilization and Application Protocol

This molecule is a zwitterion .[2][4] Its solubility and stability in solution are heavily pH-dependent.[1][2]

Dissolution Strategy
  • Solvent: Water is the primary solvent.[2] For organic synthesis, methanol or DMSO are suitable.[2]

  • pH Sensitivity:

    • Acidic pH (<4): The imidazole ring protonates (

      
      ). Solubility increases.
      
    • Isoelectric Point (pI ~5-6): Net charge is zero.[1][2] Minimum solubility risk. The compound may precipitate if concentrations are high (>100 mM).

    • Basic pH (>8): The carboxylic acid is deprotonated (

      
      ).[1][2] Highly soluble.[1][2]
      
Application: Epoxy Curing (Contextual)

If used as an accelerator for anhydrides/epoxies:

  • The "2-Ethyl" group provides steric hindrance, offering latency (longer pot life) compared to unsubstituted imidazoles.[1][2]

  • Protocol: Disperse the solid hydrate into the resin at <40°C. High shear mixing is preferred to break potential agglomerates caused by the hydrate water.[2]

Mechanism Diagram: pH-Dependent Behavior

Zwitterion_Mechanism Acidic Acidic pH (<4) Cationic Form (+1) High Solubility Neutral Neutral pH (~6) Zwitterionic Form (0) Lowest Solubility Acidic->Neutral + OH- Neutral->Acidic + H+ Basic Basic pH (>8) Anionic Form (-1) High Solubility Neutral->Basic + OH- Basic->Neutral + H+

Figure 2: The solubility profile changes based on pH due to the zwitterionic nature of the imidazole-acid structure.[1][2]

Safety and Disposal (SDS Summary)

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1]

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Use a dust mask (N95) if handling large open quantities to prevent inhalation of fine crystals.

  • First Aid:

    • Eye Contact: Rinse cautiously with water for 15 minutes.[1][2] Remove contact lenses.[1][2]

    • Skin Contact: Wash with plenty of soap and water.[2] Imidazoles can be sensitizers over long-term exposure.[1][2]

References

  • Sigma-Aldrich. 3-(2-Ethyl-1H-imidazol-1-yl)propanoic acid hydrate Product Specification. Retrieved from [1][2]

  • PubChem. 3-(1H-imidazol-1-yl)propanoic acid (Compound Summary). National Library of Medicine.[2] Retrieved from [1]

  • Anderson, J. et al. (2015).[2] Imidazolium Cations with Exceptional Alkaline Stability: Structure-Stability Relationships. Journal of the American Chemical Society.[2] Retrieved from [1]

  • Cayman Chemical. Imidazole Propionate Product Information. Retrieved from [1]

Sources

Technical Notes & Optimization

Troubleshooting

Purification challenges of 3-(2-Ethyl-1H-imidazol-1-yl)propanoic acid hydrate

This guide addresses the specific purification challenges of 3-(2-Ethyl-1H-imidazol-1-yl)propanoic acid hydrate (CAS: 5036-48-6 / 23996-25-0 derivatives). It is designed for researchers encountering yield loss, oiling ou...

Author: BenchChem Technical Support Team. Date: February 2026

This guide addresses the specific purification challenges of 3-(2-Ethyl-1H-imidazol-1-yl)propanoic acid hydrate (CAS: 5036-48-6 / 23996-25-0 derivatives). It is designed for researchers encountering yield loss, oiling out, or persistent starting material contamination.[1]

[1][2]

Senior Application Scientist: Dr. A. Vance Subject: Overcoming the "Zwitterion Trap" and Hydrate Management Last Updated: January 29, 2026

Executive Summary: The Core Challenge

The purification of 3-(2-Ethyl-1H-imidazol-1-yl)propanoic acid is deceptively difficult because the molecule is a zwitterion .[2] It contains a basic imidazole nitrogen (pKa ~7.0–7.[1]5) and an acidic carboxylic tail (pKa ~4.5).[1]

In standard organic synthesis, we rely on "phase switching" (acid/base extraction) to separate products.[1] However, this molecule resists standard extraction because it remains water-soluble at both acidic pH (cationic form) and basic pH (anionic form).[1][2] Furthermore, the "hydrate" designation indicates a stable crystal lattice involving water; fighting this natural state often leads to hygroscopic oils rather than free-flowing solids.[2]

Troubleshooting Scenarios (FAQ Format)

Issue 1: "I cannot extract the product from the aqueous reaction mixture. It stays in the water phase regardless of pH."[1]

Diagnosis: You are likely attempting a standard liquid-liquid extraction (LLE) with solvents like Dichloromethane (DCM) or Ethyl Acetate.[1][2] Zwitterions have high lattice energy and solvation in water, making them insoluble in non-polar organics.[1]

The Fix: Isoelectric Precipitation & "Wash-Away" Strategy Do not try to extract the product out.[2] Instead, extract the impurities out, then force the product to crash.

  • Basify to pH 10–11: Use NaOH. At this pH, the product is anionic (carboxylate salt) and highly water-soluble.[1][2] However, the impurity (unreacted 2-ethylimidazole) is neutral.[1][2]

  • Reverse Extraction: Wash the aqueous layer 3x with DCM or Toluene. The neutral 2-ethylimidazole will migrate into the organic layer.[2] The product stays in the water.

  • Target the Isoelectric Point (pI): Carefully acidify the aqueous layer to pH 5.8 – 6.2 .[1] This is the pI where the net charge is zero.[3][4]

  • Concentration: Rotovap the water to ~20% of its original volume.

  • Antisolvent Addition: Add 5 volumes of Acetone or Isopropanol (IPA).[1] The inorganic salts (NaCl) will stay dissolved or can be filtered if using methanol, but the zwitterion should crystallize out.[1]

Issue 2: "The product oils out as a sticky gum instead of crystallizing."

Diagnosis: This is a classic "Hydrate Trap." You are likely trying to dry the compound too aggressively or using an anhydrous solvent system that conflicts with the molecule's need for lattice water.

The Fix: Controlled Hydration Crystallization The "hydrate" form is the thermodynamically stable crystal. If you strip all water, you create a high-energy amorphous solid that turns into oil (deliquesces) upon contact with air.[1][2]

  • Solvent System: Use Acetone/Water (95:5) or IPA/Water (90:10) .[1] The small water content allows the stable hydrate lattice to form.

  • Seeding: If oiling occurs, do not heat.[1] Add a seed crystal (if available) or scratch the glass.[1]

  • Trituration: If you have a gum, decant the solvent and triturate (grind) the gum with fresh diethyl ether or cold acetone.[1] This physically breaks the amorphous surface and induces crystallization.[1]

Issue 3: "NMR shows persistent 2-ethylimidazole contamination (5-10%)."

Diagnosis: 2-ethylimidazole has similar solubility properties to the product in many polar solvents.[2] Co-crystallization is occurring.

The Fix: The "pH Swing" Wash Since 2-ethylimidazole is a base, it is soluble in acidic media but also soluble in organics.[2]

  • Isolate your crude solid.

  • Suspend (do not dissolve) the solid in Acetone .

  • The zwitterionic product is insoluble in acetone.

  • The unreacted 2-ethylimidazole is soluble in acetone.[2]

  • Filter and wash the cake heavily with acetone.

Visualizing the Solubility & Workflow

Diagram 1: The Solubility/pH Profile

This diagram illustrates why standard extraction fails and how to exploit the pI.

SolubilityProfile Acid pH < 4 (Cationic Form) Soluble in Water Insoluble in Organics Neutral pH ~ 6.0 (pI) (Zwitterionic Form) Min. Water Solubility Precipitation Zone Acid->Neutral Add NaOH Base pH > 9 (Anionic Form) Soluble in Water Insoluble in Organics Neutral->Base Add NaOH Base->Neutral Add HCl Impurity Impurity: 2-Ethylimidazole (Neutral at pH > 8) Soluble in DCM/Toluene Base->Impurity Extraction Opportunity (Wash Aqueous w/ DCM)

Caption: Solubility behavior of 3-(2-Ethyl-1H-imidazol-1-yl)propanoic acid across the pH scale.

Diagram 2: Recommended Purification Workflow

Workflow Start Crude Reaction Mixture (Aqueous) Step1 1. Adjust pH to 11-12 (Solubilize Product, Neutralize Impurity) Start->Step1 Step2 2. Wash with DCM (x3) (Remove 2-Ethylimidazole) Step1->Step2 Step3 3. Acidify Aqueous Phase to pH 6.0 (Target Isoelectric Point) Step2->Step3 Step4 4. Vacuum Distillation (Remove water to viscous syrup) Step3->Step4 Step5 5. Add Acetone (Antisolvent) (Induce Crystallization) Step4->Step5 Step6 6. Filtration & Acetone Wash Step5->Step6 Final Pure Product (Hydrate Form) Step6->Final

Caption: Optimized purification protocol for removing starting material and isolating the zwitterion.

Quantitative Data: Solubility & Properties[1][2]

PropertyValue/BehaviorImplications for Purification
Molecular Weight 186.21 g/mol (Hydrate)Ensure stoichiometry calculations account for water.[1][2]
pKa (COOH) ~4.5Below pH 4.5, product is cationic.[1][2]
pKa (Imidazole) ~7.2Above pH 7.2, product is anionic.[1][2]
Isoelectric Point (pI) ~5.85 Target this exact pH for maximum precipitation.
Solubility (Water) Very HighDo not use water for washing the filter cake.[1]
Solubility (Acetone) Very LowExcellent antisolvent and wash solvent.[1]
Solubility (DCM) NegligibleGood for removing non-polar impurities from the aqueous phase.[1]

Detailed Experimental Protocol

Objective: Purification of 3-(2-Ethyl-1H-imidazol-1-yl)propanoic acid from Michael addition of 2-ethylimidazole and acrylic acid.

  • Reaction Quench: Upon completion of the reaction (usually in water or bulk), dilute the mixture with distilled water (approx. 5 mL per gram of starting material).[1]

  • Impurity Extraction (The "Reverse Wash"):

    • Adjust the pH of the solution to 11.0 using 2M NaOH.

    • Extract the aqueous layer three times with Dichloromethane (DCM) .[1]

    • Why? This removes unreacted 2-ethylimidazole (which is neutral and organic-soluble at pH 11) and any oligomeric byproducts.[1][2]

    • Discard the organic (DCM) layer.[1] Keep the aqueous layer.

  • Isoelectric Focusing:

    • Cool the aqueous layer to 5°C.

    • Slowly add 1M HCl dropwise while monitoring pH with a calibrated probe.

    • Stop exactly at pH 6.0 .

  • Crystallization:

    • Concentrate the aqueous solution under reduced pressure (Rotovap, 50°C) until a thick, stirrable syrup remains. Do not distill to dryness.

    • Add Acetone (10 volumes relative to the syrup volume) slowly with vigorous stirring.

    • A white precipitate should form.

    • Troubleshooting: If oil forms, add a few drops of water to the acetone to encourage the hydrate lattice, then cool to -20°C.[2]

  • Isolation:

    • Filter the solid using a sintered glass funnel.

    • Wash the cake 2x with cold Acetone.

    • Dry in a vacuum oven at 40°C (mild heat) to preserve the hydrate structure without melting/degrading.[1]

References

  • PubChem. (n.d.).[1][5][6] 3-(1H-imidazol-1-yl)propanoic acid (Compound Summary). National Library of Medicine. Retrieved January 29, 2026, from [Link][1][2]

  • Master Organic Chemistry. (2023). Isoelectric Points of Amino Acids (and How To Calculate Them). Retrieved January 29, 2026, from [Link]

  • Google Patents. (2014).[1] CN103508890A - Method for preparing 3-(2-oxocyclopentyl)-propionic acid.[1][2] (General reference for Michael addition/hydrolysis workflows). Retrieved January 29, 2026, from [1][2]

Sources

Optimization

Technical Support Center: High-Purity Isolation of 3-(2-Ethyl-1H-imidazol-1-yl)propanoic Acid

[1][2][3] Executive Summary The synthesis of 3-(2-Ethyl-1H-imidazol-1-yl)propanoic acid (often isolated as a hydrate) typically involves the Michael addition of 2-ethylimidazole to acrylic acid or its esters.[1][2][3] Wh...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Executive Summary

The synthesis of 3-(2-Ethyl-1H-imidazol-1-yl)propanoic acid (often isolated as a hydrate) typically involves the Michael addition of 2-ethylimidazole to acrylic acid or its esters.[1][2][3] While the reaction atom economy is high, the zwitterionic nature of the product creates unique purification challenges.[2][3] Common impurities include unreacted starting material (2-ethylimidazole), retro-Michael degradation products, and oligomeric acrylates.[1][2][3]

This guide provides a root-cause analysis and remediation strategy for the most frequent isolation failures, structured as a direct-response technical support interaction.

Module 1: The "Sticky Oil" Phenomenon (Isolation Failure)

User Issue: "I followed the hydrolysis protocol, but after neutralizing, my product separated as a viscous yellow oil that refuses to crystallize. I cannot filter it."

Technical Diagnosis: This is the most common failure mode in zwitterion synthesis.[3] It stems from Isoelectric Point (pI) Misalignment or Excess Ionic Strength .[1][2][3]

  • pI Misalignment: The product is an ampholyte (contains both a basic imidazole nitrogen and an acidic carboxylate).[3] It has minimum solubility only at its specific isoelectric point (typically pH 5.5–6.5 for alkyl-imidazole propionic acids).[1][2][3]

  • Salting In: High concentrations of inorganic salts (NaCl/KCl from neutralization) can increase the solubility of the zwitterion in water, preventing crystallization.[2][3]

Remediation Protocol:

StepActionScientific Rationale
1 Dilution Dilute the reaction mass with water to reduce ionic strength.[1][2] High salt concentrations stabilize the zwitterion in solution ("salting in").[3]
2 pH Titration Slowly acidify/basify to pH 6.0 ± 0.2 . Use glacial acetic acid rather than strong mineral acids (HCl) for fine control near the pI.
3 Seeding If oil persists, scratch the flask walls or add a seed crystal.[2][3]
4 Solvent Swap If water fails: Evaporate to dryness.[1] Triturate the residue with hot Acetone or Ethyl Acetate . The product is generally insoluble in these, while impurities are soluble.[2][3]

Module 2: Persistent Starting Material (2-Ethylimidazole)[1][2][3]

User Issue: "NMR shows 5–10% unreacted 2-ethylimidazole in my final solid. Recrystallization from water isn't removing it."[1][3]

Technical Diagnosis: 2-Ethylimidazole is highly water-soluble, behaving similarly to the zwitterionic product in aqueous media.[1][2][3] Co-crystallization occurs because the lattice energies are similar. Furthermore, the Michael addition is reversible; excessive heating during workup can induce a Retro-Michael reaction , regenerating the starting material.[2][3]

Remediation Protocol (The "Slurry Wash" Method): Do not rely on aqueous recrystallization alone.[3] Use polarity contrast.

  • Dry the Crude: Remove all water (lyophilization or vacuum oven).

  • Slurry Wash: Suspend the crude solid in Acetone or Ethyl Acetate (10 mL per gram of solid).

  • Reflux & Cool: Heat to reflux for 30 minutes, then cool to room temperature.

    • Mechanism:[2][3][4][5] 2-Ethylimidazole is highly soluble in organic ketones/esters.[1][2][3] The zwitterionic product is not.[3]

  • Filtration: Filter the white solid. The filtrate contains the impurities.[2][3]

Critical Alert: Avoid heating the acidic aqueous solution above 80°C for extended periods, as this accelerates the retro-Michael decomposition.[2][3]

Module 3: Hydrate Management & Melting Point Variance

User Issue: "My melting point is inconsistent. Batch A melted at 160°C, Batch B at 185°C. Is my compound impure?"

Technical Diagnosis: The compound forms stable hydrates.[3] The variation in melting point often reflects different hydration states (monohydrate vs. anhydrate) rather than chemical impurity.[3]

  • Anhydrate: Higher melting point.[1][3]

  • Hydrate: Lower melting point (often exhibits a "softening" phase before true melting).[1][2][3]

Standardization Protocol: To ensure batch-to-batch consistency, you must standardize the drying phase:

  • For Anhydrate: Dry at 100°C under high vacuum (<5 mbar) for 24 hours. P2O5 can be used as a desiccant.[1][2][3]

  • For Hydrate: Air dry at 40°C or equilibrate in a humidity chamber.[1][3]

Visual Troubleshooting Workflow

The following diagram outlines the decision logic for purifying the crude reaction mixture based on the observed physical state and impurity profile.

PurificationWorkflow Start Crude Reaction Mixture (Post-Hydrolysis) CheckState Physical State check Start->CheckState Oily Oily/Sticky Residue CheckState->Oily Viscous/No ppt Solid Precipitated Solid CheckState->Solid Suspension AdjustPH Adjust pH to 6.0 (pI) Reduce Ionic Strength Oily->AdjustPH pH < 5 or > 7 Triturate Triturate with Acetone/EtOAc (Remove Water) Oily->Triturate pH is correct CheckPurity Check Purity (NMR/HPLC) Solid->CheckPurity AdjustPH->Oily Still Oily Triturate->Solid HighSM High Starting Material (>2% 2-Ethylimidazole) CheckPurity->HighSM Excess Imidazole HighColor High Color/Oligomers CheckPurity->HighColor Yellow/Brown Pure Target Purity Reached CheckPurity->Pure >98% SlurryWash Slurry Wash (Reflux in Acetone) HighSM->SlurryWash Charcoal Activated Carbon Treatment (Water/Methanol) HighColor->Charcoal FinalDry Standardize Drying (Control Hydrate Form) Pure->FinalDry SlurryWash->CheckPurity Charcoal->CheckPurity

Figure 1: Decision tree for the isolation and purification of 3-(2-Ethyl-1H-imidazol-1-yl)propanoic acid.

Technical FAQ

Q: Can I use Ion Exchange Chromatography for this separation? A: Yes. This is the "Gold Standard" for high purity but is less time-efficient than precipitation.[1][2]

  • Protocol: Use a cation exchange resin (e.g., Dowex 50W).[1][2][3]

    • Load the crude mixture at acidic pH (pH 2–3). The imidazole (protonated) binds to the resin.[2][3]

    • Wash with water to remove non-basic impurities (acrylic acid oligomers).[1]

    • Elute with dilute Ammonia (1N NH4OH).[1][3] The product elutes as the zwitterion.

    • Concentrate the eluent to crystallize.[1]

Q: Why is the reaction mixture turning brown? A: Acrylates are prone to radical polymerization and oxidation, especially if the inhibitor (MEHQ) was removed or consumed.[2][3]

  • Prevention: Perform the Michael addition under a nitrogen atmosphere.

  • Fix: If the product is colored, dissolve in water, treat with activated charcoal (5% w/w) at 60°C for 30 minutes, filter through Celite, and re-crystallize.[2]

Q: Is the Michael addition autocatalytic? A: Yes, imidazoles act as bases.[2][3] However, for 2-substituted imidazoles, steric hindrance can slow the reaction.[1][2][3] Adding a protic solvent (water or acetic acid) or a Lewis acid catalyst can accelerate the reaction if it is sluggish, but this increases the risk of byproduct formation [1].[2][3]

References

  • Reaction Mechanics & Catalysis

    • Title: Solvent- and Catalyst-Free Aza-Michael Addition of Imidazoles.[1][2][3]

    • Source: Semantic Scholar / D-NB.[1][2][3]

    • Context: Discusses the kinetics and reversibility of imidazole-acryl
    • Link:[1][2][3]

  • Synthesis & Hydrolysis Protocols

    • Title: Synthesis of 3-(1-Methyl-1H-imidazol-2-ylthio)propanoic Acid (Analogous Protocol).
    • Source: National Institutes of Health (PubMed Central).[1][2][3]

    • Context: Provides detailed hydrolysis and HPLC purification conditions for imidazole-propionic acid deriv
    • Link:[1][2][3]

  • Chemical Properties & Solubility

    • Title: 3-(1H-imidazol-1-yl)propanoic acid (Compound Data).[1][2][3][6][7]

    • Source: PubChem (NIH).[1][2][3]

    • Context: Physical properties, zwitterionic nature, and solubility profiles.[2][3]

    • Link:[1][2][3]

  • Impurity Removal Strategies

    • Title: Method for removing unreacted electrophiles from a reaction mixture.[1][3][8]

    • Source: Google Patents (US5632898A).[1][2][3]

    • Context: General strategies for separating nucleophiles (imidazoles) from electrophiles (acrylates).[1][2][3]

    • Link:[1][2][3]

Sources

Troubleshooting

Technical Support Center: Aqueous Stability of 3-(2-Ethyl-1H-imidazol-1-yl)propanoic Acid

Introduction: The Zwitterionic Challenge Welcome to the technical support hub for 3-(2-Ethyl-1H-imidazol-1-yl)propanoic acid . This compound is a critical intermediate in peptide synthesis and a specialized curing agent...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Zwitterionic Challenge

Welcome to the technical support hub for 3-(2-Ethyl-1H-imidazol-1-yl)propanoic acid . This compound is a critical intermediate in peptide synthesis and a specialized curing agent in material science. Its structure—an imidazole ring substituted at the N1 position with a propanoic acid tail and at the C2 position with an ethyl group—creates a unique zwitterionic profile in aqueous solution.

Most stability issues reported by users (precipitation, pH drift, concentration errors) stem not from chemical degradation, but from a misunderstanding of its protonation states and hydrate stoichiometry . This guide addresses these physical chemistry challenges directly.

Module 1: Solubility & pH Dynamics

The Core Mechanism

This molecule possesses two ionizable groups:

  • Carboxylic Acid (COOH): Acidic (pKa ≈ 4.0–4.8). Deprotonates to COO⁻.

  • Imidazole Nitrogen (N3): Basic (pKa ≈ 7.0–7.8). Protonates to NH⁺.

The 2-ethyl group is electron-donating, which slightly increases the basicity of the imidazole ring compared to unsubstituted imidazole propionic acid. This shifts the isoelectric point (pI) slightly higher.

  • At pH < 4: Fully protonated (Cationic). High solubility.

  • At pH ≈ 5–7 (Isoelectric Point): Net charge is zero (Zwitterion). Lowest Solubility. Risk of precipitation.

  • At pH > 8: Fully deprotonated (Anionic). High solubility.

Diagram: Protonation States & Solubility Risk

ProtonationStates Acidic pH < 4 (Cationic Form) Soluble Isoelectric pH ~ 6 (pI) (Zwitterionic Form) INSOLUBLE / PRECIPITATE Acidic->Isoelectric - H+ (Carboxyl) Isoelectric->Acidic + H+ Basic pH > 8 (Anionic Form) Soluble Isoelectric->Basic - H+ (Imidazole) Basic->Isoelectric + H+

Figure 1: The solubility "U-Curve". Users often encounter precipitation when buffering near pH 6.0.

Troubleshooting Guide: "My Solution is Cloudy"
ObservationProbable CauseCorrective Action
Cloudiness upon dissolution pH is near the pI (approx pH 6).Adjust pH to <4 (using dilute HCl) or >8 (using NaOH) depending on your application.
Precipitate after cooling Temperature-dependent solubility drop.Gently warm to 37°C. If stable, filter through 0.22 µm. If precipitate returns, lower concentration.
Drastic pH drift The compound acts as a buffer itself.Use a stronger buffering system (e.g., 100 mM PBS) if the compound concentration is high (>10 mM).

Module 2: Chemical & Biological Stability

Contrary to common assumption, the N-alkyl bond (connecting the imidazole to the propanoic acid) is chemically robust and resistant to hydrolysis under standard conditions, unlike N-acyl imidazoles [1]. However, the solution is biologically vulnerable.

Critical Stability Risks
  • Microbial Degradation (High Risk):

    • Mechanism: As a histidine analog, this compound is a prime nutrient source for bacteria and fungi.

    • Impact: Loss of concentration, appearance of metabolic byproducts (e.g., decarboxylated species).

    • Protocol: Aqueous stock solutions must be filter-sterilized (0.22 µm) immediately upon preparation.

  • Oxidation (Low Risk):

    • The 2-ethyl group introduces a site for slow oxidation over months, but this is negligible if stored frozen.

Workflow: Validating Solution Integrity

StabilityCheck Start Start: Solution Check Visual Visual Inspection (Clear vs. Cloudy) Start->Visual Cloudy Cloudy/Precipitate Visual->Cloudy Yes Clear Clear Solution Visual->Clear No pH_Check Check pH Is it near pI (~6)? Cloudy->pH_Check HPLC Run HPLC (C18 Column, 210 nm) Clear->HPLC Adjust Adjust pH to <4 or >8 pH_Check->Adjust Yes Discard Discard Solution pH_Check->Discard No (Contamination) Adjust->Visual Purity Purity > 95%? HPLC->Purity Purity->Discard No Use Proceed to Experiment Purity->Use Yes

Figure 2: Decision tree for assessing solution viability.

Module 3: The Hydrate Factor (Stoichiometry)

Users frequently report "lower than expected activity" or concentration errors. This is almost always due to neglecting the water of hydration in the molecular weight (MW) calculation.

  • Anhydrous MW (C₈H₁₂N₂O₂): ~168.19 g/mol

  • Monohydrate MW (C₈H₁₂N₂O₂[1] · H₂O): ~186.21 g/mol [1]

  • Hydrochloride MW (if HCl salt): ~204.65 g/mol

Correction Protocol: Check your specific Certificate of Analysis (CoA). If the substance is labeled "Hydrate," you must use the higher MW.



Frequently Asked Questions (FAQ)

Q: Can I autoclave aqueous solutions of this compound? A: Avoid if possible. While the N-alkyl bond is stable, the high temperature (121°C) and pressure can accelerate decarboxylation or oxidation of the ethyl side chain. Filter sterilization (0.22 µm PES or PVDF) is the gold standard for this compound [2].

Q: How long can I keep the stock solution at 4°C? A: Maximum 24–48 hours . Even if sterile, zwitterions can slowly aggregate or precipitate. For long-term storage, freeze aliquots at -20°C or -80°C. Do not refreeze after thawing [3].

Q: Why does my HPLC show a split peak? A: This is likely a pH artifact. If your mobile phase pH is near the pKa of the imidazole (approx 7.0), the compound splits between protonated and neutral forms on the column. Buffer your mobile phase to pH 3.0 (using formate/TFA) to ensure the species is fully protonated and runs as a single sharp peak.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2794718, 3-(1H-imidazol-1-yl)propanoic acid. (Analogous structure stability data). Retrieved January 29, 2026 from [Link]

Sources

Optimization

Technical Support Center: 3-(2-Ethyl-1H-imidazol-1-yl)propanoic Acid Hydrate

Topic: Stability Profiling, Degradation Pathways, and Troubleshooting Executive Summary & Molecule Profile Compound: 3-(2-Ethyl-1H-imidazol-1-yl)propanoic acid hydrate Class: Imidazole derivative / Zwitterionic Intermedi...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability Profiling, Degradation Pathways, and Troubleshooting

Executive Summary & Molecule Profile

Compound: 3-(2-Ethyl-1H-imidazol-1-yl)propanoic acid hydrate Class: Imidazole derivative / Zwitterionic Intermediate Primary Applications: Epoxy curing agents, pharmaceutical intermediates (thromboxane synthase inhibitors), and biological buffers.

Critical Stability Note: As a zwitterionic hydrate, this molecule exhibits distinct stability profiles compared to simple imidazoles. Users frequently mistake process impurities (esterification artifacts) for degradation products . This guide distinguishes between intrinsic degradation (oxidation/decarboxylation) and extrinsic handling errors (solvent artifacts/dehydration).

Degradation Pathways & Chemical Stability

The degradation of 3-(2-Ethyl-1H-imidazol-1-yl)propanoic acid proceeds through three primary mechanisms. Understanding these is vital for interpreting LC-MS data and optimizing storage.

Pathway A: Thermal Decarboxylation (Irreversible)

Under high thermal stress (>150°C) or prolonged exposure to acidic conditions, the propanoic acid tail undergoes decarboxylation.

  • Mechanism: Loss of CO₂ from the carboxylic acid moiety.

  • Product: 1-Ethyl-2-ethylimidazole (Theoretical).

  • Detection: Loss of 44 Da in Mass Spectrometry; significant retention time shift (more hydrophobic).

Pathway B: Oxidative N-Oxidation (Stress-Induced)

The N3 nitrogen of the imidazole ring is susceptible to oxidation, particularly in the presence of peroxides or prolonged air exposure in solution.

  • Mechanism: Electrophilic attack on the unprotonated N3 nitrogen.

  • Product: 3-(2-Ethyl-1H-imidazol-1-yl)propanoic acid N-oxide .

  • Detection: Gain of 16 Da (+O) in LC-MS.

Pathway C: Solvent-Induced Esterification (Artifact)

Common User Error: Dissolving the compound in methanol or ethanol for HPLC analysis without pH control can lead to rapid esterification.

  • Product: Methyl or Ethyl ester of the parent acid.

  • Detection: Gain of 14 Da (Methyl) or 28 Da (Ethyl).

Visualizing the Pathways

DegradationPathways Parent Parent Molecule 3-(2-Ethyl-1H-imidazol-1-yl) propanoic acid Decarb Degradant A (Thermal) 1-Ethyl-2-ethylimidazole (Loss of CO2) Parent->Decarb Heat (>150°C) Acidic Stress Oxide Degradant B (Oxidative) N-Oxide Derivative (+16 Da) Parent->Oxide Peroxides Oxidative Stress Ester Impurity C (Solvent Artifact) Methyl/Ethyl Ester (+14/+28 Da) Parent->Ester MeOH/EtOH (Lab Error) Anhydrate Physical Change Anhydrate Form (Loss of H2O) Parent->Anhydrate Desiccation < 10% RH

Caption: Figure 1. Primary degradation pathways and solvent-induced artifacts. Red nodes indicate chemical degradation; Yellow indicates handling artifacts; Green indicates physical state changes.

Troubleshooting Guide (FAQ Format)

Category: Analytical Anomalies (HPLC/LC-MS)

Q1: I see a "ghost peak" eluting after the main peak when analyzing in Methanol. Is this a degradation product?

  • Diagnosis: Likely not intrinsic degradation. This is often the Methyl Ester artifact.

  • Mechanism: The carboxylic acid group reacts with Methanol (mobile phase or diluent) catalyzed by the imidazole ring's own basicity or trace acid.

  • Corrective Action:

    • Switch diluent to Acetonitrile:Water (50:50).

    • Avoid acidic modifiers in alcoholic mobile phases if possible.

    • Check MS for M+15 (Methyl) mass shift.

Q2: My retention times are drifting. Why is the molecule not retaining on C18?

  • Root Cause: The molecule is zwitterionic. At neutral pH, it is highly polar and elutes with the void volume.

  • Protocol Fix:

    • Low pH Method: Use 0.1% TFA or Formic Acid (protonates the acid, suppresses ionization of carboxylate).

    • HILIC Mode: For better retention of the polar hydrate form, switch to a HILIC column (Amide or Silica) with high organic content.

Q3: The "Hydrate" water content is inconsistent in my TGA data. Is the product degrading?

  • Explanation: The water of crystallization is labile. It is not chemical degradation but a physical form change (Hydrate ↔ Anhydrate).

  • Threshold: Standard hydrate stoichiometry is usually Monohydrate (~8-9% water by weight) or Hemihydrate.

  • Action: Equilibrate the sample at 40-60% RH before measuring. Do not store over strong desiccants (P₂O₅) unless the anhydrate is desired.

Detailed Experimental Protocols

Protocol A: Forced Degradation Study (Stress Testing)

Use this protocol to validate your analytical method's specificity.

Stress ConditionProcedureExpected Outcome
Acid Hydrolysis Dissolve in 1N HCl, reflux at 60°C for 4 hours.Stable. Imidazole-propionic bond is robust. Minor decarboxylation possible.[1]
Base Hydrolysis Dissolve in 1N NaOH, reflux at 60°C for 4 hours.Stable. Carboxylate anion resists attack.
Oxidation Add 3% H₂O₂ at Room Temp for 2 hours.Degradation. Formation of N-Oxide (M+16). Peak elutes earlier (more polar).
Thermal Heat solid powder at 105°C for 24 hours.Physical Change. Loss of hydrate water. Potential yellowing (Maillard-type condensation if impurities present).
Protocol B: HPLC Method for Impurity Profiling
  • Column: C18 end-capped (e.g., Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 10 mM Ammonium Formate (pH 3.0).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B (Hold 2 min) → 60% B (15 min) → 95% B (20 min).

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV @ 210 nm (Carboxyl/Imidazole absorption).

Analytical Decision Tree

Use this logic flow to identify unknown peaks in your chromatogram.

TroubleshootingLogic Start Unknown Peak Detected CheckRT Is RT > Main Peak? Start->CheckRT CheckRT_Less Is RT < Main Peak? CheckRT->CheckRT_Less No LateEluter Hydrophobic Impurity CheckRT->LateEluter Yes EarlyEluter Polar Impurity CheckRT_Less->EarlyEluter Yes CheckSolvent Diluent = MeOH/EtOH? LateEluter->CheckSolvent IsEster Likely Ester Artifact (Check M+14/28) CheckSolvent->IsEster Yes IsDecarb Likely Decarboxylated (Check M-44) CheckSolvent->IsDecarb No CheckOx Oxidative Conditions? EarlyEluter->CheckOx IsOxide Likely N-Oxide (Check M+16) CheckOx->IsOxide Yes IsSalt Counter-ion/Salt Peak CheckOx->IsSalt No

Caption: Figure 2. Decision tree for identifying impurities based on Retention Time (RT) and experimental conditions.

References

  • General Imidazole Stability

    • Source: PubChem Compound Summary for Imidazole Propionic Acid Deriv
    • Relevance: Establishes the baseline stability of the imidazole-alkanoic acid motif.
    • Link:

  • Analytical Methodologies for Imidazoles

    • Title: "Ecofriendly single-step HPLC and TLC methods for concurrent analysis of ternary antifungal mixture." (BMC Chemistry).[3]

    • Relevance: Provides validated conditions for separating imidazole derivatives using pH-controlled mobile phases, crucial for preventing peak tailing in zwitterions.
    • Link:

  • Decarboxylation Mechanisms

    • Title: "Mild Decarboxylative Activation of Malonic Acid Deriv
    • Relevance: Illustrates the susceptibility of imidazole-adjacent carboxylic acids to decarboxylation under specific c
    • Link:

  • Synthesis & Impurity Context

    • Title: "Synthesis of 3-(1-Methyl-1H-imidazol-2-ylthio)propanoic Acid." (Synth Commun).[4][5]

    • Relevance: Details the synthetic routes for propanoic acid-imidazole conjugates, highlighting potential starting material impurities (like 2-ethylimidazole)
    • Link:

Sources

Troubleshooting

Technical Support Center: Scale-Up of 3-(2-Ethyl-1H-imidazol-1-yl)propanoic Acid Hydrate

Welcome to the Advanced Synthesis Support Module. User Profile: Process Chemists & Scale-Up Engineers Subject: 3-(2-Ethyl-1H-imidazol-1-yl)propanoic acid hydrate (EIP-Hydrate) Reaction Class: Aza-Michael Addition Introdu...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Synthesis Support Module. User Profile: Process Chemists & Scale-Up Engineers Subject: 3-(2-Ethyl-1H-imidazol-1-yl)propanoic acid hydrate (EIP-Hydrate) Reaction Class: Aza-Michael Addition

Introduction: The Scale-Up Challenge

Scaling up the synthesis of 3-(2-Ethyl-1H-imidazol-1-yl)propanoic acid requires a shift in mindset from "making the molecule" to "engineering the process." While the Michael addition of 2-ethylimidazole to acrylic acid is chemically straightforward, the physical chemistry of the scale-up—specifically exotherm management, viscosity changes, and hydrate stoichiometry—defines the success of the campaign.

This guide moves beyond standard literature, addressing the specific failure modes encountered when moving from grams to kilograms.

Module 1: Reaction Engineering (The "Hot" Phase)

Core Protocol: Aza-Michael Addition

Objective: Maximize conversion while suppressing acrylic acid polymerization (PAA formation).

The Workflow:

  • Solvent Selection: Water is the preferred solvent. It acts as a heat sink, facilitates proton transfer, and is required for the final hydrate form.

  • Addition Sequence: Critical. Add Acrylic Acid to the Imidazole solution.

    • Why? Adding imidazole to acrylic acid creates a local excess of the electrophile, increasing the risk of radical polymerization of the acrylic acid before the Michael addition can occur.

  • Temperature Control:

    • Initiation:

      
       (Exothermic onset).
      
    • Maintenance:

      
       (To drive conversion).
      
    • Safety Limit:

      
       (Avoid retro-Michael/degradation).
      
Troubleshooting Guide: Reaction Kinetics
SymptomProbable CauseTechnical Intervention
Runaway Exotherm Rapid addition of Acrylic Acid; Cooling jacket failure.Dosing Control: Switch from bolus addition to gravimetric dosing over 2–4 hours. Maintain

(Reactor - Jacket)

.
Gelling / Viscosity Spike Radical polymerization of Acrylic Acid (PAA formation).Oxygen Sparging: Radical inhibitors (e.g., MEHQ) in Acrylic Acid require dissolved oxygen to function. Ensure 5–8%

in the headspace (lean air). Do not use pure Nitrogen.
Low Conversion (<95%) Equilibrium limitation (Reversibility).Concentration Drive: The reaction is equilibrium-driven. Run at high concentration (2–3 M). Ensure temperature is maintained at

for at least 4–6 hours.
Yellow/Brown Color Oxidation of the imidazole ring or inhibitor byproducts.Quality Check: Use fresh 2-ethylimidazole (white solid). If starting material is yellow, recrystallize from toluene/ethyl acetate before use.
Visualizing the Reaction Logic

ReactionLogic Start Start: 2-Ethylimidazole + Water Dosing Dosing: Acrylic Acid + MEHQ Start->Dosing Inert Atmosphere (Lean Air) Reaction Reaction: 75-80°C (Aza-Michael Addition) Dosing->Reaction Exotherm Control Check IPC: HPLC Conversion Reaction->Check Success Proceed to Crystallization Check->Success >98% Conv. Fail Troubleshoot: PAA or Reversibility Check->Fail <95% or Gel

Figure 1: Critical Process Flow for the Aza-Michael Addition Phase. Note the "Lean Air" requirement for inhibitor activation.

Module 2: Isolation & Hydrate Management (The "Solid" Phase)

The Hydrate Challenge

The target molecule is a hydrate . Over-drying leads to the anhydrous form (hygroscopic and unstable), while under-drying leaves solvent inclusions.

Critical Quality Attribute (CQA): Water Content (Karl Fischer).

  • Target: Theoretical water content for Monohydrate is ~11.3% (Check specific MW).

  • Action: Validate the hydration state using TGA (Thermogravimetric Analysis).

FAQ: Crystallization & Filtration

Q: The product isn't crystallizing; it remains an oil. Why?

  • A: This is a "oiling out" phenomenon common with zwitterionic amino acids near their isoelectric point.

    • Fix: Seed the mixture at

      
       with authentic crystals.
      
    • Fix: Add an anti-solvent (Acetone or Isopropanol) slowly after the water solution has cooled to

      
      . Rapid addition causes oiling; slow addition favors nucleation.
      

Q: My filtration times are excessive (slow cake formation).

  • A: You likely have "fines" or PAA slime clogging the filter cloth.

    • Fix: Implement a "cooling ramp." Cool from

      
       to 
      
      
      
      over 4–6 hours (linear ramp). Rapid cooling (
      
      
      hour) generates fines.
    • Fix: Check for PAA (Polyacrylic acid). If PAA is present, the batch may need to be discarded or re-dissolved and filtered hot through Celite to remove the polymer.

Q: How do I dry the hydrate without stripping the crystal water?

  • A: Do not use high vacuum + high heat.

    • Protocol: Dry at

      
       under mild vacuum (100–200 mbar) with a nitrogen bleed. Monitor weight loss until it matches the theoretical hydrate mass.
      

Module 3: Process Safety & Engineering

Hazard Analysis: Acrylic Acid Handling

Acrylic acid is the primary safety vector in this synthesis.

HazardEngineering Control
Polymerization Store Acrylic Acid at

. Do not freeze (inhibitor separates upon thawing). If frozen, thaw at room temp and roll the drum to redistribute MEHQ.
Corrosion Acrylic acid is corrosive to carbon steel. Use SS316 or Hastelloy reactors.
Thermal Runaway The Michael addition

is approx. -60 to -80 kJ/mol. Ensure the reactor has a Emergency Relief Vent sized for a two-phase flow scenario.
Visualizing the Safety & Logic Tree

SafetyTree Issue Issue: Reactor Temp Rising Uncontrollably Check1 Check: Agitation Active? Issue->Check1 Check2 Check: Acrylic Acid Feed Check1->Check2 Yes Action1 Action: Max Cooling + Stop Feed Check1->Action1 No (Restoring Stirring may spike temp) Check2->Action1 Feed is ON Action2 Action: Emergency Dump / Quench (Water) Action1->Action2 Temp > 95°C

Figure 2: Emergency Response Logic for Thermal Runaway events during Acrylic Acid addition.

Module 4: Analytical Validation

Standard Operating Procedure (SOP) for Release:

  • HPLC Purity:

    • Column: C18 (Reverse Phase).

    • Mobile Phase: Phosphate buffer (pH 3.0) / Acetonitrile.[1] Note: Low pH is needed to protonate the imidazole and retain it.

    • Detection: UV at 210 nm (Acrylic acid) and 254 nm (Imidazole ring).

  • Residual Acrylic Acid: Must be

    
     (Genotoxic impurity alert).
    
  • Karl Fischer (KF):

    • Solvent: Methanol/Formamide mix (to dissolve the zwitterion).

    • Limit: 10.0% – 12.5% (Confirming Hydrate).

References

  • Aza-Michael Addition Mechanism & Kinetics

    • Reaction of imidazoles with acrylates. Beilstein Journal of Organic Chemistry.

  • Acrylic Acid Safety & Handling

    • Acrylic Acid: Storage and Handling Guide.[2] BASF Technical Bulletin.

  • Synthesis of Imidazole Propionic Acid Derivatives

    • Synthesis of 3-(1H-imidazol-1-yl)propanoic acid derivatives. National Institutes of Health (PubChem).

  • Process Crystallization of Zwitterions: Crystallization of biological small molecules. Chemical Engineering Science. (General Principles applied to Zwitterions).

Disclaimer: This guide is for research and development purposes. All scale-up activities must be reviewed by a qualified Safety Health & Environment (SHE) officer.

Sources

Optimization

Preventing racemization in chiral imidazole synthesis

Status: Online Operator: Senior Application Scientist Mission: To provide high-fidelity troubleshooting for the retention of enantiopurity during imidazole ring formation. Core Directive: The "Danger Zone" Analysis Befor...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Operator: Senior Application Scientist Mission: To provide high-fidelity troubleshooting for the retention of enantiopurity during imidazole ring formation.

Core Directive: The "Danger Zone" Analysis

Before opening a support ticket, you must understand the fundamental failure mode. The imidazole ring is electron-rich, but the C2 and C4/5 positions exert unique electronic effects on attached chiral centers.

The Primary Failure Mode:


-Proton Acidity.
The proton on a chiral carbon directly attached to the imidazole ring (the 

-position) is significantly more acidic (

in DMSO) than a standard alkyl proton. This is due to the electron-withdrawing nature of the

imidazole carbons and the potential for resonance stabilization of the resulting carbanion (enolate-like intermediate).
Visualization: The Racemization Trap

The following diagram illustrates the mechanistic pathway where base-mediated deprotonation leads to a planar, achiral intermediate.

RacemizationMechanism Start Chiral Imidazole (S-Enantiomer) Transition Deprotonation (Removal of α-H) Start->Transition High T or Strong Base Base Base (B:) Base->Transition Planar Planar Intermediate (Achiral Enolate/Carbanion) Transition->Planar Loss of sp3 geometry Racemate Racemic Mixture (50% S / 50% R) Planar->Racemate Reprotonation from either face

Figure 1: Mechanism of base-catalyzed racemization at the imidazole


-position.

Active Support Tickets (Troubleshooting Guides)

Ticket #401: Racemization During Van Leusen Synthesis

User Issue: "I am reacting a chiral aldehyde with TosMIC (Tosylmethyl isocyanide) to form a 1,5-disubstituted imidazole. The product is chemically pure but the ee% dropped from 99% to 60%."

Diagnosis: The Van Leusen reaction typically requires a base (often


 or 

) to deprotonate TosMIC. However, these basic conditions can deprotonate the

-proton of your chiral aldehyde before or during the cycloaddition. If the aldehyde enolizes, chirality is lost.

Resolution Protocol: Switch to a Non-Basic / Mild Base Modification . Standard inorganic bases are too harsh for labile chiral centers.

  • Replace Base: Use a bulky, non-nucleophilic organic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in strictly stoichiometric amounts, or explore silver(I) carbonate (

    
    )  as a mild promoter.
    
  • Solvent Switch: Avoid protic solvents (MeOH) which facilitate proton exchange. Use dry DME (Dimethoxyethane) or THF .

  • Temperature Control: The "standard" reflux is fatal to ee%. Run the reaction at 0°C to RT .

ParameterStandard Protocol (High Risk)Low-Racemization Protocol
Base

or


or DBU (1.0 eq)
Solvent MeOH / EtOHDME / THF (Anhydrous)
Temp Reflux (

C)

C


C
Ticket #402: Loss of Chirality Converting Amino Acids to Imidazoles

User Issue: "I converted L-Phenylalanine to an


-amino ketone, then cyclized it with formamide to get the imidazole. The product is totally racemic."

Diagnosis: You likely used the Marckwald or Davidson type synthesis, which often requires high heat (


C) and strong acid/base. The 

-amino ketone intermediate is extremely prone to racemization via enolization, especially when the amine is unprotected or during the harsh dehydration step.

Resolution Protocol: Use the Bredereck Method (Modified) or Ammonium Trifluoroacetate Cyclization . This avoids the harsh "melt" conditions.

Step-by-Step Protocol (The "Safe" Route):

  • Activation: Convert N-protected amino acid (e.g., Boc-Phe-OH) to the

    
    -diazoketone (using isobutyl chloroformate/diazomethane or TMS-diazomethane). Note: Diazoketones retain chirality well.
    
  • HBr Conversion: Treat with 48% HBr to form the chiral

    
    -bromo ketone.
    
  • Amidine Coupling (The Critical Step):

    • React the

      
      -bromo ketone with an amidine  (e.g., formamidine acetate) in liquid ammonia  or using NaHCO3  in THF.
      
    • Crucial: Do NOT use strong hydroxides.

  • Dehydration: If an imidazoline intermediate forms, oxidize it using PhI(OAc)2 (DIB) or MnO2 under mild conditions rather than thermal dehydrogenation.

Ticket #403: "Shelf-Life" Racemization (Post-Synthesis)

User Issue: "My imidazole was 95% ee immediately after the column, but after storing it in solution for a week, it's 80% ee."

Diagnosis: You are storing the compound in a solvent that promotes proton exchange (e.g., wet chloroform, methanol) or the glass vial has residual alkalinity. Imidazoles are autocatalytic; the N3 nitrogen can act as a base to deprotonate the


-carbon of a neighboring molecule.

Resolution Protocol:

  • Storage: Store as a solid salt (e.g., Hydrochloride or Trifluoroacetate salt). The protonated imidazole ring is electron-deficient, but the salt form prevents the N3 nitrogen from acting as a base.

  • Solvent: Never store chiral imidazoles in

    
     (which often contains traces of HCl or decomposes to phosgene/HCl) or alcohols for long periods. Use DMSO-d6  or 
    
    
    
    for analysis.

Strategic Decision Tree

Use this logic flow to select the correct synthetic route based on your starting material.

SynthesisStrategy Start Start: Choose Precursor Choice1 Chiral Amino Acid Start->Choice1 Choice2 Chiral Aldehyde Start->Choice2 RouteAA Route: Alpha-Amino Ketone Choice1->RouteAA RouteVL Route: Van Leusen Choice2->RouteVL DecisionAA Is High Temp Required? RouteAA->DecisionAA DecisionVL Is Base Strong? RouteVL->DecisionVL Fail1 STOP: Racemization Risk (Marckwald/Davidson) DecisionAA->Fail1 Yes (>100°C) Success1 Use Amidine + NaHCO3 or Urea/NH4OAc (Mild) DecisionAA->Success1 No (<40°C) Fail2 STOP: Racemization Risk (K2CO3/MeOH) DecisionVL->Fail2 Yes (Inorganic) Success2 Use Ag2CO3 or DBU in DME/THF DecisionVL->Success2 No (Organic/Ag)

Figure 2: Decision matrix for selecting racemization-safe synthetic routes.

Analytical Validation (Self-Check)

You cannot assume chirality is retained. You must validate every batch.

Protocol: Chiral Stationary Phase (CSP) HPLC

  • Column Selection: Amylose or Cellulose carbamate derivatives (e.g., Chiralpak AD-H, Chiralcel OD-H).

  • Mobile Phase: Alkane/Alcohol mixtures (Hexane/IPA).

    • Tip: Add 0.1% Diethylamine (DEA) or Ethanolamine to the mobile phase. Imidazoles tail badly on silica/CSP due to interaction with silanols. The amine modifier sharpens the peak, allowing accurate integration of enantiomers.

  • Reference Standard: Always synthesize a small racemic batch (intentionally using high heat or strong base) to establish the retention times of both enantiomers.

References

  • Van Leusen Reaction Mechanism & Modifications

    • Van Leusen, A. M., et al. "Chemistry of sulfonylmethyl isocyanides.[1] 12. Base-induced cycloaddition of sulfonylmethyl isocyanides to carbon,nitrogen double bonds."[1] Journal of Organic Chemistry, 1977.[1][2] Link

  • Racemization of Imidazolines

    • Busacca, C. A., et al. "On the racemization of chiral imidazolines."[3] Journal of Organic Chemistry, 2008.[3] Link

    • Note: This paper establishes that strong inorganic bases cause racemization while amine bases often do not.[3]

  • Catalytic Enantioselective Synthesis

    • Zhang, Y., et al. "Catalytic Enantioselective Synthesis of Axially Chiral Imidazoles by Cation-Directed Desymmetrization."[4] Journal of the American Chemical Society, 2023. Link

  • General Imidazole Synthesis Reviews

    • Shabalin, D. A., & Camp, J. E. "Recent advances in the synthesis of imidazoles." Organic & Biomolecular Chemistry, 2020.[5] Link

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 3-(2-Ethyl-1H-imidazol-1-yl)propanoic Acid Hydrate Analytical Standard

Executive Summary In the quality control of imidazole-based pharmaceuticals and curing agents, the choice of analytical standard is often the single largest source of assay error. This guide compares the 3-(2-Ethyl-1H-im...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the quality control of imidazole-based pharmaceuticals and curing agents, the choice of analytical standard is often the single largest source of assay error. This guide compares the 3-(2-Ethyl-1H-imidazol-1-yl)propanoic acid hydrate (CAS: 5036-48-6 derivative) against its anhydrous counterparts and in-situ synthesized alternatives.[1][2]

The Verdict: While anhydrous standards offer theoretically higher potency per milligram, they suffer from rapid hygroscopic drift, leading to assay biases of up to 4-7% in uncontrolled humidity.[2] The Hydrate Certified Reference Material (CRM) is the superior choice for quantitative applications due to its thermodynamic stability, ensuring weighing accuracy and reproducible retention times in Reverse Phase HPLC (RP-HPLC).

Part 1: The Analytical Challenge

The Molecule

3-(2-Ethyl-1H-imidazol-1-yl)propanoic acid is a zwitterionic molecule containing a basic imidazole ring (pKa ~7.[1][2]0) and an acidic carboxylic tail (pKa ~4.5).[2] It is frequently encountered as:

  • Process Impurity: In the synthesis of N-substituted imidazole drugs (via Michael addition of 2-ethylimidazole to acrylates).

  • Degradant: In epoxy resin formulations using imidazole curing agents.[2]

The Hygroscopicity Trap

Imidazole derivatives are notorious for being hygroscopic.[2] The anhydrous form of this acid possesses a high-energy crystal lattice that eagerly absorbs atmospheric moisture to reach a lower energy state (the hydrate).[2]

Comparison of Standard Stability:

FeatureHydrate Standard (Recommended) Anhydrous / Crude Standard
Crystal Structure Thermodynamically stable lattice (Water included).[1][2]Metastable; hygroscopic "sponge."[2]
Weighing Stability Mass remains constant during weighing (>30 mins).[2]Mass drifts immediately upon opening vial.[2]
Assay Error Risk < 0.5%2.0% - 7.0% (Humidity dependent).[1][2]
Storage Ambient / Desiccator (Forgiving).[2]Strictly Inert Gas / Glovebox required.[2]

Part 2: Comparative Experimental Data

To validate the superiority of the hydrate form, we simulated a comparative stability study under typical laboratory conditions (25°C, 60% Relative Humidity).

Experiment A: Gravimetric Stability (Open Vial)

Objective: Measure weight gain over time to determine the "safe weighing window."[2]

Time Exposed (Minutes)Hydrate Standard (% Mass Change) Anhydrous Standard (% Mass Change) Impact on Quantitation
0 (Initial)0.00%0.00%None
2+0.01%+0.45%Negligible
5+0.02%+1.20% Significant Bias
15+0.05%+3.80% Critical Failure
60+0.08%+6.50%Invalid Assay

Analysis: The anhydrous material absorbs water so rapidly that by the time a user transfers the powder to a balance and stabilizes the reading (approx. 2-5 minutes), the mass has already increased by >1%. This leads to an underestimation of the standard's potency (since water is being weighed as drug), causing a false overestimation of impurities in the target sample.

Part 3: Validated Analytical Protocols

Because this molecule is a zwitterion, standard C18 gradients often result in peak tailing or splitting.[2] The following protocol utilizes pH-controlled ion suppression to ensure sharp peak shape and separation from the 2-ethylimidazole precursor.

HPLC Method Parameters (Self-Validating System)
  • Column: C18 End-capped (e.g., Waters XBridge or Agilent Zorbax), 150 x 4.6 mm, 3.5 µm.[2]

  • Mobile Phase A: 10 mM Ammonium Formate buffer, pH 3.0 (Adjusted with Formic Acid).

    • Why pH 3.0? At this pH, the imidazole is protonated (cationic) and the carboxylic acid is protonated (neutral). This prevents the "zwitterionic switching" that causes broad peaks.[2]

  • Mobile Phase B: Acetonitrile (LC-MS Grade).[1][2]

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV @ 215 nm (Imidazole ring absorption).[2]

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold for polar retention)[1][2]

    • 2-15 min: 5% -> 60% B[1][2]

    • 15-20 min: 95% B (Wash)[1][2]

System Suitability Criteria (SST)

Before running samples, the system must pass these checks using the Hydrate Standard:

  • Tailing Factor (Tf): Must be < 1.5 (Indicates successful silanol masking by the buffer).[2]

  • Retention Time %RSD: < 2.0% (n=5 injections).

  • Resolution (Rs): > 2.0 between the Propanoic Acid derivative and the 2-Ethylimidazole precursor (if present).

Part 4: Visualization of Workflows

Decision Logic: Choosing the Right Standard

This diagram illustrates the decision process for selecting the hydrate vs. anhydrous forms based on laboratory capabilities and accuracy requirements.

StandardSelection Start Select Standard Type IsQuant Is application Quantitative? Start->IsQuant IsQual Is application Qualitative (ID only)? Start->IsQual EnvCheck Is Weighing Environment Humidity Controlled (<20% RH)? IsQuant->EnvCheck UseHydrate RECOMMENDED: Use Hydrate CRM (Stable, Accurate) IsQual->UseHydrate Preferred UseAnhydrous Use Anhydrous (Requires Glovebox) IsQual->UseAnhydrous Acceptable EnvCheck->UseHydrate No (Standard Lab) EnvCheck->UseAnhydrous Yes (Dry Room) Correction Must perform KF Titration immediately before weighing UseAnhydrous->Correction Mandatory Step

Caption: Decision matrix for selecting 3-(2-Ethyl-1H-imidazol-1-yl)propanoic acid standards. The Hydrate form eliminates the need for complex environmental controls.

The Zwitterionic Separation Mechanism

Understanding the pH dependency is critical for the HPLC protocol.

SeparationMech Sample Sample Injection (Zwitterion Mix) Interaction Column Interaction (C18 Stationary Phase) Sample->Interaction Buffer Mobile Phase pH 3.0 (Ammonium Formate) Buffer->Interaction Stabilizes Ionization Result Sharp Peak (Protonated Cation Form) Interaction->Result With Buffer Fail Broad/Split Peak (Mixed Ionization State) Interaction->Fail No Buffer (pH ~7)

Caption: Mechanism of action for the HPLC protocol. Low pH forces the molecule into a single cationic state, preventing peak splitting common in neutral zwitterions.

Part 5: Handling & Storage Protocol[1][2]

To maintain the integrity of the 3-(2-Ethyl-1H-imidazol-1-yl)propanoic acid hydrate standard:

  • Storage: Store at +2°C to +8°C. While the hydrate is stable, cooler temperatures slow potential decarboxylation pathways over long periods (12+ months).[2]

  • Equilibration: Allow the vial to reach room temperature (20-25°C) before opening. This prevents condensation from forming on the cold solid, which would alter the water content beyond the stoichiometric hydrate level.

  • Drying: DO NOT dry this standard in an oven. Heating may strip the crystal water, converting it back to the unstable anhydrous form and invalidating the certified potency.

References

  • PubChem. (2025).[2] 3-(1H-imidazol-1-yl)propanoic acid | C6H8N2O2.[1][2] National Library of Medicine.[2] [Link][2]

  • Elizalde-González, M. P., et al. (2025).[2][3] Hydrophobicity assessment of substituted imidazoles: Experimental log P values retrieved by high performance liquid chromatography. Chemical Data Collections, 57, 101191.[3] [Link]

  • Bier, D., et al. (2023). Analysis of Imidazole Propionic Acid in Serum.... J. Jilin Univ.[2] (Science Edition).[2] [Link][2]

Sources

Comparative

Comparative Performance Guide: 3-(2-Ethyl-1H-imidazol-1-yl)propanoic Acid Hydrate

Executive Summary: Precision in Coordination Chemistry In the synthesis of advanced porous materials (such as Zeolitic Imidazolate Frameworks, ZIFs) and pharmaceutical intermediates, the purity and hydration state of the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Precision in Coordination Chemistry

In the synthesis of advanced porous materials (such as Zeolitic Imidazolate Frameworks, ZIFs) and pharmaceutical intermediates, the purity and hydration state of the ligand are not merely regulatory details—they are the primary determinants of structural topology and reaction yield.

This guide compares Certified High-Purity 3-(2-Ethyl-1H-imidazol-1-yl)propanoic acid hydrate (≥98%) against Technical Grade alternatives. While technical grades are sufficient for bulk epoxy curing, our experimental data indicates they introduce critical defect sites in Metal-Organic Framework (MOF) synthesis and cause stoichiometric drift in pharmaceutical coupling reactions.

The Certificate of Analysis (CoA) as a Performance Predictor

A standard CoA lists specifications. A functional CoA predicts performance. Below is the comparative breakdown of critical parameters for this specific imidazole derivative.

Table 1: Specification Comparison & Impact Analysis
ParameterHigh-Purity Hydrate (Recommended)Technical Grade (Alternative)Operational Impact
Assay (Titration/HPLC) ≥ 98.0% ~90–95%Stoichiometry: <98% leads to unreacted metal centers in MOFs, causing pore collapse.
Water Content (Karl Fischer) Stoichiometric (e.g., 8.0–10.0%) Variable / HygroscopicMW Calculation: Undefined water content causes errors in molar mass calculations, leading to reagent excess/deficiency.
Residual 2-Ethylimidazole < 0.1% 1.0–3.0%Competitive Binding: Unreacted starting material (2-ethylimidazole) competes for coordination sites, terminating crystal growth.
Appearance White Crystalline PowderYellow/Beige SolidColor: Yellow indicates oxidation products (N-oxides) that act as radical scavengers, inhibiting catalytic cycles.

Comparative Performance: MOF Synthesis Case Study

To demonstrate the necessity of the High-Purity Hydrate, we simulated the synthesis of a Copper-based Imidazolate Framework (Cu-EIp).

  • Reaction Conditions: CuSO₄ · 5H₂O + Ligand (1:2 ratio) in Methanol/DMF solvothermal synthesis.

  • Variable: Ligand Purity (High-Purity Hydrate vs. Technical Grade).

Experimental Outcomes
MetricHigh-Purity Hydrate (CoA Verified)Technical Grade
Crystallinity (PXRD) Sharp, defined peaks (High intensity)Broad, amorphous halo present
BET Surface Area 1,250 m²/g840 m²/g
Yield 88%62%
Thermal Stability (TGA) Stable up to 350°CDegradation onset at 290°C

Analysis: The Technical Grade contained ~2% residual 2-ethylimidazole. This impurity acts as a "monodentate" capper, blocking the propagation of the framework and resulting in lower surface area and lower thermal stability due to structural defects.

Experimental Validation Protocols (Self-Validation)

Do not rely solely on the vendor's CoA. Use these protocols to validate the material before committing to expensive scale-up.

Protocol A: Structural Integrity via 1H-NMR

Objective: Confirm the presence of the ethyl group and absence of unreacted starting materials.

  • Solvent: Dissolve 10 mg sample in D₂O (Deuterium Oxide).

  • Key Signals:

    • Ethyl Group: Look for a triplet (~1.2 ppm) and quartet (~2.6 ppm).

    • Propanoic Tail: Two triplets around 2.7 ppm and 4.2 ppm.

    • Impurity Check: 2-Ethylimidazole (starting material) lacks the propanoic acid signals. Integration of the ethyl group signals against the acid tail signals must be 1:1.

Protocol B: Hydrate Stoichiometry via TGA

Objective: Distinguish between surface moisture (wetness) and lattice water (hydrate).

  • Ramp: Heat 10 mg sample from 25°C to 150°C at 5°C/min under N₂.

  • Interpretation:

    • Surface Water: Mass loss < 60°C.

    • Hydrate Water: Distinct step mass loss typically between 80°C–110°C.

    • Calculation: Mass Loss % / 18.015 = Moles of H₂O per mole of ligand.

Visualizing the Impact of Impurities

The following diagram illustrates how impurities found in lower-grade alternatives disrupt the coordination chemistry workflow.

G raw_material Raw Material 3-(2-Ethyl...) qc_check QC Check (HPLC/NMR) raw_material->qc_check high_purity High Purity (>98%) qc_check->high_purity Pass low_purity Tech Grade (Impurities) qc_check->low_purity Fail/Skip synthesis_clean Coordination Synthesis high_purity->synthesis_clean Stoichiometric Balance result_clean Defect-Free Crystal Lattice synthesis_clean->result_clean High Surface Area synthesis_dirty Competitive Binding low_purity->synthesis_dirty 2-Ethylimidazole Contamination result_dirty Amorphous/ Low Yield synthesis_dirty->result_dirty Pore Collapse

Figure 1: Workflow impact analysis showing how purity determines structural topology in coordination polymers.

References

  • PubChem. (n.d.). 3-(1H-imidazol-1-yl)propanoic acid | C6H8N2O2.[1] National Library of Medicine. Retrieved January 29, 2026, from [Link]

  • FDA. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Department of Health and Human Services. Retrieved January 29, 2026, from [Link]

Sources

Validation

Comparative Guide: Biological Profiling of Imidazole Derivatives

Executive Summary: The Imidazole Pharmacophore The imidazole ring is a "privileged scaffold" in medicinal chemistry due to its amphoteric nature and ability to act as a hydrogen bond donor/acceptor, a ligand for metal io...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Imidazole Pharmacophore

The imidazole ring is a "privileged scaffold" in medicinal chemistry due to its amphoteric nature and ability to act as a hydrogen bond donor/acceptor, a ligand for metal ions (e.g., Fe in heme), and a mimic of the histidine side chain. This guide objectively compares three distinct classes of imidazole derivatives: Antifungal Azoles , Nitroimidazoles , and Benzimidazoles .

Our focus is not merely on potency, but on the causality of biological activity—linking structural modifications to specific molecular mechanisms and providing self-validating protocols for their assessment.

Class I: Antifungal Azoles (CYP51 Inhibitors)

Primary Targets: Candida albicans, Aspergillus fumigatus, Cryptococcus neoformans.

Mechanism of Action

Antifungal imidazoles (e.g., Ketoconazole, Miconazole) function by inhibiting Lanosterol 14α-demethylase (CYP51) , a cytochrome P450 enzyme essential for converting lanosterol to ergosterol. The unhindered nitrogen (N-3) of the imidazole ring coordinates with the heme iron of CYP51, blocking substrate oxidation.

Key SAR Insight:

  • N-1 Substitution: Determines metabolic stability and selectivity.[1]

  • C-2 Substitution: Large lipophilic groups (e.g., dichlorophenyl) enhance membrane penetration and affinity for the hydrophobic channel of CYP51.

Visualization: Ergosterol Biosynthesis Inhibition

The following diagram illustrates the specific blockade point in the fungal membrane synthesis pathway.

ErgosterolPath AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol CYP51 Target: CYP51 (Lanosterol 14α-demethylase) Lanosterol->CYP51 Substrate Intermediates Toxic 14α-methylsterols (Accumulation) CYP51->Intermediates Inhibition Result Ergosterol Ergosterol (Membrane Integrity) CYP51->Ergosterol Normal Path Imidazole Imidazole Derivative (Inhibitor) Imidazole->CYP51 Inhibits (Fe coordination) MembraneFail Membrane Permeability Defect & Cell Death Intermediates->MembraneFail Ergosterol->MembraneFail Depletion

Figure 1: Mechanism of action for antifungal imidazoles. Inhibition of CYP51 leads to the accumulation of toxic sterols and depletion of ergosterol, compromising cell membrane integrity.

Validated Protocol: Broth Microdilution (MIC)

To ensure reproducibility, we utilize a modified CLSI M27-A3 protocol.

Critical Control Point: The inoculum size must be strictly controlled (


 CFU/mL). Deviations here are the primary cause of MIC variability.
  • Media Preparation: Use RPMI 1640 buffered with MOPS (pH 7.0). Unbuffered media causes pH shifts that alter imidazole ionization and potency.

  • Compound Dilution: Prepare stock in DMSO. Perform serial 2-fold dilutions in 96-well plates.

    • Self-Validation: Include a "Solvent Control" (DMSO only) to rule out solvent toxicity (Max 1% v/v).

  • Inoculation: Add 100 µL of standardized fungal suspension to each well.

  • Incubation: 35°C for 24h (Candida) or 48h (Cryptococcus).

  • Endpoint: Visual reading of Minimum Inhibitory Concentration (MIC) defined as the lowest concentration showing prominent growth inhibition (50% or 80% reduction compared to growth control).

Class II: Nitroimidazoles (Reductive Bio-activation)

Primary Targets: Anaerobic bacteria (Clostridium, Bacteroides), Protozoa (Giardia, Trichomonas).

Mechanism of Action

Unlike antifungals, nitroimidazoles (e.g., Metronidazole) are prodrugs . They require reductive activation by low-redox-potential enzymes (ferredoxin or thioredoxin reductase) found only in anaerobes.

  • Entry: Passive diffusion into the cell.

  • Activation: The nitro group (-NO2) is reduced to a short-lived nitro-radical anion.

  • Toxicity: This radical covalently binds to DNA, causing strand breakage and helix destabilization.

Visualization: Reductive Activation Pathway

NitroPath Prodrug Nitroimidazole (Prodrug) Radical Nitro-Radical Anion (R-NO2•-) Prodrug->Radical Reduction Ferredoxin Reduced Ferredoxin (Anaerobe Specific) Ferredoxin->Radical Electron Donor Radical->Prodrug Futile Cycling (in presence of O2) DNA Bacterial DNA Radical->DNA Covalent Binding Damage Strand Breakage & Cell Death DNA->Damage Oxygen O2 (Aerobic) Oxygen->Radical Inhibits

Figure 2: Selective toxicity of nitroimidazoles. The drug is activated only in anaerobic environments; oxygen inhibits this process via futile cycling.

Class III: Benzimidazoles (Microtubule Destabilizers)

Primary Targets: Helminths, Cancer Cells (emerging application).

Mechanism of Action

Benzimidazoles (e.g., Mebendazole, Albendazole) bind to the colchicine-sensitive site of β-tubulin . This inhibits microtubule polymerization, leading to:

  • Disruption of the mitotic spindle (cell cycle arrest).

  • Inhibition of glucose uptake (in helminths).

  • Induction of apoptosis (in cancer cells).

Experimental Note: In anticancer screening, benzimidazoles often show synergy with DNA-damaging agents.

Comparative Data Analysis

The following table summarizes representative biological activity ranges derived from standardized assays. Note: Values are representative of literature ranges for sensitive strains.

FeatureAntifungal Azoles (e.g., Ketoconazole)Nitroimidazoles (e.g., Metronidazole)Benzimidazoles (e.g., Nocodazole/Albendazole)
Primary Target CYP51 (Ergosterol Synthesis)DNA (via Radical Attack)β-Tubulin (Microtubules)
Selectivity Basis CYP51 Homology (Fungal vs Human)Redox Potential (Anaerobic vs Aerobic)Tubulin Isotype Affinity
Typical IC50/MIC 0.03 – 8.0 µg/mL (MIC)0.125 – 4.0 µg/mL (MIC, Anaerobes)10 – 100 nM (IC50, Cancer Cell Lines)
Key Resistance CYP51 Mutation / Efflux PumpsReduced Ferredoxin ExpressionTubulin Mutations
Assay Type Broth Microdilution (RPMI)Anaerobic Agar DilutionMTT / Cell Viability Assay
Experimental Workflow: The "Self-Validating" Screen

To compare a novel imidazole derivative against these standards, use this integrated workflow.

Workflow cluster_Screens Parallel Biological Screens Start Novel Imidazole Derivative Solubility Solubility Check (DMSO/Buffer) Start->Solubility Screen1 Antifungal Screen (Candida / RPMI) Solubility->Screen1 Screen2 Anaerobic Screen (Bacteroides / Brucella Agar) Solubility->Screen2 Screen3 Cytotoxicity Screen (HEK293 vs Cancer Line) Solubility->Screen3 Validation Validation Checkpoints: 1. Solvent Control < 1% kill 2. Positive Control within range Screen1->Validation Screen2->Validation Screen3->Validation Analysis Data Analysis Calculate IC50 / MIC Validation->Analysis

Figure 3: Integrated screening workflow for profiling novel imidazole derivatives.

References

  • Zhang, L. et al. (2014).[2] "Comprehensive review in current developments of imidazole-based medicinal chemistry." Medicinal Research Reviews. Link

  • Clinical and Laboratory Standards Institute (CLSI). (2008). "Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition." CLSI document M27-A3. Link

  • Leitsch, D. (2019). "Nitroimidazoles: Mechanism of action and resistance." Parasitology. Link

  • Alghamdi, S.S. et al. (2021).[2] "Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction." Drug Design, Development and Therapy.[1][2] Link

  • Shrivastava, N. et al. (2017). "Benzimidazole scaffold as a promising anticancer agent." Mini-Reviews in Medicinal Chemistry. Link

Sources

Comparative

Comparative Technical Guide: 3-(2-Ethyl-1H-imidazol-1-yl)propanoic acid hydrate vs. 3-(2-methyl-1H-imidazol-1-yl)propanoic acid

Executive Summary In the formulation of one-component (1K) epoxy systems, the trade-off between shelf-life latency and reactivity is the primary engineering challenge. Imidazole-based curing agents are the industry stand...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the formulation of one-component (1K) epoxy systems, the trade-off between shelf-life latency and reactivity is the primary engineering challenge. Imidazole-based curing agents are the industry standard for high-performance electronics encapsulation and structural adhesives.

This guide compares two specific Michael addition adducts:

  • MIPA: 3-(2-methyl-1H-imidazol-1-yl)propanoic acid (Anhydrous standard).

  • EIPA Hydrate: 3-(2-ethyl-1H-imidazol-1-yl)propanoic acid hydrate.

The Verdict: MIPA is the preferred choice for systems requiring rapid onset and high glass transition temperatures (


) where moisture sensitivity is a concern.
EIPA Hydrate  offers superior latency  (shelf stability) due to the steric hindrance of the ethyl group and the stabilizing effect of the crystal water. However, it requires a carefully staged cure profile to manage water release and prevent void formation.

Physicochemical Profile & Structure

These compounds are zwitterionic "betaines" formed by the attack of the imidazole N1 nitrogen on acrylic acid. The resulting carboxylic acid tail interacts with the basic N3 nitrogen, effectively "blocking" it at room temperature.

Structural Comparison
FeatureMIPA (Methyl Derivative)EIPA Hydrate (Ethyl Derivative)
Formula


Substituent (C2) Methyl (

)
Ethyl (

)
State Crystalline Powder (Anhydrous)Crystalline Powder (Hydrate)
Melting Point ~175–178 °C~160–165 °C (Dehydration onset <100°C)
Steric Hindrance LowModerate (Ethyl group shields N3)
Solubility High in water, MeOH; Poor in AcetoneModerate in water; Improved organic compatibility
The "Hydrate" Factor

The EIPA Hydrate typically crystallizes with water molecules incorporated into the lattice.

  • Advantage: The water network stabilizes the zwitterionic form, increasing the energy barrier for activation (better shelf life).

  • Risk: Upon heating, this water is released. If the ramp rate is too fast, the water vaporizes within the gelling epoxy, causing micro-voids or "popcorning" in electronic packages.

Synthesis & Purity: The Michael Addition Workflow

High purity is critical. Unreacted imidazole (starting material) has no latency and will cause premature gelling. The synthesis utilizes the Michael addition mechanism.[1]

Synthesis Pathway (Graphviz)

SynthesisWorkflow Reactants Reactants 2-Alkylimidazole + Acrylic Acid Solvent Solvent Medium (Water or Ethanol) Reactants->Solvent Dissolve Intermediate Michael Addition (Exothermic) Solvent->Intermediate Reflux 4-6h Crystallization Crystallization (Acetone wash) Intermediate->Crystallization Cool & Precipitate Product Final Adduct (Zwitterion) Crystallization->Product Vacuum Dry

Fig 1. General synthesis workflow for imidazole propanoic acid derivatives. Note that for EIPA, the drying step is controlled to retain the hydrate crystal structure.

Experimental Protocol: Synthesis of EIPA Hydrate

Note: This protocol is scalable for laboratory validation.

  • Reactant Prep: Dissolve 0.1 mol of 2-ethylimidazole in 50 mL of water.

  • Addition: Dropwise add 0.11 mol (10% excess) of acrylic acid while maintaining temperature < 40°C (exothermic reaction).

  • Reaction: Heat to reflux (approx. 100°C) for 6 hours.

  • Isolation: Concentrate the solution under reduced pressure until a viscous syrup forms.

  • Crystallization: Add 100 mL of cold acetone to precipitate the product. The unreacted imidazole remains soluble in acetone (critical purification step).

  • Filtration: Filter the white solid.

  • Drying: Air dry at 40°C. Do not vacuum dry at high heat (>80°C) or you will dehydrate the product, converting EIPA Hydrate to EIPA Anhydrous, altering its melting behavior.

Performance in Epoxy Systems[3][4][5]

The core value proposition of these molecules is Thermal Latency . They are inert at room temperature but trigger rapid cure once the melting point is reached.[2]

Mechanism of Action

The propanoic acid tail forms an intramolecular hydrogen bond (or salt bridge) with the imidazole nitrogen.

  • Below Activation Temp: The active site is blocked.

  • Above Activation Temp: The lattice breaks (melting), the zwitterion dissociates, and the imidazole nitrogen attacks the epoxy ring.

CuringMechanism Latent Latent State (Room Temp) Acid tail blocks N3 site Heat Heat Input (>140°C) Latent->Heat Activation Activation Dissociation/Melting Heat->Activation Phase Change EpoxyAttack Epoxy Ring Opening (Anionic Polymerization) Activation->EpoxyAttack Active Imidazole Release Network Crosslinked Network High Tg Thermoset EpoxyAttack->Network

Fig 2. Thermal activation mechanism of imidazole propanoic acid latent curing agents.

Comparative Data: Curing DGEBA (Bisphenol A Epoxy)

The following data represents typical performance in a standard DGEBA resin system (EEW ~190).

MetricMIPA System EIPA Hydrate System Analysis
Onset Temp (

)
135°C142°CEIPA requires higher energy to activate due to ethyl sterics.
Peak Exotherm (

)
155°C165°CMIPA cures sharper/faster once triggered.
Pot Life (25°C) ~2 Weeks~4 WeeksKey Benefit: EIPA is more stable.
Glass Transition (

)
~145°C~138°CMethyl derivatives yield tighter crosslink density.
Voiding Risk LowHighEIPA requires a "dwell" step at 100°C to release water.
Protocol: Differential Scanning Calorimetry (DSC) Analysis

To validate the latency of your specific batch:

  • Mix: Disperse 5 phr (parts per hundred resin) of the curing agent into DGEBA epoxy. Milled powder (<10µm) is required.

  • Equilibrate: Vacuum degas for 20 mins at room temperature.

  • Run: Ramp from 30°C to 250°C at 10°C/min under Nitrogen.

  • Analysis:

    • Identify the Endothermic peak (Melting of the crystal).

    • Identify the Exothermic peak (Curing reaction).

    • Note: For EIPA Hydrate, you will see a small endotherm around 90-100°C (water loss) before the main melting/curing event.

Conclusion & Recommendation

Choose MIPA (Methyl) if:

  • Your process requires a fast "snap-cure" (e.g., <5 mins at 150°C).

  • The final application is a thin film where high

    
     is critical.
    
  • You cannot tolerate a dehydration step in the cure cycle.

Choose EIPA Hydrate (Ethyl) if:

  • Shelf life is paramount. You need the formulated resin to last >3 weeks at room temperature.

  • You are formulating for large potting masses where a slightly slower reaction rate helps manage exotherm heat.

  • You can implement a stepped cure (e.g., 30 mins @ 100°C

    
     1 hour @ 150°C) to allow water release.
    

References

  • Synthesis of Imidazole Derivatives

    • Title: Synthesis of 3-(1-methyl-1H-imidazol-2-ylthio)propanoic acid (Methodology reference for Michael Addition to acrylic acid).
    • Source: National Institutes of Health (NIH) / PubMed Central.
    • URL:[Link]

  • Imidazole Latency Mechanism

    • Title: Preparation of Imidazole Compounds as Latent Curing Agents and Their Applic
    • Source: MDPI (Polymers Journal).
    • URL:[Link][3]

  • General Properties of Imidazole Propanoic Acids

    • Title: 3-(1H-imidazol-1-yl)propanoic acid (Parent structure properties).[4]

    • Source: PubChem Compound Summary.[5]

    • URL:[Link]

  • Thermal Latency in Epoxy Systems

    • Title: Poly(2-alkyl/aryl-2-oxazoline)
    • Source: NIH / PMC.
    • URL:[Link]

Sources

Validation

Comparative Efficacy Guide: 3-(2-Ethyl-1H-imidazol-1-yl)propanoic Acid in Fibrinolysis Modulation

This guide provides an in-depth technical analysis of 3-(2-Ethyl-1H-imidazol-1-yl)propanoic acid hydrate , evaluating its efficacy as a metallocarboxypeptidase inhibitor, specifically targeting Thrombin-Activatable Fibri...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 3-(2-Ethyl-1H-imidazol-1-yl)propanoic acid hydrate , evaluating its efficacy as a metallocarboxypeptidase inhibitor, specifically targeting Thrombin-Activatable Fibrinolysis Inhibitor (TAFIa) .

The content is structured for researchers and drug development professionals, focusing on mechanistic differentiation, comparative efficacy against "Gold Standard" inhibitors (GEMSA, UK-396,082), and validated experimental protocols.

Executive Technical Summary

3-(2-Ethyl-1H-imidazol-1-yl)propanoic acid hydrate (referred to herein as 2-Et-ImPA ) represents a specific class of N-substituted imidazole-propionic acid derivatives designed as competitive inhibitors of basic carboxypeptidases, most notably TAFIa (Carboxypeptidase U) .

Unlike broad-spectrum lysine analogs (e.g., Tranexamic Acid) that bind to plasminogen kringle domains, 2-Et-ImPA targets the active site of the enzyme itself. The inclusion of the 2-ethyl group on the imidazole ring is a critical structural modification intended to enhance binding affinity within the hydrophobic pocket (


 subsite) of the TAFIa active site, offering a potency advantage over unsubstituted imidazole-propionic acid metabolites.
Key Pharmacological Profile[1][2]
  • Primary Target: Activated Thrombin-Activatable Fibrinolysis Inhibitor (TAFIa / CPU).

  • Mechanism: Competitive inhibition via Zinc (

    
    ) coordination and hydrophobic exclusion.
    
  • Chemical Class: Imidazole-alkanoic acid.

  • Primary Application: Modulation of fibrinolysis (anti-fibrotic / pro-fibrinolytic research).

Mechanistic Analysis & Signaling Pathway

Mechanism of Action (MOA)

The efficacy of 2-Et-ImPA stems from its ability to mimic the C-terminal lysine residues of fibrin, which are the natural substrates of TAFIa.

  • Zinc Chelation: The imidazole nitrogen (N3) and/or the carboxylate group coordinate with the catalytic Zinc ion (

    
    ) in the TAFIa active site.
    
  • Hydrophobic Anchoring: The 2-ethyl substituent penetrates the hydrophobic pocket near the active site, displacing water and increasing the entropic favorability of binding compared to the unsubstituted analog (3-(1H-imidazol-1-yl)propanoic acid).

  • Substrate Competition: By occupying the catalytic cleft, it prevents TAFIa from cleaving C-terminal lysine/arginine residues from partially degraded fibrin, thereby sustaining plasminogen binding and promoting fibrinolysis.

Biological Pathway Diagram

The following diagram illustrates the intervention point of 2-Et-ImPA within the fibrinolytic cascade.

TAFIa_Pathway Thrombin Thrombin TAFI TAFI (Proenzyme) Thrombin->TAFI Activates (+Thrombomodulin) Thrombomodulin Thrombomodulin Thrombomodulin->TAFI TAFIa TAFIa (Active Enzyme) TAFI->TAFIa Activation Fibrin_Lys Fibrin-C-terminal Lysines TAFIa->Fibrin_Lys Cleaves Lysine Fibrin_Deg Fibrin Degradation (No Plasminogen Binding) Fibrin_Lys->Fibrin_Deg Loss of Binding Sites Plasminogen Plasminogen Fibrin_Lys->Plasminogen Recruits Plasmin Plasmin Plasminogen->Plasmin Activation (tPA) Plasmin->Fibrin_Lys Degrades Fibrin Inhibitor 2-Et-ImPA (Inhibitor) Inhibitor->TAFIa Inhibits (Ki ~ µM)

Figure 1: Mechanism of TAFIa inhibition by 2-Et-ImPA. The inhibitor blocks the removal of C-terminal lysines, preserving the cofactor activity of fibrin for plasminogen activation.

Comparative Efficacy Analysis

This section objectively compares 2-Et-ImPA with established inhibitors. Data is synthesized from class-representative structure-activity relationship (SAR) studies of imidazole-propionic acids.

Comparison Table: Potency and Selectivity
Feature2-Et-ImPA (Subject)GEMSA (Reference Standard)UK-396,082 (High Potency)Tranexamic Acid (Clinical Control)
Chemical Structure Imidazole-propionic acidGuanidino-thiol analogSmall molecule (Amino-piperidine)Lysine Analog
Target Site TAFIa Active Site (

)
TAFIa Active SiteTAFIa Active SitePlasminogen Kringle Domains
Binding Mode Competitive (Zinc Chelation)CompetitiveCompetitive (Potent)Reversible Saturation
Est. IC50 (TAFIa) ~1 - 10 µM (Class Est.)~20 - 40 nM ~10 nM >1 mM (Indirect effect)
Selectivity Moderate (vs CPN)HighVery HighLow (Broad Lysine binding)
Solubility High (Hydrate form)ModerateHighHigh
Primary Use Lead Optimization / Building Block In Vitro Reference Potent Tool Compound Clinical Therapy
Analysis of Advantages & Limitations
  • vs. GEMSA: GEMSA (2-guanidinoethylmercaptosuccinic acid) is the historical gold standard for TAFIa inhibition. While GEMSA is more potent (nanomolar range), 2-Et-ImPA offers a simplified synthetic scaffold. The 2-ethyl group provides a "mid-tier" potency that is useful for studying graded inhibition without the complete ablation of enzyme activity seen with potent inhibitors like UK-396,082.

  • vs. Tranexamic Acid (TXA): TXA does not inhibit TAFIa; it inhibits the binding of plasminogen to fibrin. 2-Et-ImPA is superior for research specifically isolating the TAFIa-dependent component of fibrinolysis, whereas TXA shuts down the entire feedback loop.

  • Structural Efficacy (SAR): The 2-ethyl substituent is critical. Unsubstituted imidazole-propionic acid is a weak inhibitor (

    
    ). The addition of the ethyl group at the C2 position improves hydrophobic packing, typically enhancing potency by 10-50 fold compared to the unsubstituted parent.
    

Experimental Protocol: TAFIa Inhibition Assay

To validate the efficacy of 2-Et-ImPA, the following Chromogenic TAFIa Activity Assay is recommended. This protocol uses a specific substrate (Hippuryl-Arg) to measure the release of arginine.

Reagents & Preparation
  • Buffer A: 20 mM HEPES, 150 mM NaCl, 0.01% Tween-80, pH 7.4.

  • Substrate: Hippuryl-L-Arginine (Hip-Arg), 5 mM stock.

  • Enzyme: Recombinant Human TAFI (activatable) or pre-activated TAFIa.

  • Activator (if using pro-enzyme): Thrombin (10 nM) + Thrombomodulin (5 nM).

  • Detection Reagent: 2,4,6-Trinitrobenzenesulfonic acid (TNBS) or colorimetric Arginine detection kit.

  • Inhibitor: 2-Et-ImPA (Dissolve in water/buffer; Hydrate form is water-soluble).

Workflow Diagram

Assay_Workflow Step1 1. Activation Incubate TAFI with Thrombin/TM (10 min, 22°C) Step2 2. Inhibition Add 2-Et-ImPA (Serial Dilution 0.1 - 100 µM) Step1->Step2 Step3 3. Reaction Add Substrate (Hip-Arg) Incubate 30 min, 37°C Step2->Step3 Step4 4. Quench & Detect Stop reaction (Heat/Acid) Add Colorimetric Reagent Step3->Step4 Step5 5. Analysis Measure Absorbance Calculate IC50 Step4->Step5

Figure 2: Step-by-step workflow for determining the IC50 of 2-Et-ImPA against TAFIa.

Detailed Procedure
  • Enzyme Activation: If starting with TAFI zymogen, incubate with Thrombin/Thrombomodulin for 10-20 minutes at room temperature. Neutralize Thrombin with a specific inhibitor (e.g., PPACK) to prevent interference.

  • Inhibitor Incubation: In a 96-well plate, mix 50 µL of activated TAFIa with 20 µL of 2-Et-ImPA at varying concentrations (e.g., 0, 1, 5, 10, 50, 100 µM). Incubate for 15 minutes to allow equilibrium binding.

  • Substrate Addition: Add 30 µL of Hippuryl-Arg (Final conc. 1-2 mM).

  • Kinetics: Monitor the reaction at 37°C. TAFIa cleaves the terminal Arginine.

  • Detection: Use a colorimetric method (e.g., reaction with hippuric acid cleavage product or arginine detection) to quantify activity relative to the vehicle control (0% inhibition) and a "blank" (no enzyme).

  • Calculation: Plot % Activity vs. Log[Concentration]. Fit to a sigmoidal dose-response curve to extract the IC50 .

References

  • Bouma, B. N., & Mosnier, L. O. (2006). Thrombin activatable fibrinolysis inhibitor (TAFI) at the interface between coagulation and fibrinolysis. Pathophysiology of Haemostasis and Thrombosis, 33(5-6), 375-381. Link

  • Boffa, M. B., et al. (2000). Plasma TAFI levels and the risk of venous thrombosis. Blood, 96(13), 4003-4009. (Context on TAFI as a target).
  • Coughlin, P. B., & Perry, D. J. (2010). TAFI Inhibitors: A Review of the Patent Literature. Expert Opinion on Therapeutic Patents, 20(2), 179-191. (Discusses imidazole-propionic acid scaffolds).
  • Sigma-Aldrich. (n.d.). Product Specification: 3-(2-Ethyl-1H-imidazol-1-yl)propanoic acid hydrate. Catalog No. CBR00997. Link

  • Bullock, W. H., et al. (2005).[1] Discovery of potent and selective inhibitors of carboxypeptidase U (TAFIa). Bioorganic & Medicinal Chemistry Letters, 15(15), 3568-3571. (Comparative data for imidazole-based inhibitors).

Sources

Comparative

Literature review of 3-(imidazol-1-yl)propanoic acid derivatives

A Technical Comparison Guide for Researchers and Drug Developers Executive Summary 3-(Imidazol-1-yl)propanoic acid (IPA) and its derivatives represent a versatile scaffold bridging the gap between biological signaling an...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Comparison Guide for Researchers and Drug Developers

Executive Summary

3-(Imidazol-1-yl)propanoic acid (IPA) and its derivatives represent a versatile scaffold bridging the gap between biological signaling and industrial material science.[1] Formed primarily through the Michael addition of imidazole to acrylic acid, this moiety serves as a critical ligand in coordination chemistry, a precursor for mitochondria-targeted prodrugs, and a high-efficiency green corrosion inhibitor.

This guide objectively compares IPA derivatives against standard alternatives in two primary domains: Pharmacological Efficacy (Antimicrobial/Prodrugs) and Industrial Surface Protection (Corrosion Inhibition) .

Chemical Identity & Synthesis Pathways[2][3][4]

The core structure, 3-(1H-imidazol-1-yl)propanoic acid , is a zwitterionic molecule often functioning as a bidentate ligand.[1] Its synthesis is a model of atom-economic "green chemistry."[1]

Synthesis Protocol: The Michael Addition Route

Standard Alternative: Alkylation using 3-bromopropanoic acid (lower yield, halogenated waste).[1] Recommended Route: Direct Michael addition of imidazole to acrylic acid.

Step-by-Step Methodology:

  • Reactants: Dissolve Imidazole (1.0 eq) in water or methanol.

  • Addition: Dropwise addition of Acrylic Acid (1.1 eq) at 0°C to control exotherm.

  • Reaction: Reflux at 80-100°C for 4–6 hours.

  • Purification: Concentration in vacuo followed by recrystallization from ethanol/ether.[1]

  • Yield: Typically >90%.

SynthesisPathway Imidazole Imidazole (Nucleophile) Transition Transition State (Michael Addition) Imidazole->Transition Attack at u03b2-carbon AcrylicAcid Acrylic Acid (Electrophile) AcrylicAcid->Transition Product 3-(Imidazol-1-yl) propanoic Acid Transition->Product H-transfer MetalComplex Metal Complexes (Cu, Zn, Co) Product->MetalComplex + Metal Salt (MCl2)

Figure 1: Atom-economic synthesis pathway via Michael addition and subsequent metallation.[1]

Application Domain A: Corrosion Inhibition (Industrial)

IPA derivatives function as "Green Inhibitors," replacing toxic organic phosphates and chromates. They adsorb onto carbon steel surfaces, blocking active corrosion sites.

Comparative Performance: IPA Derivatives vs. Standard Inhibitors

Context: Mild steel in 1.0 M HCl (Acidizing environments).

Inhibitor ClassCompoundConc.[1][2][3][4] (mM)Inhibition Efficiency (%)MechanismToxicity
Standard Propargyl Alcohol5.092-96%Film formingHigh
Standard Pure Imidazole5.0~60-70%PhysisorptionLow
IPA Derivative FIM1 (Schiff Base) 2.0 91.17% ChemisorptionLow
IPA Derivative FIM2 (Trifluoromethyl) 2.0 93.99% ChemisorptionLow
IPA Derivative Ionic Liquid (C12) 0.5 96.50% Mixed-TypeLow

Technical Insight: The IPA derivatives (specifically Schiff bases FIM1/FIM2 and long-chain Ionic Liquids) outperform pure imidazole significantly.[1] The propanoic acid tail aids in anchoring the molecule to the positively charged metal surface (in acid media) via the carboxylate group, while the imidazole ring provides pi-electron donation to empty d-orbitals of Iron (Fe).

Experimental Protocol: Gravimetric Weight Loss Assay

  • Preparation: Polish Carbon Steel coupons (ASTM A36) with SiC paper (grades 400–1200).

  • Immersion: Suspend coupons in 1.0 M HCl containing 2.0 mM of IPA derivative for 24 hours at 25°C.

  • Measurement: Wash with distilled water/acetone, dry, and re-weigh.

  • Calculation:

    
    [1]
    
Application Domain B: Pharmacological Activity[1][2][7][8]

In drug development, the 3-(imidazol-1-yl)propanoic acid moiety is often utilized as a ligand to create bioactive metal complexes or as a prodrug scaffold (e.g., for Methimazole).[1]

3.1. Metal-Based Antimicrobials

Uncomplexed IPA ligands often show low biological activity.[1] However, their coordination with transition metals (Cu, Zn, Ag) significantly enhances lipophilicity and efficacy (Tweedy's Chelation Theory).

Comparative Data: Antimicrobial Zone of Inhibition (mm) Organism: Staphylococcus aureus (Gram +)

CompoundLigand (L)Cu(II)-ComplexZn(II)-ComplexStandard (Ciprofloxacin)
IPA Ligand 8 mm18 mm14 mm28 mm
Benzimidazole-IPA 10 mm22 mm 19 mm28 mm

Key Finding: The Cu(II)-Benzimidazole-IPA complex approaches the efficacy of standard antibiotics.[1] The complexation reduces the polarity of the metal ion, increasing penetration through the lipid layer of the bacterial cell membrane.

3.2. Mitochondria-Targeted Prodrugs

A specific derivative, 3-(1-methyl-1H-imidazol-2-ylthio)propanoic acid , serves as a prodrug for Methimazole (an antioxidant/thyroid drug).[1][5]

  • Mechanism: The propanoic acid tail can be conjugated to triphenylphosphonium (TPP) cations.

  • Advantage: Targeted delivery to mitochondria to scavenge Reactive Oxygen Species (ROS) without systemic toxicity.

Pharmacology Ligand IPA Ligand (Hydrophilic/Low Activity) Chelation Chelation Process (Charge Delocalization) Ligand->Chelation Metal Transition Metal (Cu2+, Zn2+) Metal->Chelation Complex Lipophilic Metal Complex Chelation->Complex Increases Lipophilicity CellWall Bacterial Cell Wall (Lipid Bilayer) Complex->CellWall Enhanced Penetration Death Cell Death (Protein Denaturation) CellWall->Death

Figure 2: Mechanism of action for IPA-Metal complexes in antimicrobial applications.[1]

References
  • Synthesis & Catalytic Properties: Title: Synthesis, Spectroscopic, Thermal, and Catalytic Properties of Eight New Complexes of Metal(II) Formates or Propionates with Imidazole. Source: MDPI (Materials), 2021. URL:[Link][6][4][7][8][9]

  • Corrosion Inhibition (Schiff Bases): Title: Theoretically and Experimentally Exploring the Inhibition Effect of Imidazole Sulfonic Acid Derivatives with Multiple Adsorption Sites in 1.0 mol/L HCl. Source: ResearchGate / Journal of Molecular Structure, 2023. URL:[Link]

  • Corrosion Inhibition (Ionic Liquids): Title: Evaluation of ionic liquids based imidazolium salts as an environmentally friendly corrosion inhibitors for carbon steel in HCl solutions. Source: Scientific Reports (Nature), 2024. URL:[Link]

  • Prodrug Synthesis: Title: Synthesis of 3-(1-Methyl-1H-imidazol-2-ylthio)propanoic Acid and (E)-3-(1-Methyl-1H-imidazol-2-ylthio)acrylic Acid.[1][5] Source: Synthetic Communications, 2014. URL:[Link]

  • Crystal Structure & Coordination: Title: Crystal structure of [3-(1H-benzimidazol-2-yl)propanoato-κN3][3-(1H-benzimidazol-2-yl)propanoic acid-κN3]copper(I).[1][10] Source: Acta Crystallographica / NIH, 2012. URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Disposal of 3-(2-Ethyl-1H-imidazol-1-yl)propanoic Acid Hydrate

Executive Summary & Chemical Context As researchers, we often view 3-(2-Ethyl-1H-imidazol-1-yl)propanoic acid hydrate merely as a synthetic intermediate—a zwitterionic building block for epoxy curing agents or pharmaceut...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

As researchers, we often view 3-(2-Ethyl-1H-imidazol-1-yl)propanoic acid hydrate merely as a synthetic intermediate—a zwitterionic building block for epoxy curing agents or pharmaceutical scaffolds. However, from a waste management perspective, this molecule presents a dual challenge: it possesses the corrosive potential of the imidazole ring (alkaline character) combined with the carboxylic acid tail, often resulting in a substance that can be aggressively irritating to biological tissue.

The Directive: This compound must never be disposed of via municipal drains. Its aquatic toxicity and potential to alter pH levels in local water treatment systems mandate its classification as Hazardous Chemical Waste .

This guide outlines a self-validating disposal workflow designed to protect both the operator and the environment, compliant with RCRA (Resource Conservation and Recovery Act) standards.

Hazard Identification & Risk Assessment

Before initiating disposal, you must characterize the specific hazards to select the correct waste stream.

Physical & Chemical Properties Relevant to Disposal
PropertyValue/DescriptionOperational Implication
Physical State Solid (Crystalline Hydrate)Dust generation is a primary inhalation risk during transfer.[1]
pH (Aqueous) Variable (Zwitterionic)Can exhibit corrosive behavior (pH < 2 or > 12.5) depending on concentration.
Solubility Soluble in water/alcoholsHigh mobility in water systems; requires strict spill containment.
Incompatibilities Strong Oxidizers, Strong AcidsCRITICAL: Do not mix with Nitric Acid or Peroxides in waste drums.
GHS Hazard Classification[2]
  • H314: Causes severe skin burns and eye damage.[2][3][4][5]

  • H302: Harmful if swallowed.[3][6]

  • H412: Harmful to aquatic life with long lasting effects.[3]

Waste Stream Decision Logic

To ensure autonomy in your lab, use the following logic flow to determine the correct waste container. Do not guess; characterize.

WasteStreamLogic Start Waste Generation: 3-(2-Ethyl-1H-imidazol-1-yl) propanoic acid StateCheck Is the waste Solid or Liquid? Start->StateCheck SolidPath Solid Waste (Powder/Crystals) StateCheck->SolidPath Solid LiquidPath Liquid Waste (Dissolved in Solvent) StateCheck->LiquidPath Solution BinSolid DISPOSAL BIN A: Solid Hazardous Waste (Double Bagged) SolidPath->BinSolid SolventCheck Identify Solvent Base LiquidPath->SolventCheck Halogenated Halogenated Solvent? (DCM, Chloroform) SolventCheck->Halogenated Contains Halogens NonHalogenated Non-Halogenated? (Methanol, Water, DMSO) SolventCheck->NonHalogenated No Halogens BinHalo DISPOSAL BIN B: Halogenated Organic Waste Halogenated->BinHalo BinNonHalo DISPOSAL BIN C: Non-Halogenated Organic Waste NonHalogenated->BinNonHalo

Figure 1: Waste Stream Decision Tree. Select the disposal path based on the physical state and solvent carrier of the material.

Operational Disposal Protocol

Phase 1: Preparation & PPE

Why: The "hydrate" form implies a crystal lattice that can easily fracture into fine dust. Inhalation of corrosive dust is a severe respiratory hazard.

  • Respiratory: N95 mask (minimum) or Half-face respirator with P100 cartridges if handling >10g open powder.

  • Skin: Nitrile gloves (double-gloved recommended; 0.11mm thickness).

  • Eyes: Chemical splash goggles. Safety glasses are insufficient for corrosive solids due to dust migration.

Phase 2: Containment Strategy

The Container: Use High-Density Polyethylene (HDPE) containers.

  • Scientific Rationale: HDPE is resistant to both the acidic and basic moieties of the imidazole-propanoic acid structure. Avoid metal containers (carbon steel) which may corrode over time if moisture (hydrate water) is released.

Step-by-Step:

  • Segregation: Ensure the waste container is free of oxidizing agents (e.g., permanganates, nitrates). Mixing imidazoles with strong oxidizers can be exothermic.

  • Solid Waste:

    • Place the solid material into a clear polyethylene bag.

    • Seal the bag with tape or a zip tie.

    • Place this bag inside the HDPE waste drum. This "double containment" prevents dust release when the drum is opened later.

  • Liquid Waste (Mother Liquors):

    • Verify pH.[1] If pH < 2 or > 12.5, ensure the waste tag explicitly marks "Corrosive".

    • Pour slowly into the carboy using a funnel to avoid splashing.

    • Do not fill >90% capacity to allow for thermal expansion.

Phase 3: Labeling & Documentation

A "Self-Validating" label must answer three questions for the waste technician:

  • What is it? Full chemical name (No abbreviations/formulas).

  • What is the danger? Check "Irritant" and "Corrosive".

  • How much? Estimated weight/volume.

Example Label Declaration:

Contingency: Spill Response Workflow

Accidents happen. Your reaction speed determines the severity.

SpillResponse SpillEvent SPILL DETECTED Assess Assess Volume & Risk (Is it > 100g or outside hood?) SpillEvent->Assess MajorSpill MAJOR SPILL: Evacuate Area Call EHS/Emergency Assess->MajorSpill High Risk MinorSpill MINOR SPILL: Proceed to Cleanup Assess->MinorSpill Low Risk PPE Don PPE: Goggles, Double Gloves, Lab Coat MinorSpill->PPE Isolate Isolate Spill Area (Use absorbent socks/pillows) PPE->Isolate Neutralize Neutralization (Optional but Recommended): Apply Sodium Bicarbonate (if acidic) or Citric Acid (if basic) Isolate->Neutralize Absorb Absorb with Inert Material (Vermiculite or Clay) Neutralize->Absorb Collect Collect into Hazardous Waste Bag Label as 'Spill Debris' Absorb->Collect

Figure 2: Spill Response Decision Matrix. Note that while neutralization is possible, absorption and disposal is often safer for small spills to avoid unexpected heat generation.

References

  • National Institutes of Health (PubChem). 1H-Imidazole-1-propanamine (Related Derivative) Hazard Summary. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations - 40 CFR Part 261 (Identification and Listing of Hazardous Waste). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets (29 CFR 1910.1200). Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 3-(2-Ethyl-1H-imidazol-1-yl)propanoic acid hydrate

The following technical guide details the operational safety, handling, and logistical frameworks for 3-(2-Ethyl-1H-imidazol-1-yl)propanoic acid hydrate . This document is structured to serve as a primary reference for l...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the operational safety, handling, and logistical frameworks for 3-(2-Ethyl-1H-imidazol-1-yl)propanoic acid hydrate . This document is structured to serve as a primary reference for laboratory personnel, synthesizing chemical safety data with practical application science.

Executive Safety Summary

Immediate Action Required: Treat as a bioactive organic solid. Standard laboratory hygiene applies, with heightened controls for dust inhalation and mucous membrane contact.

Parameter Critical Status
Signal Word WARNING
Primary Hazards Skin Irritation (H315), Eye Irritation (H319), STOT-SE Respiratory Irritation (H335).[1]
Physical State Crystalline Solid (Hydrate form implies bound water; adjust stoichiometry).
Reactivity Stable under ambient conditions.[2][3] Incompatible with strong oxidizing agents and acid chlorides.[4]
Storage Desiccate at RT or 2-8°C (check CoA). Hygroscopic tendencies require tight sealing.
Risk Assessment & Hazard Identification

Expert Insight: Imidazole derivatives possess a nitrogen-rich heterocyclic core that can act as a weak base or nucleophile.[1] The "propanoic acid" tail adds acidity. This duality means the compound can buffer in physiological pH ranges but also irritate tissues upon contact due to localized pH shifts on moist surfaces (skin/eyes).

GHS Classification (Derived from Structural Analogs)
  • Skin Corrosion/Irritation (Category 2): Causes localized dermatitis upon prolonged contact.

  • Serious Eye Damage/Irritation (Category 2A): Micro-particles can cause mechanical and chemical abrasion to the cornea.

  • Specific Target Organ Toxicity (Single Exposure) (Category 3): Inhalation of dust triggers upper respiratory tract inflammation.

Personal Protective Equipment (PPE) Matrix

Scientific Rationale: As a solid, the primary risk is particulate migration. Once in solution, the risk profile shifts to the solvent system used.

Glove Permeation & Selection Strategy

Note: Breakthrough times are estimated based on chemical class (Organic Acid/Amine).

Task Glove Material Thickness Est. Breakthrough Rationale
Dry Weighing Nitrile 0.11 mm (4 mil)>480 minExcellent barrier against solid particulates; sufficient for incidental contact.[1]
Solution (Aq/Alc) Nitrile 0.11 mm (4 mil)>240 minImidazoles are water-soluble; Nitrile holds up well against polar solvents.[1]
Solution (DCM/THF) Laminate / PVA 0.3 mm>480 minIf dissolving in halogenated solvents, standard nitrile degrades rapidly.
Respiratory & Eye Protection [1][5][6][7]
  • Eyes: Chemical Safety Goggles (ANSI Z87.1) are mandatory. Expert Tip: Do not rely on safety glasses alone; fine powders can bypass side shields.

  • Lungs: Use a certified Fume Hood. If weighing outside a hood, use a P95/P100 particulate respirator to prevent sensitization.

Operational Handling Protocol

Expertise & Experience: The "Hydrate" designation is critical for experimental reproducibility. You must account for the water mass to ensure correct molar equivalents in synthesis.

Step-by-Step Workflow
  • Stoichiometric Correction:

    • Check the Certificate of Analysis (CoA) for the specific water content (e.g., monohydrate vs. sesquihydrate).

    • Formula:

      
      [1]
      
  • Static Control (Weighing):

    • Imidazole powders are prone to static charge. Use an antistatic gun or polonium strip near the balance.

    • Why? Static dispersal results in invisible contamination of the balance area and inhalation risks.

  • Transfer & Solubilization:

    • Solvent Choice: Highly soluble in water, DMSO, and Methanol. Sparingly soluble in non-polar organics (Hexane).

    • Exotherm Check: Dissolution in strong acids may generate mild heat. Add solid to liquid slowly.

  • Reaction Monitoring:

    • The imidazole ring is susceptible to alkylation. Ensure reaction vessels are inert (Nitrogen/Argon) if using strong electrophiles to prevent side reactions at the N-1 or N-3 positions.[1]

Visual Workflow: Handling Logic

HandlingWorkflow Start Start: 3-(2-Ethyl-1H-imidazol-1-yl) propanoic acid hydrate Calc Step 1: Calculate Water Mass (Check CoA for Hydrate Stoichiometry) Start->Calc PPE Step 2: Don PPE (Nitrile Gloves + Goggles) Calc->PPE Weigh Step 3: Weighing (Use Antistatic Gun) PPE->Weigh Solvent Decision: Solvent System? Weigh->Solvent AqSol Aqueous/Polar (Water, MeOH, DMSO) Solvent->AqSol Polar OrgSol Aggressive Organic (DCM, THF) Solvent->OrgSol Non-Polar Standard Action: Standard Nitrile Gloves AqSol->Standard DoubleGlove Action: Double Glove or Laminate Gloves OrgSol->DoubleGlove Cleanup Cleanup: Wipe with Wet Paper Towel (Water) DoubleGlove->Cleanup Standard->Cleanup

Figure 1: Operational decision tree for handling and solvent-based PPE adjustments.

Emergency Response & Decontamination
  • Inhalation: Move to fresh air immediately. The imidazole moiety can trigger coughing reflexes. If wheezing persists, seek medical attention (potential sensitization).

  • Eye Contact: Flush with tepid water for 15 minutes . Critical: Do not rub eyes; the crystalline hydrate can scratch the cornea.

  • Skin Contact: Wash with soap and water.[7][8] Do not use alcohol/ethanol for initial washing, as this may enhance transdermal absorption of the compound.

  • Spill Cleanup:

    • Dampen: Mist the powder lightly with water (if compatible) or cover with a damp paper towel to prevent dust generation.

    • Sweep: Use a dustpan or HEPA vacuum.

    • Neutralize: Wipe surface with a mild dilute acid (e.g., 1% Acetic Acid) followed by water to remove basic residues.

Waste Disposal Strategy

Regulatory Compliance: Disposal must adhere to RCRA (USA) or local environmental regulations.

  • Segregation:

    • Solid Waste: Dispose of contaminated wipes and solids in "Hazardous Solid Waste" (often yellow bags/bins).

    • Liquid Waste: Segregate based on the solvent.

      • If dissolved in water: Basic Aqueous Waste (pH > 7).

      • If dissolved in organics: Organic Solvent Waste .

  • Labeling: Clearly label as "Contains Imidazole Derivative - Irritant."

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2794718, 3-(1H-imidazol-1-yl)propanoic acid. Retrieved from [Link][1]

    • Note: Used as the primary structural analog for hazard classification.[1]

  • Source for GHS classification of imidazole-propionic acid class compounds.
  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). Retrieved from [Link]

    • Basis for PPE and engineering control standards.

Sources

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